molecular formula C8H11NO3 B1404029 Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate CAS No. 75448-69-0

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B1404029
CAS No.: 75448-69-0
M. Wt: 169.18 g/mol
InChI Key: WCYXMMUKYMVJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-12-8(11)7-6(5-10)3-4-9-7/h3-4,9-10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYXMMUKYMVJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857471
Record name Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75448-69-0
Record name Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic molecules with profound biological and physical properties. Among these, Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate stands out as a versatile building block. Its unique arrangement of a nucleophilic hydroxymethyl group, an electrophilic ester, and a reactive pyrrole ring allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex therapeutic agents and functional materials. This guide provides a comprehensive overview of the most reliable and efficient pathways for the synthesis of this key molecule, offering field-proven insights and detailed experimental protocols.

Strategic Approach to Synthesis: A Two-Step Pathway

The most logical and efficient route to this compound involves a two-step sequence:

  • Formation of a Disubstituted Pyrrole Precursor: Synthesis of diethyl 1H-pyrrole-2,4-dicarboxylate.

  • Regioselective Reduction: Selective reduction of the ester group at the 4-position to a hydroxymethyl group.

This strategy leverages the well-established Knorr pyrrole synthesis for the initial ring formation and a chemoselective reduction to achieve the desired functionality.

Synthesis_Pathway Diethyl 1H-pyrrole-2,4-dicarboxylate Diethyl 1H-pyrrole-2,4-dicarboxylate This compound This compound Diethyl 1H-pyrrole-2,4-dicarboxylate->this compound Selective Reduction (DIBAL-H) Knorr_Synthesis start1 Ethyl glycinate intermediate1 Enamine Intermediate start1->intermediate1 + start2 Ethyl acetoacetate start2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Diethyl 1H-pyrrole-2,4-dicarboxylate intermediate2->product Dehydration Selective_Reduction start Diethyl 1H-pyrrole-2,4-dicarboxylate intermediate Tetrahedral Intermediate start->intermediate + reagent DIBAL-H (1.1 eq, -78 °C) reagent->intermediate product This compound intermediate->product Hydrolysis workup Aqueous Workup workup->product

An In-depth Technical Guide to Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate: Physicochemical Properties, Characterization, and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest in medicinal chemistry and drug discovery. The pyrrole scaffold is a ubiquitous structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of both a hydroxymethyl group and an ethyl carboxylate moiety on the pyrrole ring provides versatile handles for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding the fundamental physicochemical properties, spectral characteristics, and chemical stability of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of these key attributes, supported by established scientific principles and methodologies.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While some experimental data for this compound is available, other parameters are estimated based on the well-understood chemistry of related pyrrole derivatives.

Molecular Structure and Identity
  • IUPAC Name: this compound

  • CAS Number: 75448-69-0[1]

  • Molecular Formula: C₈H₁₁NO₃[1]

  • Molecular Weight: 169.18 g/mol [1]

  • Physical Form: Solid[1]

Summary of Physicochemical Data
PropertyValueSource/Method
Molecular Formula C₈H₁₁NO₃[1]
Molecular Weight 169.18 g/mol [1]
Physical Form Solid[1]
Melting Point Not explicitly reported; expected to be a solid at room temperature.General observation for similar pyrrole derivatives.
Boiling Point 353.0 ± 32.0 °C at 760 mmHgPredicted value.
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and ethyl acetate. Limited solubility in water.Based on the properties of similar heterocyclic compounds[2].
pKa Not experimentally determined. The N-H proton is weakly acidic, typical of pyrroles. The hydroxyl proton is also weakly acidic.Estimated based on the pKa of pyrrole and the electronic effects of the substituents.
Solubility Profile

The solubility of this compound is a crucial parameter for its handling, formulation, and biological testing. Based on its structure, which contains both polar (hydroxyl, ester, N-H) and nonpolar (ethyl group, pyrrole ring) regions, its solubility is expected to be highest in polar organic solvents.

  • High Solubility: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, ethyl acetate.

  • Moderate Solubility: Acetone, acetonitrile.

  • Low Solubility: Water, hexane, toluene.

The presence of the hydroxymethyl and ester groups allows for hydrogen bonding with protic solvents, while the overall molecular size and the pyrrole ring contribute to its solubility in a range of organic media. For biological assays, stock solutions are typically prepared in DMSO.

Acidity and Basicity (pKa)

The pKa values of a molecule are critical for understanding its ionization state at different pH values, which in turn influences its solubility, membrane permeability, and interaction with biological targets.

  • N-H Acidity: The N-H proton of the pyrrole ring is weakly acidic, with a pKa value generally in the range of 17-20 for unsubstituted pyrrole. The electron-withdrawing nature of the adjacent ethyl carboxylate group would be expected to slightly increase the acidity (lower the pKa) of the N-H proton compared to unsubstituted pyrrole.

  • Hydroxyl Acidity: The proton of the hydroxymethyl group is also weakly acidic, with a pKa typically in the range of 16-18, similar to that of simple primary alcohols.

  • Basicity: The lone pair of electrons on the nitrogen atom is involved in the aromatic sextet of the pyrrole ring, making it a very weak base. Protonation, if it occurs, would likely be on the ester carbonyl oxygen.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4]

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in ppm are as follows (predicted for a solvent like CDCl₃ or DMSO-d₆):

  • N-H Proton: A broad singlet in the range of 8.0-10.0 ppm. The chemical shift is highly dependent on solvent and concentration.

  • Pyrrole Ring Protons: Two doublets in the aromatic region (6.0-7.5 ppm), corresponding to the two protons on the pyrrole ring. The coupling constant between these two protons would be in the range of 2-4 Hz.

  • Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet or a triplet (if coupled to the methylene protons) with a variable chemical shift depending on concentration and solvent.

  • Ethyl Ester Protons (-OCH₂CH₃): A quartet around 4.2-4.4 ppm for the methylene group and a triplet around 1.2-1.4 ppm for the methyl group, with a coupling constant of approximately 7 Hz.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The expected chemical shifts (δ) in ppm are as follows:

  • Ester Carbonyl Carbon: In the range of 160-165 ppm.

  • Pyrrole Ring Carbons: Four distinct signals in the aromatic region (100-140 ppm). The carbons attached to the substituents (C2 and C3) will have distinct shifts from the unsubstituted carbons (C4 and C5).

  • Hydroxymethyl Carbon (-CH₂OH): In the range of 55-65 ppm.

  • Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon around 60-65 ppm and the methyl carbon around 14-16 ppm.

Infrared (IR) Spectroscopy[5][6][7]

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands (in cm⁻¹) are:

  • N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, potentially overlapping with the N-H stretch.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹. The conjugation with the pyrrole ring will shift this to a lower wavenumber compared to a saturated ester.

  • C-O Stretch (Ester and Alcohol): Bands in the region of 1000-1300 cm⁻¹.

  • C=C and C-N Stretches (Pyrrole Ring): Multiple bands in the fingerprint region (1400-1600 cm⁻¹).

Mass Spectrometry (MS)[8][9]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 169.

Expected Fragmentation Pattern:

  • Loss of an ethoxy group (-OCH₂CH₃): [M - 45]⁺, leading to a fragment at m/z 124.

  • Loss of ethanol (-CH₃CH₂OH): [M - 46]⁺, resulting in a fragment at m/z 123.

  • Loss of the hydroxymethyl group (-CH₂OH): [M - 31]⁺, giving a fragment at m/z 138.

  • Loss of the entire ester group (-COOCH₂CH₃): [M - 73]⁺, leading to a fragment at m/z 96.

Chemical Reactivity and Stability

The reactivity and stability of this compound are governed by the interplay of its functional groups and the aromatic pyrrole core.

Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. The presence of an electron-withdrawing ester group at the 2-position deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole. However, the hydroxymethyl group at the 3-position is an activating group. Electrophilic substitution would be expected to occur at the C4 or C5 position.

Reactivity of the Substituents
  • Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification or etherification reactions.

  • Ethyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be reduced to an alcohol.

  • N-H Group: The N-H proton can be deprotonated with a strong base to form a nucleophilic pyrrolide anion, which can then be alkylated or acylated on the nitrogen.

Stability and Degradation

Pyrrole-containing compounds can be sensitive to light, air (oxidation), and strong acids or bases.

  • Oxidative Instability: Pyrroles are known to be susceptible to oxidation, which can lead to polymerization and the formation of colored byproducts. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

  • Acid/Base Instability: Strong acidic or basic conditions can lead to the hydrolysis of the ester group. Pyrroles are also known to be unstable in strongly acidic media, which can lead to polymerization.

  • Thermal Stability: While the predicted boiling point is high, prolonged heating may lead to decomposition.

For long-term storage, it is advisable to keep the solid compound in a cool, dark, and dry place under an inert atmosphere.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and key analytical characterization of this compound.

Synthesis of this compound

A common route to this compound involves the modification of a pre-formed pyrrole ring. One plausible synthetic approach is the reduction of the corresponding aldehyde or formyl derivative. The following is a generalized procedure based on common organic synthesis techniques.

Step 1: Vilsmeier-Haack Formylation of Ethyl 1H-pyrrole-2-carboxylate [3]

  • To a cooled (0 °C) solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane), slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.

  • Add a solution of Ethyl 1H-pyrrole-2-carboxylate to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate.

  • Extract the product, Ethyl 3-formyl-1H-pyrrole-2-carboxylate, with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Formyl Group

  • Dissolve Ethyl 3-formyl-1H-pyrrole-2-carboxylate in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the product, this compound, with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

SynthesisWorkflow start Ethyl 1H-pyrrole-2-carboxylate step1 Vilsmeier-Haack Formylation start->step1 reagent1 DMF, POCl₃ reagent1->step1 intermediate Ethyl 3-formyl-1H-pyrrole-2-carboxylate step1->intermediate step2 Reduction intermediate->step2 reagent2 NaBH₄, MeOH reagent2->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Determination of Melting Point[11][12]
  • Finely powder a small amount of the crystalline solid.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.

Solubility Determination (Kinetic Method)[13][14][15]
  • Prepare a stock solution of the compound in DMSO at a high concentration (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Transfer a small, fixed volume of each DMSO solution to a corresponding well containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Mix and incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • The concentration at which a significant increase in turbidity is observed is taken as the kinetic solubility.

SolubilityWorkflow start Compound in DMSO step1 Serial Dilution in DMSO start->step1 step2 Addition to Aqueous Buffer step1->step2 step3 Incubation step2->step3 step4 Turbidity Measurement step3->step4 result Kinetic Solubility step4->result

Caption: Workflow for kinetic solubility determination.

NMR Sample Preparation and Analysis[3][4][16]
  • Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the NMR spectra on a spectrometer, typically operating at 400 MHz or higher for ¹H.

  • Process the data (Fourier transform, phase correction, baseline correction, and referencing to the solvent residual peak or an internal standard like TMS).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

  • Assign the chemical shifts in the ¹³C NMR spectrum, often with the aid of 2D NMR experiments like HSQC and HMBC.

Conclusion

References

An In-depth Technical Guide to the Structural Analysis and Characterization of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and advanced materials.[1] Their diverse biological activities, including anticancer and antimicrobial properties, make them a focal point in medicinal chemistry and drug development.[2] This guide provides a comprehensive technical overview of the structural analysis and characterization of a specific, functionalized pyrrole derivative: Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate (CAS No. 75448-69-0).[3] With a molecular formula of C₈H₁₁NO₃ and a molecular weight of 169.1778 g/mol , this compound presents a unique combination of an ester, a hydroxymethyl group, and the pyrrole core, making a thorough understanding of its structural features paramount for its application.[3]

This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthesis and detailed spectroscopic characterization of this promising molecule. We will delve into the causality behind experimental choices and provide self-validating protocols for its analysis.

Molecular Structure and Synthesis

The foundational step in the comprehensive analysis of any compound is a clear understanding of its molecular architecture and a reliable method for its synthesis.

Predicted Molecular Structure

The structure of this compound is characterized by a central pyrrole ring. An ethyl carboxylate group is attached at the C2 position, and a hydroxymethyl group is at the C3 position. The numbering of the pyrrole ring begins at the nitrogen atom (position 1) and proceeds around the ring.

Diagram 1: Molecular Structure of this compound

cluster_pyrrole cluster_ester cluster_hydroxymethyl C2 C C3 C C2->C3 C_ester C C2->C_ester C4 C C3->C4 CH2_hm CH₂ C3->CH2_hm C5 C C4->C5 N1 N C5->N1 N1->C2 H_N1 H N1->H_N1 O_ester1 O C_ester->O_ester1 = O_ester2 O C_ester->O_ester2 CH2_ester CH₂ O_ester2->CH2_ester CH3_ester CH₃ CH2_ester->CH3_ester O_hm O CH2_hm->O_hm H_hm H O_hm->H_hm

A 2D representation of the title compound.

Synthetic Approach: A Conceptual Workflow

One potential strategy involves the Vilsmeier-Haack formylation of a suitable pyrrole precursor, followed by reduction of the resulting aldehyde and esterification. A more direct route could involve the use of a protected hydroxymethyl group during the initial pyrrole synthesis.

Diagram 2: Conceptual Synthetic Workflow

G cluster_synthesis Conceptual Synthesis start Pyrrole Precursor Selection step1 Introduction of Ester Group at C2 start->step1 step2 Introduction of Formyl Group at C3 step1->step2 step3 Reduction of Formyl to Hydroxymethyl step2->step3 end_node Final Product step3->end_node G cluster_nmr NMR Analysis Workflow sample_prep Sample Preparation (High Purity, Deuterated Solvent) acquisition Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) sample_prep->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing interpretation Spectral Interpretation (Chemical Shifts, Coupling Constants, Integration) processing->interpretation structure_elucidation Structure Elucidation interpretation->structure_elucidation G cluster_ms Predicted ESI-MS Fragmentation molecular_ion [M+H]⁺ m/z 170 loss_h2o Loss of H₂O molecular_ion->loss_h2o -18 Da loss_ethoxy Loss of C₂H₅O• molecular_ion->loss_ethoxy -45 Da fragment_152 [M+H-H₂O]⁺ m/z 152 loss_h2o->fragment_152 fragment_125 [M+H-C₂H₅O•]⁺ m/z 125 loss_ethoxy->fragment_125

References

An In-depth Technical Guide to Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate (CAS No. 75448-69-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical data, safety information, and potential applications of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing upon available data and the broader context of pyrrole chemistry, this document aims to equip researchers with the foundational knowledge necessary for its effective and safe utilization.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrrole derivative with the CAS Registry Number 75448-69-0.[1] The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in a vast array of biologically active molecules, including heme, chlorophyll, and numerous pharmaceuticals.[2][3][4] The subject compound is characterized by an ethyl carboxylate group at the 2-position and a hydroxymethyl group at the 3-position of the pyrrole ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 75448-69-0[1]
Molecular Formula C₈H₁₁NO₃[1]
Molecular Weight 169.18 g/mol [1]
Appearance Solid (predicted)[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis and Characterization

A specific, detailed synthesis protocol for this compound has not been identified in the available literature. However, general methods for the synthesis of pyrrole-2-carboxylic acid esters provide a strong foundation for its potential preparation. A common and versatile method involves the acylation of pyrrole followed by esterification.[7]

A plausible synthetic approach could be conceptualized as a multi-step process, likely starting from a more readily available pyrrole derivative. The introduction of the hydroxymethyl group at the 3-position is a key synthetic challenge.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Hypothetical Protocol:

  • Synthesis of Ethyl 1H-pyrrole-2-carboxylate: This can be achieved through the reaction of pyrrole with an acylating agent like trichloroacetyl chloride, followed by reaction with sodium ethoxide in ethanol.[7]

  • Formylation at the 3-position: The resulting ester could then be subjected to a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce a formyl group at the 3-position.

  • Reduction of the Formyl Group: The formyl group can then be selectively reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride.

Characterization:

Upon successful synthesis, characterization would be crucial to confirm the structure and purity of this compound. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons, confirming the positions of the substituents on the pyrrole ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the N-H stretch of the pyrrole, the O-H stretch of the alcohol, and the C=O stretch of the ester.

While specific spectral data for this compound is not available, data for structurally similar compounds can provide an expected range for chemical shifts and absorption bands.[5][8]

Potential Biological Activity and Research Applications

The biological properties of this compound have not been explicitly reported. However, the pyrrole scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3][4] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (ester carbonyl) suggests that this molecule could interact with various biological targets.

Insights from Related Pyrrole Derivatives:

  • Anticancer Activity: Numerous pyrrole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[2]

  • Antimicrobial and Antiviral Activity: The pyrrole nucleus is a key component in several antimicrobial and antiviral agents.

  • Neuroprotective Effects: Some pyrrole derivatives have shown promise as neuroprotective agents, potentially through antioxidant mechanisms.[3]

  • Enzyme Inhibition: Pyrrole-containing compounds have been investigated as inhibitors of various enzymes.

Given the structural features of this compound, it could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Potential Research Workflow for Biological Evaluation:

Caption: A typical workflow for evaluating the biological potential of a novel compound.

Safety Information

While a comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, information for structurally related compounds indicates that it should be handled with care.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

Known Hazards for Similar Pyrrole Derivatives:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

In case of exposure, standard first-aid measures should be followed, and medical attention should be sought.

Conclusion and Future Directions

This compound is a chemical entity with untapped potential. While specific experimental data is currently limited in the public domain, its structural features suggest it could be a valuable intermediate in the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its physicochemical properties, develop efficient synthetic routes, and explore its pharmacological profile. The information presented in this guide, based on available data and the broader knowledge of pyrrole chemistry, provides a solid starting point for researchers venturing into the study of this promising molecule.

References

Forging the Core of Therapeutics: An In-depth Technical Guide to the Synthesis of Substituted Pyrrole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole ring, particularly when functionalized with a carboxylate at the 2-position, represents a cornerstone scaffold in medicinal chemistry and materials science. Its prevalence in blockbuster drugs such as atorvastatin and in novel organic materials underscores the critical need for robust and regioselective synthetic methodologies. This in-depth technical guide provides a comprehensive exploration of the core mechanisms and field-proven protocols for the formation of substituted pyrrole-2-carboxylates. Moving beyond a mere recitation of steps, this guide delves into the causality behind experimental choices, offering researchers, scientists, and drug development professionals the foundational knowledge and practical insights required to master the synthesis of this vital heterocyclic motif. We will dissect classical named reactions including the Knorr, Paal-Knorr, and Barton-Zard syntheses, alongside modern catalytic and multicomponent strategies, providing detailed mechanistic diagrams, step-by-step protocols, and quantitative data to empower the rational design and efficient execution of synthetic routes to this privileged structural class.

Introduction: The Privileged Pyrrole-2-Carboxylate Scaffold

The unique electronic properties of the pyrrole ring, coupled with the synthetic versatility of the carboxylate handle, make substituted pyrrole-2-carboxylates highly sought-after building blocks. The carboxylate group not only influences the biological activity of the final molecule but also serves as a versatile anchor for further chemical elaboration, enabling the construction of complex molecular architectures. From their role in porphyrin and bilirubin synthesis to their incorporation into a myriad of pharmacologically active agents, the importance of these compounds cannot be overstated. This guide will equip the practicing chemist with a thorough understanding of the key synthetic transformations that provide access to this critical class of molecules.

Classical Approaches to Pyrrole-2-Carboxylate Synthesis

Several named reactions have stood the test of time, remaining mainstays in the synthetic chemist's toolbox for constructing the pyrrole core. Understanding the nuances of these classical methods is essential for any researcher in the field.

The Knorr Pyrrole Synthesis: A Regioselective Condensation

The Knorr pyrrole synthesis is a powerful and widely utilized method for preparing pyrroles, and with careful selection of starting materials, it can be a highly effective route to pyrrole-2-carboxylates. The reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[1]

Mechanism and Regiocontrol:

The key to achieving a 2-carboxylate substitution lies in the choice of the reacting partners. A particularly effective strategy involves the reductive condensation of enaminones with ethyl 2-oximinoacetoacetate.[2][3] The in situ generation of the α-aminoacetoacetate from the corresponding oxime under reducing conditions (typically zinc dust in acetic acid) is a common tactic to circumvent the instability of α-aminoketones.[1]

The reaction proceeds through the formation of an enaminone intermediate, which then undergoes a regioselective intramolecular cyclization. The α-carbon of the initial enaminone adds to the acyl group of the acetoacetate, and subsequent dehydration and, in some cases, deacylation, leads to the final pyrrole-2-carboxylate product.[2]

Diagram: Knorr Pyrrole Synthesis for Ethyl Pyrrole-2-Carboxylates

Caption: Workflow for the Knorr synthesis of ethyl pyrrole-2-carboxylates.

Experimental Protocol: General Procedure for Knorr-Type Synthesis of Ethyl Pyrrole-2-Carboxylates [2]

  • A mixture of the enaminone (0.1 mol), ethyl 2-oximinoacetoacetate (0.1 mol), and sodium acetate (0.3 mol) in glacial acetic acid (200 ml) is heated to 90°C.

  • Zinc dust (16.3 g, 250 mg-atom) is added in small portions, maintaining the reaction temperature between 95 and 105°C with air cooling.

  • The reaction mixture is then heated at reflux for 3 hours.

  • The hot mixture is decanted from the zinc sludge into an ice-water mixture.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography.

Quantitative Data: Knorr-Type Synthesis Yields

R1 in EnaminoneR in EnaminoneProduct TypeYield (%)
HPh4a30
H4-MeO-Ph4b35
H4-Cl-Ph4c32
MePh5a55
Me4-MeO-Ph5b60
Me4-Cl-Ph5c52
Data adapted from Elghamry, I. (2002).[2]
The Barton-Zard Synthesis: A Convergent Route to Pyrrole-2-Carboxylates

The Barton-Zard synthesis is a highly efficient and convergent method for preparing substituted pyrroles, directly yielding a pyrrole-2-carboxylate.[4] This base-catalyzed condensation reaction occurs between a nitroalkene and an α-isocyanoacetate.[4]

Mechanism and Causality:

The reaction is initiated by the deprotonation of the α-isocyanoacetate by a base, forming a nucleophilic enolate. This is followed by a Michael addition to the nitroalkene. The subsequent steps involve a 5-endo-dig cyclization, elimination of the nitro group, and finally tautomerization to furnish the aromatic pyrrole-2-carboxylate.[4] The choice of a strong, non-nucleophilic base like DBU is crucial to facilitate the initial deprotonation without competing in the Michael addition.

Diagram: Barton-Zard Synthesis Mechanism

Barton_Zard_Mechanism Start1 α-Isocyanoacetate Enolate Isocyanoacetate Enolate Start1:e->Enolate:w Deprotonation Start2 Nitroalkene Michael_Adduct Michael Adduct Start2->Michael_Adduct Base Base (e.g., DBU) Base:e->Enolate:w Enolate->Michael_Adduct Michael Addition Cyclized Cyclized Intermediate Michael_Adduct->Cyclized 5-endo-dig Cyclization Pyrroline Pyrroline Intermediate Cyclized->Pyrroline Elimination of Nitro Group Product Pyrrole-2-carboxylate Pyrroline->Product Tautomerization

Caption: Mechanistic pathway of the Barton-Zard synthesis.

Experimental Protocol 1: Synthesis of Ethyl 3,4-Diethylpyrrole-2-carboxylate [4]

  • To a solution of 4-acetoxy-3-nitrohexane and ethyl isocyanoacetate in methyl tert-butyl ether (MTBE), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise, maintaining the temperature between 10-60°C.

  • Stir the reaction mixture at 20°C for 2 hours.

  • Work up the reaction by adding MTBE, water, sodium chloride, and concentrated sulfuric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation.

Experimental Protocol 2: Synthesis of Ethyl 3,4-Diarylpyrrole-2-carboxylate [4]

  • To a solution of the nitroalkene in tetrahydrofuran (THF), add a solution of ethyl isocyanoacetate and DBU in THF at 0°C.

  • Reflux the reaction mixture for 30 minutes.

  • After completion (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

The Paal-Knorr Synthesis: Cyclization of 1,4-Dicarbonyl Compounds

The Paal-Knorr synthesis is a fundamentally important method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6] While not directly yielding a carboxylate in its simplest form, modern variations and strategic precursor synthesis make it a viable route to pyrrole-2-carboxylate derivatives.

Mechanism and Modern Adaptations:

The reaction proceeds via the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to form the aromatic pyrrole.[7] The rate-determining step is often the ring closure.[7] To access pyrrole-2-carboxylates, one can employ a 1,4-dicarbonyl precursor that already contains the desired ester functionality. A sophisticated example involves a multi-step sequence combining a Pauson-Khand reaction, a Stetter reaction, and a microwave-assisted Paal-Knorr cyclization to produce complex tricyclic pyrrole-2-carboxamides.[8]

Diagram: Paal-Knorr Synthesis Workflow

Caption: Generalized workflow for the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Tricyclic Pyrrole-2-Carboxamide [7][8]

  • To a microwave vial, add a solution of the 1,4-diketone precursor (20.0 mg, 0.0374 mmol) in ethanol (400 µL).

  • Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

  • Seal the microwave vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 80°C until completion.

  • After cooling, purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.

Modern Synthetic Strategies

While classical methods are invaluable, the demand for increased efficiency, milder conditions, and broader substrate scope has driven the development of new synthetic technologies.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis traditionally involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. While this method is robust, it typically yields pyrrole-3-carboxylates. Variations to achieve regioselective synthesis of 2-carboxylates are less common but can be envisaged through careful substrate design, though they are not as straightforward as the Knorr or Barton-Zard approaches for this specific substitution pattern.

Van Leusen Pyrrole Synthesis: A [3+2] Cycloaddition Approach

The Van Leusen reaction is a powerful tool for constructing 3,4-disubstituted pyrroles via a [3+2] cycloaddition between tosylmethyl isocyanide (TosMIC) and a Michael acceptor.[2][3]

Mechanism and Application:

The reaction is initiated by the deprotonation of TosMIC with a strong base (e.g., NaH) to form a carbanion. This carbanion then acts as a nucleophile in a Michael addition to an electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization followed by the elimination of the tosyl group to form the pyrrole ring.[2] When an α,β-unsaturated ester is used as the Michael acceptor, this reaction provides a route to pyrrole-3-carboxylates or pyrrole-4-carboxylates, depending on the substitution pattern of the alkene. Direct synthesis of pyrrole-2-carboxylates via the Van Leusen reaction is not its primary application, as the carboxylate group originates from the Michael acceptor, which forms the C3 and C4 positions of the final pyrrole.

Diagram: Van Leusen Pyrrole Synthesis

Van_Leusen_Synthesis TosMIC Tosylmethyl Isocyanide (TosMIC) Carbanion TosMIC Carbanion TosMIC->Carbanion Deprotonation Base Strong Base (e.g., NaH) Base->Carbanion Adduct Michael Adduct Carbanion->Adduct Michael Addition Michael_Acceptor Michael Acceptor (e.g., α,β-unsaturated ester) Michael_Acceptor->Adduct Cyclized_Int Cyclized Intermediate Adduct->Cyclized_Int Intramolecular Cyclization Product 3,4-Disubstituted Pyrrole Cyclized_Int->Product Elimination of Tosyl Group & Aromatization

Caption: Mechanism of the Van Leusen pyrrole synthesis.

Experimental Protocol: General Van Leusen Synthesis [3]

  • To a stirred suspension of sodium hydride (2.0 eq) in anhydrous diethyl ether at 0°C under an inert atmosphere, add a solution of TosMIC (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) dropwise.

  • Stir the mixture at 0°C for 15 minutes.

  • Add a solution of the α,β-unsaturated ketone/ester (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The synthesis of substituted pyrrole-2-carboxylates is a mature yet continually evolving field. The classical Knorr and Barton-Zard syntheses remain highly reliable and regioselective methods for accessing this important scaffold. The Paal-Knorr synthesis, especially when coupled with modern techniques like microwave irradiation, offers a powerful alternative, particularly for generating complex, fused-ring systems. While the Hantzsch and Van Leusen reactions are cornerstones of pyrrole synthesis in general, their application for the direct formation of 2-carboxylates is less common, typically favoring other regioisomers.

The future of this field lies in the development of novel catalytic systems and multicomponent reactions that offer even greater efficiency, atom economy, and functional group tolerance. As the demand for structurally diverse and complex pyrrole-2-carboxylates in drug discovery and materials science continues to grow, so too will the ingenuity of synthetic chemists in devising new and powerful ways to construct this privileged heterocyclic core. This guide provides the foundational knowledge and practical protocols to not only apply the established methods but also to appreciate and contribute to the future innovations in this exciting area of organic chemistry.

References

The Crimson Ring: A Technical Guide to the Historical Discovery and Development of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole ring, a simple five-membered aromatic heterocycle, is a cornerstone of organic chemistry and the life sciences. Its discovery in the 19th century unlocked a new frontier in chemical synthesis and our understanding of biological processes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical discovery of pyrrole and its derivatives, the development of seminal synthetic methodologies, and the evolution of their application in nature and medicine. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols for the synthesis of important pyrrole-containing scaffolds, and explore the synthetic pathways to blockbuster drugs. This guide is designed to be a practical resource, bridging historical context with modern synthetic strategy.

The Dawn of the Red Oil: The Discovery of Pyrrole

The story of pyrrole begins not in a pristine laboratory, but in the smoky, industrial world of the 19th century. In 1834, the German analytical chemist Friedlieb Ferdinand Runge, while investigating the components of coal tar, isolated a peculiar substance.[1][2] He named it "pyrrole," derived from the Greek words pyrrhos (πυρρός), meaning "fiery" or "reddish," and oleum, meaning "oil," due to the characteristic red color it imparted to a pine splint moistened with hydrochloric acid.[2] Shortly after its discovery in coal tar, pyrrole was also identified in the distillation products of bone, an oily mixture sometimes referred to as "Dippel's oil".[2]

While Runge was the first to identify and name pyrrole, its structure remained a mystery for several decades. It was not until 1870 that the brilliant German chemist Adolf von Baeyer correctly proposed the cyclic structure of pyrrole that we are familiar with today.[3] This structural elucidation was a critical step, paving the way for the systematic study of its reactivity and the development of synthetic methods to construct this important heterocyclic ring.

Forging the Ring: Seminal Synthetic Methodologies

The ability to synthesize pyrrole derivatives in a controlled manner was a major breakthrough, enabling chemists to explore their properties and applications. Several named reactions, developed in the late 19th century, remain the bedrock of pyrrole synthesis to this day.

The Paal-Knorr Pyrrole Synthesis (1884)

Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing substituted pyrroles.[4][5][6] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to yield the corresponding pyrrole.[7][8]

Mechanism: The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group to form a five-membered ring. The final step is the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.[9][10] The ring-closing step is often the rate-determining step.[10]

Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenylpyrrole (Conventional Heating) [9]

  • Reactants: 2,5-hexanedione and aniline.

  • Procedure:

    • In a suitable flask, combine 2,5-hexanedione and aniline.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

    • After the reflux period, cool the reaction mixture in an ice bath.

    • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

    • Collect the resulting crystals by vacuum filtration.

    • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

Microwave-Assisted Paal-Knorr Cyclization: [11]

  • Reactants: 1,4-diketone, primary amine, glacial acetic acid.

  • Solvent: Ethanol.

  • Procedure:

    • To a microwave vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).

    • Add glacial acetic acid (40 µL) and the primary amine (3 equivalents).

    • Seal the microwave vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 80 °C. An initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.

    • Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Partition the mixture between water and ethyl acetate.

    • Extract the aqueous phase three times with ethyl acetate (10 mL).

    • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

    • Evaporate the solvent under reduced pressure and purify the crude material by column chromatography.

Diagram: Paal-Knorr Pyrrole Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 1,4-Dicarbonyl Compound reaction Acid Catalyst (e.g., Acetic Acid) Heat or Microwave Irradiation start1->reaction start2 Primary Amine or Ammonia start2->reaction workup Precipitation / Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification product Substituted Pyrrole purification->product

Caption: A generalized workflow for the Paal-Knorr synthesis of substituted pyrroles.

The Knorr Pyrrole Synthesis (1884)

Also developed by Ludwig Knorr in 1884, this synthesis is a versatile method for preparing substituted pyrroles from α-amino-ketones and compounds with an active methylene group (e.g., β-ketoesters).[1][9] A key challenge with this method is the inherent instability of α-amino-ketones, which tend to self-condense.[1] Therefore, they are typically generated in situ from the corresponding oxime.[1]

Mechanism: The reaction begins with the condensation of the α-amino-ketone with the active methylene compound to form an enamine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrrole ring.[9]

Experimental Protocol: Modern Knorr Pyrrole Synthesis [1]

  • Reactants: Two equivalents of a β-ketoester (e.g., ethyl acetoacetate), sodium nitrite, zinc dust.

  • Solvent: Glacial acetic acid.

  • Procedure:

    • Preparation of the α-amino-ketone (in situ):

      • Dissolve one equivalent of the β-ketoester in glacial acetic acid.

      • Slowly add one equivalent of a saturated aqueous solution of sodium nitrite while maintaining a low temperature with external cooling. This forms the corresponding α-oximino-β-ketoester.

    • Condensation and Cyclization:

      • In a separate flask, prepare a well-stirred solution of the second equivalent of the β-ketoester in glacial acetic acid.

      • Gradually add the freshly prepared α-oximino-β-ketoester solution and zinc dust to this flask. The reaction is exothermic and may require external cooling to control the temperature.

      • The zinc dust reduces the oxime to the amine, which then reacts with the second equivalent of the β-ketoester to form the pyrrole.

    • Work-up:

      • After the reaction is complete (monitored by TLC), the reaction mixture is typically poured into water to precipitate the crude product.

      • The solid is collected by filtration, washed with water, and then purified by recrystallization.

The Hantzsch Pyrrole Synthesis (1890)

Developed by Arthur Hantzsch, this multicomponent reaction provides a route to substituted pyrroles from the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[12]

Mechanism: The reaction is believed to proceed via the initial formation of an enamine from the β-ketoester and ammonia/amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the final pyrrole product.[12]

Experimental Protocol: Classical Hantzsch Pyrrole Synthesis

  • Reactants: β-ketoester (e.g., ethyl acetoacetate), α-haloketone (e.g., 2-bromo-1-phenylethan-1-one), aqueous ammonia.

  • Solvent: Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-ketoester (1.0 eq) and the α-haloketone (1.0 eq) in ethanol.

    • To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 1: Comparison of Major Pyrrole Synthesis Methods

Synthesis MethodStarting MaterialsReagents/CatalystsTypical TemperatureTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Paal-Knorr 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid25 - 100 °C15 min - 24 h>60, often 80-95Operational simplicity, good yields, accessible starting materials.Preparation of unsymmetrical 1,4-dicarbonyl compounds can be challenging.[5]
Knorr α-Amino-ketones, β-Dicarbonyl compoundsZinc, Acetic acidRoom Temp. - Reflux1 - 4 h57 - 80Good for constructing polysubstituted pyrroles with specific substitution patterns.α-amino-ketones are often unstable and need to be generated in situ.
Hantzsch α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBaseRoom Temp. - RefluxVariableOften moderate, can be <50Multicomponent reaction, allows for high diversity in a single step.Can be lower yielding compared to other methods.

Nature's Palette: Pyrrole Derivatives in the Biological World

The pyrrole ring is a fundamental building block in a vast array of natural products, many of which are essential for life.

The Porphyrins: Pigments of Life

Porphyrins are macrocyclic compounds composed of four modified pyrrole subunits linked by methine bridges.[10] These fascinating molecules are responsible for some of the most vital processes in biology.

  • Heme: The iron-containing porphyrin in hemoglobin and myoglobin, responsible for oxygen transport in the blood.

  • Chlorophyll: The magnesium-containing porphyrin in plants, crucial for photosynthesis.

Synthesis of Porphyrin Precursors: The synthesis of porphyrins often begins with the preparation of substituted pyrroles, which are then coupled to form the macrocycle. A common laboratory synthesis involves the acid-catalyzed condensation of pyrrole with an aldehyde.

Experimental Protocol: Synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin

  • Reactants: 4-Methoxybenzaldehyde, pyrrole, hydrochloric acid.

  • Solvents: Methanol, water, dimethylformamide (DMF).

  • Procedure:

    • To a mixture of 100 mL of methanol and 50 mL of water (2:1), add 4-methoxybenzaldehyde (243 µL, 2 mmol) and pyrrole (140 µL, 2 mmol).

    • Add 10 mL of HCl and stir the reaction mixture at room temperature for 2 hours.

    • Filter the reaction mixture and dissolve the resulting precipitate in 15 mL of DMF.

    • Reflux the DMF solution for 1.5 hours.

    • Transfer the solution to a beaker and stir overnight, open to the air.

    • Evaporate the solvent to dryness and purify the crude porphyrin by column chromatography.

Prodigiosin: The Crimson Wonder

Prodigiosin is a tripyrrole red pigment produced by several bacteria, most notably Serratia marcescens.[3] It has garnered significant interest due to its wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2]

Biosynthesis: The biosynthesis of prodigiosin is a bifurcated process that culminates in the enzymatic condensation of two precursor molecules: 2-methyl-3-n-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[2][3] The synthesis is orchestrated by the pig gene cluster.[2]

Diagram: Biosynthesis of Prodigiosin

G cluster_map MAP Biosynthesis cluster_mbc MBC Biosynthesis map_precursors 2-Octenal + Pyruvate map_genes pigB-pigE genes map_precursors->map_genes map 2-methyl-3-n-amyl-pyrrole (MAP) map_genes->map condensation Enzymatic Condensation (PigC enzyme) map->condensation mbc_precursors L-Proline + Malonyl-CoA mbc_genes pigF-pigN genes mbc_precursors->mbc_genes mbc 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) mbc_genes->mbc mbc->condensation prodigiosin Prodigiosin condensation->prodigiosin

Caption: A simplified overview of the bifurcated biosynthetic pathway of prodigiosin.

Pyrrole Derivatives in Modern Medicine

The versatility of the pyrrole scaffold has made it a privileged structure in medicinal chemistry. Many blockbuster drugs incorporate a pyrrole ring, and their synthesis often relies on the classical reactions discussed earlier.

Atorvastatin (Lipitor®): A Statin Blockbuster

Atorvastatin is a synthetic lipid-lowering agent that functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The industrial synthesis of atorvastatin prominently features the Paal-Knorr reaction to construct the central pentasubstituted pyrrole core.

Synthesis of an Atorvastatin Intermediate via Paal-Knorr Condensation:

  • Reactants: The 1,4-diketone precursor of atorvastatin and the chiral amino-ester side chain.

  • Solvents: A mixture of solvents such as toluene or a combination of methyl tert-butyl ether (MTBE) and tetrahydrofuran (THF).

  • Catalyst: An acid catalyst, often in combination with a base to modulate the reaction rate.

  • Procedure (Illustrative):

    • The diketone of atorvastatin (1.09 eq) is added to a solution of the primary amine side chain in a suitable solvent mixture (e.g., toluene).

    • The mixture is warmed to approximately 50 °C under an inert atmosphere (e.g., N₂).

    • An acid catalyst (e.g., pivalic acid, 0.7 eq) is added, followed by a base (e.g., 50% sodium hydroxide).

    • The resulting suspension is heated at reflux with concomitant removal of water until the reaction is complete.

    • The product, an acetonide ester intermediate of atorvastatin, is then isolated and carried forward in the synthesis.

Ketorolac (Toradol®): A Potent Analgesic

Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) used for the short-term management of moderate to severe pain. Its structure features a pyrrolizine-1-carboxylic acid core.

Multi-step Synthesis of Ketorolac:

The synthesis of ketorolac is a multi-step process that often starts from N-(2-bromoethyl)pyrrole.

  • Step 1: Alkylation: N-(2-bromoethyl)pyrrole is used to alkylate a suitable nucleophile, such as ethyl cyanoacetate, in the presence of a base (e.g., sodium ethoxide).

  • Step 2: Cyclization: The resulting intermediate undergoes cyclization to form the pyrrolizine ring system.

  • Step 3: Aroylation: The pyrrolizine core is then aroylated, typically with a benzoyl group.

  • Step 4: Hydrolysis and Decarboxylation: The final steps involve the hydrolysis of ester and/or amide functionalities, followed by decarboxylation to yield the carboxylic acid of ketorolac.

Conclusion and Future Perspectives

From its serendipitous discovery in coal tar to its central role in life-saving medicines, the journey of pyrrole and its derivatives is a testament to the power of chemical exploration. The foundational synthetic methods developed over a century ago continue to be the workhorses of modern organic chemistry, albeit with significant refinements and adaptations. The ongoing discovery of new, biologically active pyrrole-containing natural products and the development of novel synthetic methodologies ensure that this "crimson ring" will remain a vibrant and essential area of research for years to come. The future of pyrrole chemistry will likely focus on the development of more sustainable and efficient synthetic methods, the exploration of new biological activities, and the design of novel pyrrole-based materials with unique electronic and optical properties.

References

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold in Modern Medicinal Chemistry

The pyrrole nucleus is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile scaffold for engaging with biological targets.[1] Pyrrole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2] The strategic functionalization of the pyrrole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a focal point in contemporary drug discovery and development. This guide provides a comprehensive technical overview of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate, a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and integration into synthetic workflows.

PropertyValueSource
CAS Number 75448-69-0[3]
Molecular Formula C₈H₁₁NO₃Vendor Data
Molecular Weight 169.18 g/mol [3]
Purity ≥95%[4]
Appearance SolidVendor Data
Storage Store long-term in a cool, dry place[4]

Synthesis of this compound: A Proposed Synthetic Route

Proposed Synthetic Scheme:

Synthetic Pathway A Diethyl 1,3-acetonedicarboxylate C Ethyl 2-(hydroxyimino)-3-oxobutanoate A->C Nitrosation B Sodium Nitrite Aqueous Acetic Acid E Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate C->E Knorr Pyrrole Synthesis D Ethyl acetoacetate Zinc dust, Acetic Acid D->E G Diethyl 4-(chloromethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate E->G Chlorination F Sulfuryl Chloride I Diethyl 4-(acetoxymethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate G->I Acetoxylation H Sodium Acetate Acetic Acid K This compound I->K Hydrolysis J Hydrolysis Biological Screening Workflow A This compound B Chemical Derivatization (Amidation, N-Alkylation, etc.) A->B C Compound Library B->C D High-Throughput Screening (e.g., antibacterial, anticancer assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G

References

Spectroscopic data interpretation for Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of complex organic molecules.

Introduction

This compound is a multifunctional pyrrole derivative. The pyrrole scaffold is a prominent feature in numerous biologically active molecules.[1] The presence of an ethyl ester, a hydroxymethyl group, and the pyrrole ring itself imparts a unique combination of chemical properties, making its precise structural confirmation through spectroscopic methods paramount. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS spectra anticipated for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The molecule consists of a central 1H-pyrrole ring substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a hydroxymethyl group.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in a molecule. For this compound, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the pyrrole ring protons, the ethyl ester protons, the hydroxymethyl protons, and the N-H proton of the pyrrole ring.

Expected ¹H NMR Data
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H (pyrrole)~11.0 - 12.0broad singlet-
H-5 (pyrrole)~6.8triplet or ddJ ≈ 2.5, 2.5
H-4 (pyrrole)~6.1triplet or ddJ ≈ 2.5, 2.5
-CH₂- (hydroxymethyl)~4.5doubletJ ≈ 5.5
-OH (hydroxymethyl)~5.0 - 5.5tripletJ ≈ 5.5
-O-CH₂- (ethyl)~4.2quartetJ ≈ 7.1
-CH₃ (ethyl)~1.3tripletJ ≈ 7.1
Rationale Behind ¹H NMR Assignments

The chemical shifts of the pyrrole ring protons are influenced by the electron-withdrawing nature of the ethyl carboxylate group and the electron-donating nature of the hydroxymethyl group. The N-H proton of the pyrrole is typically observed as a broad singlet at a downfield chemical shift, often above 11 ppm, due to its acidic nature and potential for hydrogen bonding.[2] The protons on the pyrrole ring (H-4 and H-5) are expected to appear in the aromatic region, with their specific shifts influenced by the substituents.[3] The hydroxymethyl group's methylene protons will appear as a doublet, coupled to the hydroxyl proton. The hydroxyl proton itself will appear as a triplet, coupled to the adjacent methylene protons. The ethyl ester group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons, a result of spin-spin coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The expected ¹³C NMR spectrum of this compound will show distinct signals for each of the unique carbon atoms in the molecule.

Expected ¹³C NMR Data
Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (ester)~160 - 165
C-2 (pyrrole)~125 - 130
C-3 (pyrrole)~120 - 125
C-5 (pyrrole)~115 - 120
C-4 (pyrrole)~105 - 110
-O-CH₂- (ethyl)~60
-CH₂- (hydroxymethyl)~55
-CH₃ (ethyl)~14
Rationale Behind ¹³C NMR Assignments

The carbonyl carbon of the ethyl ester is the most deshielded carbon and will appear at the lowest field (~160-165 ppm). The pyrrole ring carbons will resonate in the aromatic region (105-130 ppm), with their specific chemical shifts determined by the electronic effects of the substituents. The carbon attached to the electron-withdrawing ester group (C-2) will be more deshielded than the other ring carbons. The carbons of the ethyl group and the hydroxymethyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-O functional groups.

Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3500Strong, Broad
N-H stretch (pyrrole)~3300Moderate, Sharp
C-H stretch (aromatic/aliphatic)2850 - 3100Moderate
C=O stretch (ester)~1680Strong, Sharp
C-O stretch (ester/alcohol)1000 - 1300Strong
Causality in IR Spectral Features

The broadness of the O-H stretching band is a direct result of intermolecular hydrogen bonding.[4] The N-H stretch of the pyrrole ring is typically sharper than the O-H stretch.[2] The strong, sharp absorption around 1680 cm⁻¹ is a hallmark of the carbonyl group in the ester functionality.[5][6] The C-O stretching vibrations from both the ester and the alcohol will appear in the fingerprint region and can sometimes be complex.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove any atmospheric interference.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For this compound, electrospray ionization (ESI) would be a suitable method to generate the protonated molecule [M+H]⁺.

Expected Mass Spectrometry Data
  • Molecular Formula: C₈H₁₁NO₃

  • Molecular Weight: 169.18 g/mol

  • Expected [M+H]⁺ ion: m/z 170.08

Plausible Fragmentation Pathways

The fragmentation of the protonated molecule will be influenced by the substituents on the pyrrole ring.[8][9] Key fragmentation pathways could involve the loss of small, stable molecules such as water (H₂O), ethanol (C₂H₅OH), or carbon monoxide (CO).

A logical workflow for analyzing fragmentation can be visualized as follows:

Fragmentation_Pathway M_H [M+H]⁺ m/z 170 M_H_H2O [M+H-H₂O]⁺ m/z 152 M_H->M_H_H2O - H₂O M_H_C2H5OH [M+H-C₂H₅OH]⁺ m/z 124 M_H->M_H_C2H5OH - C₂H₅OH M_H_CO [M+H-CO]⁺ m/z 142 M_H_C2H5OH->M_H_CO - CO

Caption: Plausible fragmentation of this compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive interpretation of NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. By understanding the principles behind each spectroscopic technique and the influence of the molecule's functional groups on the resulting spectra, researchers can confidently identify and characterize this important heterocyclic compound. The predicted data and interpretations presented in this guide serve as a valuable reference for scientists engaged in the synthesis and application of novel pyrrole derivatives.

References

The Therapeutic Potential of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide delves into the therapeutic potential of a specific class of these compounds: ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate and its analogs. While the parent compound is a readily available chemical entity, its true value lies in the diverse pharmacological activities exhibited by its structural relatives.[2] This document provides an in-depth exploration of the antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties of these analogs, complete with mechanistic insights, detailed experimental protocols, and structure-activity relationship (SAR) analyses to empower researchers in the field of drug development.

Section 1: Antimicrobial Activity

Pyrrole-containing compounds have long been recognized for their antimicrobial properties, with naturally occurring antibiotics like pyrrolnitrin serving as a testament to their potential.[3] Analogs of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The antimicrobial action of pyrrole derivatives is often multifaceted. One of the key mechanisms is the disruption of microbial cell membranes, leading to leakage of cellular contents and ultimately cell death. Additionally, some analogs have been shown to interfere with essential enzymatic processes within the microbial cell. For instance, certain pyrrole-2-carboxamide derivatives have been identified as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[4]

Structure-Activity Relationship (SAR)

The antimicrobial potency of these analogs is highly dependent on the nature and position of substituents on the pyrrole ring. Studies have shown that:

  • Substitution at the N1 position: Introduction of bulky aromatic groups, such as a 4-chlorobenzyl group, can enhance antibacterial activity.

  • Modifications at the C2 position: Conversion of the ethyl ester to a carboxamide with various aromatic and cycloaliphatic amines has yielded compounds with potent activity against Gram-negative bacteria.[5]

  • Substitution at other ring positions: The presence of electron-withdrawing groups on the pyrrole ring can influence the electronic properties of the molecule and enhance its interaction with microbial targets.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of representative pyrrole-2-carboxamide analogs against various bacterial strains.

Compound IDSubstituent at C2-carboxamideK. pneumoniae (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)Reference
4i 4-Fluorophenyl1.021.563.56[5]
4a Phenyl>6.356.35>6.35[5]
4c 4-Chlorophenyl3.123.126.25[5]
4f 2-Hydroxyphenyl3.123.126.25[5]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of novel pyrrole analogs.

1. Preparation of Materials:

  • Test compounds (dissolved in DMSO to a stock concentration of 10 mg/mL).
  • Bacterial strains (e.g., E. coli, S. aureus) grown to a 0.5 McFarland standard.
  • Mueller-Hinton Broth (MHB).
  • 96-well microtiter plates.
  • Positive control antibiotic (e.g., Ciprofloxacin).
  • Negative control (DMSO).

2. Assay Procedure:

  • Add 100 µL of MHB to each well of a 96-well plate.
  • Perform serial two-fold dilutions of the test compounds and controls across the plate, starting from the stock solution.
  • Inoculate each well with 5 µL of the bacterial suspension.
  • Incubate the plates at 37°C for 18-24 hours.
  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Section 2: Anticancer Activity

The development of novel anticancer agents is a critical area of research, and pyrrole derivatives have emerged as a promising class of compounds with potent antiproliferative effects.[6][7]

Mechanism of Action: Inhibition of Tubulin Polymerization

A significant mechanism of action for several anticancer pyrrole-2-carboxylate analogs is the inhibition of tubulin polymerization.[8] Microtubules are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

anticancer_mechanism Pyrrole_Analog Pyrrole-2-carboxylate Analog Tubulin Tubulin Dimers Pyrrole_Analog->Tubulin Binds to Microtubule_Assembly Microtubule Polymerization Pyrrole_Analog->Microtubule_Assembly Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Assembly->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces anti_inflammatory_mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates Pyrrole_Analog Pyrrole Analog Pyrrole_Analog->COX_Enzymes Inhibits neuroprotective_mechanism Oxidative_Stress Oxidative Stress (e.g., ROS) Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Pyrrole_Analog Pyrrole Analog ROS_Scavenging ROS Scavenging Pyrrole_Analog->ROS_Scavenging Nrf2_Pathway Nrf2 Pathway Activation Pyrrole_Analog->Nrf2_Pathway NFkB_Pathway NF-κB Pathway Inhibition Pyrrole_Analog->NFkB_Pathway ROS_Scavenging->Oxidative_Stress Reduces Neuroprotection Neuroprotection Nrf2_Pathway->Neuroprotection Promotes Inflammation Inflammation NFkB_Pathway->Inflammation Reduces Inflammation->Neuronal_Damage

References

The Versatile Scaffold: A Technical Guide to Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Functionalized Pyrrole

In the vast landscape of heterocyclic chemistry, the pyrrole nucleus stands as a cornerstone, forming the structural basis of life's most essential molecules, from heme to chlorophyll.[1][2] Its derivatives are integral to medicinal chemistry and materials science, offering a privileged scaffold for innovation.[3][4][5] Among these, Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate (CAS No. 75448-69-0) emerges as a particularly valuable building block. This guide provides an in-depth exploration of this compound, elucidating its synthesis, reactivity, and strategic application as a versatile chemical scaffold for researchers, chemists, and professionals in drug development.

This molecule is not merely a passive framework; its unique arrangement of three distinct functional groups—a nucleophilic hydroxymethyl group, an electrophilic ester, and the reactive pyrrole ring itself—offers a rich playground for synthetic transformations. This trifecta of reactivity allows for sequential, orthogonal modifications, enabling the construction of complex molecular architectures with high precision. Understanding the interplay of these functionalities is paramount to unlocking the full potential of this scaffold.

Core Characteristics: Synthesis and Physicochemical Profile

A thorough understanding of a scaffold begins with its synthesis and fundamental properties. The preparation of this compound is accessible through established synthetic routes, often involving the functionalization of simpler pyrrole precursors.

Synthetic Workflow

The synthesis typically involves a multi-step process that builds complexity upon a basic pyrrole ring. A common conceptual pathway involves the introduction of the carboxylate and hydroxymethyl groups onto a pre-formed pyrrole or constructing the ring with the substituents already in place. For instance, a plausible route could start from a Knorr-type pyrrole synthesis, followed by selective functional group manipulations.

Below is a generalized workflow illustrating a conceptual synthetic pathway.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_fgs Functional Group Interconversion cluster_final Final Product A β-Ketoester C Paal-Knorr or Hantzsch Synthesis A->C B α-Amino Ketone B->C D Substituted Pyrrole (e.g., Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate) C->D Cyclocondensation E Side-Chain Halogenation (e.g., NBS) D->E Radical Initiation F Nucleophilic Substitution (e.g., Hydrolysis) E->F SN2 Reaction G Ethyl 3-(hydroxymethyl)- 1H-pyrrole-2-carboxylate F->G Workup

Caption: Conceptual workflow for the synthesis of the target scaffold.

Physicochemical and Spectroscopic Data

The physical and chemical properties of the scaffold are critical for its practical application in the laboratory.

PropertyValueSource
CAS Number 75448-69-0[6][7]
Molecular Formula C₈H₁₁NO₃[6][7]
Molecular Weight 169.18 g/mol [6][7]
Appearance Solid[6]
Boiling Point 353.0 ± 32.0 °C at 760 mmHg[7]
Density 1.2 ± 0.1 g/cm³[7]
Flash Point 167.3 ± 25.1 °C[7]
  • ¹H NMR: Protons on the pyrrole ring would appear as distinct signals in the aromatic region. The CH₂ of the hydroxymethyl group, the CH₂ and CH₃ of the ethyl ester, the OH proton, and the NH proton would all have characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: Carbon signals for the ester carbonyl, the five carbons of the pyrrole ring (three aromatic, two quaternary), the hydroxymethyl carbon, and the two carbons of the ethyl group would be observable.

  • IR Spectroscopy: Key stretches would include a broad O-H band (around 3300 cm⁻¹), the N-H stretch (around 3400 cm⁻¹), C-H stretches, and a strong C=O stretch for the ester (around 1700-1720 cm⁻¹).

A Hub of Reactivity: Strategic Functionalization

The synthetic utility of this compound lies in the differential reactivity of its functional groups, which can be addressed selectively under appropriate conditions.

G Scaffold This compound N-H C-H Ring Ester Hydroxymethyl N_Alkylation N-Alkylation/ N-Arylation Scaffold:n->N_Alkylation Base, R-X N_Acylation N-Acylation Scaffold:n->N_Acylation Acyl Chloride Electrophilic_Sub Electrophilic Substitution (e.g., Halogenation) Scaffold:c->Electrophilic_Sub NBS, NCS Hydrolysis Hydrolysis to Carboxylic Acid Scaffold:e->Hydrolysis LiOH, NaOH Reduction_Ester Reduction to Diol Scaffold:e->Reduction_Ester LiAlH₄ Oxidation Oxidation to Aldehyde Scaffold:h->Oxidation PCC, MnO₂ Esterification Esterification/ Etherification Scaffold:h->Esterification Acid Chloride Halogenation_OH Conversion to Halomethyl Scaffold:h->Halogenation_OH SOCl₂ Amidation Amidation Hydrolysis->Amidation Coupling Agent, R₂NH

Caption: Reactivity map of the core scaffold's functional groups.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle. It can be readily oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂), a reaction that is often chemoselective for allylic/benzylic-type alcohols. This aldehyde is a crucial precursor for building complexity via reactions like reductive amination or Wittig olefination. Alternatively, it can be converted into a good leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution , allowing for the introduction of a wide array of functionalities.

  • The Ethyl Ester Group (-COOEt): The ester can be hydrolyzed to the corresponding carboxylic acid, which opens up another dimension of reactivity, primarily through amide bond formation using standard peptide coupling reagents. This is a cornerstone of medicinal chemistry for linking the scaffold to other fragments or tuning solubility.[9] The ester can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding a diol derivative.

  • The Pyrrole Ring (N-H and C-H): The pyrrole nitrogen is weakly acidic and can be deprotonated with a suitable base and subsequently alkylated or acylated to install substituents that can modulate the electronic properties of the ring or serve as attachment points for larger molecular chains.[10] The electron-rich pyrrole ring itself can undergo electrophilic aromatic substitution , with the existing substituents directing the position of incoming electrophiles.

Applications in Drug Discovery and Materials Science

The true value of a scaffold is demonstrated by its application in creating novel molecules with desired functions. The pyrrole core is a well-established pharmacophore found in numerous marketed drugs and bioactive natural products.[11][12][13]

Scaffold for Bioactive Molecules

Pyrrole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][14][15] The subject scaffold is an excellent starting point for synthesizing analogs of these compounds.

  • Kinase Inhibitors: Many tyrosine kinase inhibitors, such as Sunitinib, feature a substituted pyrrole core.[9][14] The functional handles on this compound allow for the systematic elaboration of side chains that can target the specific binding pockets of kinases. The N-H can act as a hydrogen bond donor, the ester can be converted to an amide to interact with the hinge region, and the hydroxymethyl group can be functionalized to explore solvent-exposed regions of the enzyme.

G Scaffold Ethyl 3-(hydroxymethyl)- 1H-pyrrole-2-carboxylate Step1 Oxidation (PCC/MnO₂) Scaffold->Step1 Step3 Amide Coupling Scaffold->Step3 via Hydrolysis Intermediate1 Pyrrole-2-carboxaldehyde Intermediate Step1->Intermediate1 Step2 Condensation/ Reductive Amination Intermediate1->Step2 Final_Drug Bioactive Molecule (e.g., Kinase Inhibitor Analog) Step2->Final_Drug Step3->Final_Drug Amine_Fragment Amine-containing Fragment Amine_Fragment->Step2 Acid_Fragment Carboxylic Acid Fragment Acid_Fragment->Step3

Caption: Synthetic strategy for drug analogs from the pyrrole scaffold.

Building Block for Functional Materials

Beyond medicine, pyrrole-based structures are foundational in materials science, particularly for creating conductive polymers and organic semiconductors.[10][16][17] The process of electropolymerization can link pyrrole units together to form polypyrrole, a conductive material. The functional groups on this scaffold offer a means to create tailored materials:

  • Solubility and Processability: The ester and hydroxyl groups can be modified with solubilizing chains (e.g., long alkyl groups) to improve the processability of the resulting polymers in common organic solvents.[10]

  • Sensing Applications: The functional groups can be used to attach recognition elements (e.g., receptors for specific ions or molecules), creating a material whose conductive properties change upon binding, forming the basis of a chemical sensor.

Exemplary Protocol: Selective Oxidation to the Aldehyde

To illustrate the practical utility of this scaffold, the following section details a robust, self-validating protocol for the selective oxidation of the hydroxymethyl group. This transformation is a gateway to a vast number of subsequent reactions.

Objective: To synthesize Ethyl 3-formyl-1H-pyrrole-2-carboxylate from this compound.

Principle: Activated manganese dioxide (MnO₂) is a mild and highly selective oxidizing agent for benzylic and allylic alcohols. It effectively oxidizes the hydroxymethyl group on the electron-rich pyrrole ring without affecting the pyrrole N-H or the ethyl ester. The heterogeneous nature of the reaction simplifies workup, as the oxidant can be removed by simple filtration.

Methodology:

  • Reagent Preparation: To a flame-dried, 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.69 g, 10 mmol).

  • Solvent Addition: Add 200 mL of anhydrous dichloromethane (DCM). Stir the mixture until the starting material is fully dissolved.

    • Causality: DCM is an excellent solvent for this reaction as it is relatively non-polar and unreactive towards the oxidant and substrate. Anhydrous conditions prevent potential side reactions.

  • Oxidant Addition: In one portion, add activated manganese dioxide (8.7 g, 100 mmol, 10 equivalents).

    • Causality: A large excess of MnO₂ is used to drive the reaction to completion, as the activity of commercial MnO₂ can vary.

  • Reaction Monitoring: Heat the suspension to reflux (approx. 40 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed within 4-6 hours.

    • Self-Validation: TLC allows for real-time tracking. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot confirms the reaction's progress.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a pad of Celite® to remove the MnO₂ solid. Wash the filter cake thoroughly with additional DCM (3 x 50 mL) to ensure complete recovery of the product.

      • Causality: Celite® provides a fine filtration medium that prevents clogging and effectively removes the fine black MnO₂ powder.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Final Product Characterization: The resulting crude product, Ethyl 3-formyl-1H-pyrrole-2-carboxylate, can be further purified by column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

This compound is more than just another chemical; it is a strategically designed scaffold offering multiple, orthogonally addressable functional groups. Its value lies in its inherent versatility, enabling the efficient construction of diverse and complex molecules for both medicinal and material applications. As the demand for novel kinase inhibitors, targeted therapeutics, and advanced functional materials continues to grow, the importance of well-designed, functional-group-rich building blocks like this one will only intensify. Future research will likely focus on expanding the library of derivatives from this scaffold, exploring new catalytic methods for its functionalization, and integrating it into automated synthesis platforms to accelerate the discovery of next-generation drugs and materials.

References

Methodological & Application

Detailed protocol for the synthesis of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable heterocyclic building block for drug discovery and materials science. The synthesis begins with the regioselective formylation of commercially available Ethyl 1H-pyrrole-2-carboxylate via a Vilsmeier-Haack reaction to yield the key intermediate, Ethyl 3-formyl-1H-pyrrole-2-carboxylate. Subsequent chemoselective reduction of the aldehyde moiety using sodium borohydride affords the target alcohol in good yield, preserving the ethyl ester functionality. This guide details the underlying chemical principles, provides step-by-step experimental procedures, and emphasizes safety and causality for a reproducible and scalable synthesis.

Scientific Principles and Strategic Rationale

The synthesis of this compound is achieved through a strategic functional group introduction followed by a selective transformation. The chosen pathway leverages well-established, high-yielding reactions that are common in synthetic organic chemistry.

Step 1: Vilsmeier-Haack Formylation

The introduction of a formyl (-CHO) group onto the pyrrole ring is accomplished using the Vilsmeier-Haack reaction. This reaction is ideal for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]

  • Causality of Reagent Choice : The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This electrophile is mild enough to react selectively with activated rings like pyrrole without causing polymerization or decomposition, which can occur with stronger acylating agents.

  • Mechanism and Regioselectivity : The electron-donating nitrogen atom in the pyrrole ring activates the C2/C5 and C3/C4 positions towards electrophilic attack. With a carboxylate group already occupying the C2 position, the incoming electrophile is directed to the next most activated and sterically accessible position. The Vilsmeier reagent attacks the C3 position, leading to the desired 3-formyl product after hydrolysis of the iminium intermediate.[3][4]

Step 2: Chemoselective Aldehyde Reduction

The core of this synthesis is the selective reduction of an aldehyde in the presence of an ester. This is a classic example of chemoselectivity, where a reagent reacts with one functional group in preference to another.

  • Causality of Reagent Choice : Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[5] Aldehyde carbonyls are significantly more electrophilic (and less sterically hindered) than ester carbonyls. The ester carbonyl is resonance-stabilized by the adjacent oxygen atom, making it less reactive towards nucleophilic attack by the hydride (H⁻) from NaBH₄.[6][7] While more powerful reagents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester, NaBH₄ provides the necessary selectivity under mild, controlled conditions.[7][8]

  • Mechanism : The reaction proceeds via the nucleophilic addition of a hydride ion to the aldehyde's carbonyl carbon. This forms a tetrahedral alkoxide intermediate. During the aqueous workup, this intermediate is protonated to yield the final primary alcohol product.[7]

Visualization of Workflow and Mechanisms

Overall Synthetic Workflow

G cluster_0 Part A: Formylation cluster_1 Part B: Selective Reduction A Ethyl 1H-pyrrole-2-carboxylate C Ethyl 3-formyl-1H-pyrrole- 2-carboxylate A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (DMF, POCl₃) D Ethyl 3-formyl-1H-pyrrole- 2-carboxylate F Ethyl 3-(hydroxymethyl)-1H-pyrrole- 2-carboxylate D->F Chemoselective Reduction E Sodium Borohydride (NaBH₄) in MeOH

Caption: Two-step synthesis workflow.

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF + POCl₃ VR Vilsmeier Reagent [ClCH=N⁺(Me)₂]Cl⁻ DMF->VR Activation Pyrrole Ethyl 1H-pyrrole-2-carboxylate Intermediate Sigma Complex (Iminium Adduct) VR->Intermediate Pyrrole->Intermediate Nucleophilic Attack Product Ethyl 3-formyl-1H-pyrrole-2-carboxylate Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (H₂O) Hydrolysis->Product

Caption: Mechanism of Vilsmeier-Haack formylation.

Materials and Equipment

Reagent / MaterialCAS NumberMolecular FormulaM.W. ( g/mol )SupplierNotes
Ethyl 1H-pyrrole-2-carboxylate2199-51-1C₇H₉NO₂139.15Sigma-AldrichStarting Material
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Fisher ScientificAnhydrous grade
Phosphorus oxychloride (POCl₃)10025-87-3Cl₃OP153.33Acros OrganicsHandle in fume hood
Sodium Borohydride (NaBH₄)16940-66-2BH₄Na37.83Sigma-AldrichMoisture sensitive
Methanol (MeOH)67-56-1CH₄O32.04VWRAnhydrous grade
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher ScientificACS grade
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11VWRACS grade
Hexanes110-54-3C₆H₁₄86.18VWRACS grade
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Sigma-AldrichPellets or solution
Saturated Sodium BicarbonateN/ANaHCO₃84.01Lab-preparedAqueous solution
BrineN/ANaCl58.44Lab-preparedSaturated NaCl(aq)
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Fisher ScientificDrying agent
Silica Gel7631-86-9SiO₂60.08SiliCycle230-400 mesh
Equipment
Three-neck round-bottom flasks (250 mL, 500 mL)Magnetic stirrer and stir bars
Reflux condenserAddition funnel
Ice bathHeating mantle with temperature control
Rotary evaporatorThin Layer Chromatography (TLC) plates (silica)
Glass chromatography columnSeparatory funnel
Standard laboratory glasswarepH paper

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 3-formyl-1H-pyrrole-2-carboxylate
  • Vilsmeier Reagent Preparation : In a 500 mL three-neck flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet, add anhydrous N,N-dimethylformamide (DMF, 50 mL). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 11 mL, 1.2 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent will be observed.

  • Formylation Reaction : Dissolve Ethyl 1H-pyrrole-2-carboxylate (10.0 g, 1.0 eq) in anhydrous DMF (150 mL) and add this solution to the addition funnel.

  • Add the pyrrole solution dropwise to the Vilsmeier reagent suspension at 0 °C. Once the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C.

  • Maintain stirring at 90 °C for 3-4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • Workup and Isolation : After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH reaches 8-9. A precipitate may form.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 3:1) to afford Ethyl 3-formyl-1H-pyrrole-2-carboxylate as a solid.

Part B: Synthesis of this compound
  • Reaction Setup : To a 250 mL round-bottom flask containing a magnetic stir bar, add the Ethyl 3-formyl-1H-pyrrole-2-carboxylate (5.0 g, 1.0 eq) obtained from Part A.

  • Dissolve the starting material in methanol (MeOH, 100 mL).

  • Cool the resulting solution to 0 °C using an ice bath.

  • Reduction : While stirring at 0 °C, add sodium borohydride (NaBH₄, 1.2 g, ~1.1 eq) portion-wise over 15-20 minutes. Caution: Gas evolution (H₂) will occur.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde spot has been completely consumed.

  • Quenching and Workup : Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of deionized water (50 mL) to decompose any excess NaBH₄.

  • Remove the majority of the methanol using a rotary evaporator.

  • Add ethyl acetate (150 mL) to the remaining aqueous residue and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by a short silica gel plug to yield this compound as a solid.

Data Summary and Expected Results

ParameterPart A (Formylation)Part B (Reduction)
Starting MaterialEthyl 1H-pyrrole-2-carboxylateEthyl 3-formyl-1H-pyrrole-2-carboxylate
Key ReagentsPOCl₃, DMFNaBH₄, MeOH
ProductEthyl 3-formyl-1H-pyrrole-2-carboxylateThis compound
AppearanceOff-white to pale yellow solidWhite to off-white solid
Expected Yield65-80%85-95%
Purity (Post-Purification)>97%>98%

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃) : Highly corrosive and reacts violently with water. Handle only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Borohydride (NaBH₄) : A flammable solid that reacts with water and acids to produce flammable hydrogen gas.[5] Store in a cool, dry place away from ignition sources. Add slowly and in portions to protic solvents to control the rate of reaction and gas evolution.

  • Solvents : DMF is an irritant. Methanol is toxic and flammable. Dichloromethane, ethyl acetate, and hexanes are flammable and volatile. All solvent manipulations should be performed in a well-ventilated fume hood.

  • General : A risk assessment should be performed before commencing any chemical synthesis. Always wear appropriate PPE.

References

The Versatile Synthon: Unlocking the Potential of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comprehensive Guide for the Modern Organic Chemist

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of synthons available to researchers, Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate has emerged as a particularly valuable and versatile intermediate. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the diverse applications of this compound and providing robust protocols for its utilization.

This compound, with a molecular formula of C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol , is a solid at room temperature.[1][2] Its structure incorporates a highly functionalized pyrrole core, featuring an ethyl ester at the 2-position and a hydroxymethyl group at the 3-position. This unique arrangement of functional groups provides a rich platform for a wide array of chemical transformations, making it a coveted precursor in the synthesis of pharmaceuticals and natural products.

A Gateway to Bioactive Molecules and Complex Natural Products

The pyrrole scaffold is a ubiquitous motif in a vast number of biologically active compounds and natural products.[3][4] Consequently, functionalized pyrroles like this compound serve as critical starting materials for the synthesis of these complex targets. The strategic placement of the hydroxymethyl and ester functionalities allows for selective modifications, paving the way for the construction of diverse molecular libraries for drug discovery.

While direct and extensive literature on the total synthesis applications of this specific molecule is emerging, its structural motifs are found in various natural products. For instance, many pyrrole-containing marine natural products feature functionalized pyrrole-2-carboxamide moieties.[3] The ethyl ester of our title compound can be readily converted to a variety of amides, opening avenues to these and other bioactive derivatives.

Key Synthetic Transformations and Mechanistic Insights

The reactivity of this compound is dictated by its three key functional components: the pyrrole ring, the hydroxymethyl group, and the ethyl ester. Understanding the interplay and selective reactivity of these groups is crucial for its effective utilization in synthesis.

Reactions of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is a versatile handle for a variety of transformations:

  • Oxidation: The hydroxymethyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid. This transformation is fundamental for introducing further complexity and for coupling with other synthetic intermediates. Standard oxidation protocols, such as those employing manganese dioxide (MnO₂) or Swern oxidation conditions, can be employed. The resulting aldehyde is a key functional group for subsequent C-C bond-forming reactions, including Wittig reactions and aldol condensations.

  • Etherification and Esterification: The hydroxyl group can be converted into ethers or esters to introduce various substituents or to act as a protecting group. For example, etherification with an alkyl halide under basic conditions (e.g., using sodium hydride) can introduce lipophilic chains, a common strategy in medicinal chemistry to modulate pharmacokinetic properties.

  • Conversion to Halides: The hydroxyl group can be transformed into a leaving group, such as a halide (e.g., using thionyl chloride or phosphorus tribromide), to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including azides, cyanides, and thiols.

Modifications of the Pyrrole Ring

The pyrrole ring itself is susceptible to various electrophilic substitution reactions, although the electron-withdrawing nature of the ethyl ester at the 2-position can influence the regioselectivity of these transformations.

  • N-Alkylation and N-Acylation: The nitrogen atom of the pyrrole ring can be alkylated or acylated to introduce substituents that can modulate the electronic properties of the ring and provide sites for further functionalization.[5] Strong bases are typically required to deprotonate the pyrrole nitrogen, followed by reaction with an appropriate electrophile.

  • Electrophilic Aromatic Substitution: While the ester group deactivates the ring towards electrophilic attack to some extent, reactions such as nitration, halogenation, and Friedel-Crafts acylation can still be achieved, typically directing incoming electrophiles to the 4- or 5-positions. Careful optimization of reaction conditions is often necessary to achieve the desired regioselectivity.

Transformations of the Ethyl Ester

The ethyl ester at the 2-position provides another point of diversification:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, a common feature in many bioactive molecules.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄). This provides an alternative route to a hydroxymethyl group at the 2-position.

  • Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of a suitable catalyst.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Oxidation of the Hydroxymethyl Group to the Aldehyde

This protocol describes a mild oxidation of the hydroxymethyl group to the corresponding aldehyde using manganese dioxide.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add activated MnO₂ (5-10 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional DCM.

  • Combine the organic filtrates and dry over MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.

Causality: Activated MnO₂ is a mild and selective oxidizing agent for allylic and benzylic alcohols, which minimizes the risk of over-oxidation to the carboxylic acid or side reactions with the pyrrole ring.

Protocol 2: N-Alkylation of the Pyrrole Ring

This protocol outlines a general procedure for the N-alkylation of the pyrrole nitrogen using a strong base and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: A strong base like NaH is required to deprotonate the relatively acidic N-H of the pyrrole ring, generating the corresponding anion which then acts as a nucleophile to displace the halide from the alkylating agent.

Data Presentation

TransformationReagents and ConditionsProduct Functional GroupTypical Yield Range
OxidationMnO₂, DCM, rtAldehyde70-90%
N-AlkylationNaH, Alkyl halide, THF/DMFN-Alkyl pyrrole60-85%
Ester HydrolysisLiOH, THF/H₂O, rtCarboxylic Acid85-95%

Visualizing Synthetic Pathways

The following diagram illustrates the key synthetic transformations of this compound.

Synthetic_Pathways A This compound B Ethyl 3-formyl-1H-pyrrole-2-carboxylate A->B Oxidation (e.g., MnO₂) C N-Alkyl-Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate A->C N-Alkylation (e.g., NaH, R-X) D 3-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid A->D Ester Hydrolysis (e.g., LiOH)

Caption: Key synthetic transformations of the title compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a multitude of selective transformations, providing access to a wide range of complex and biologically relevant molecules. The protocols and insights provided in this application note are intended to empower researchers to fully exploit the synthetic potential of this remarkable synthon in their drug discovery and natural product synthesis endeavors.

References

The Versatile Scaffold: Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold"—a core molecular structure that is recurrently found in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone in the design of novel therapeutics.[2][3] Among the vast family of pyrrole derivatives, Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate (EHPC) emerges as a particularly valuable building block. Its trifunctional nature, featuring a reactive hydroxymethyl group, a modifiable ester, and a pyrrole NH amenable to substitution, offers a versatile platform for the synthesis of complex molecules with diverse pharmacological activities, ranging from potent kinase inhibitors for oncology to novel antibacterial agents.[4][5]

This guide provides an in-depth exploration of EHPC's role in medicinal chemistry, offering detailed protocols for its synthesis and subsequent elaboration into advanced drug intermediates. We will delve into the causality behind the experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Chemical Profile of this compound

PropertyValueSource
CAS Number 75448-69-0[6]
Molecular Formula C₈H₁₁NO₃[6]
Molecular Weight 169.18 g/mol [6]
Appearance Solid[6]

Strategic Synthesis of this compound

The synthesis of EHPC is strategically approached as a two-step sequence starting from the commercially available Ethyl 1H-pyrrole-2-carboxylate. This pathway involves the introduction of a formyl group at the C3 position via the Vilsmeier-Haack reaction, followed by its selective reduction to the target hydroxymethyl group.

Synthesis_of_EHPC Start Ethyl 1H-pyrrole-2-carboxylate Intermediate Ethyl 3-formyl-1H-pyrrole-2-carboxylate Start->Intermediate 1. Vilsmeier-Haack Reaction    (POCl₃, DMF) Product This compound Intermediate->Product 2. Selective Reduction     (NaBH₄, MeOH)

Caption: Synthetic pathway to this compound.

Protocol 1: Vilsmeier-Haack Formylation of Ethyl 1H-pyrrole-2-carboxylate

Principle: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction employs the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9] The pyrrole ring, being electron-rich, readily undergoes electrophilic substitution. The ester group at the C2 position is an electron-withdrawing group, which deactivates the ring. However, the nitrogen heteroatom's powerful electron-donating effect directs the substitution primarily to the C5 and C3 positions. Steric hindrance from the C2-ester favors formylation at the C3 position.

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve Ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous DCM.

  • Add the solution of the pyrrole dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture back to 0°C and slowly quench by the addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Pour the mixture into a separatory funnel and add more DCM.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, Ethyl 3-formyl-1H-pyrrole-2-carboxylate, can be purified by column chromatography on silica gel.

Protocol 2: Selective Reduction to this compound

Principle: The selective reduction of the aldehyde group in the presence of an ester is achieved using a mild reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[10] It is a chemoselective agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions, thus preserving the ethyl carboxylate functionality.[11][12]

Materials:

  • Ethyl 3-formyl-1H-pyrrole-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve Ethyl 3-formyl-1H-pyrrole-2-carboxylate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction by slowly adding 1M HCl at 0°C until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude this compound by flash column chromatography or recrystallization.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of EHPC lies in its role as a versatile intermediate for the synthesis of complex bioactive molecules, most notably protein kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[13] The pyrrole scaffold is a common feature in many approved kinase inhibitors.[14]

The structure of EHPC is pre-disposed for elaboration into potent kinase inhibitors. The ethyl ester at the C2 position can be hydrolyzed and then coupled with various amines to generate a diverse library of pyrrole-2-carboxamides. The hydroxymethyl group at the C3 position can be further functionalized or can serve as a key hydrogen bonding partner with the hinge region of the kinase active site. The pyrrole NH at the 1-position provides another point for diversification.

Kinase_Inhibitor_Synthesis EHPC Ethyl 3-(hydroxymethyl)- 1H-pyrrole-2-carboxylate Acid 3-(Hydroxymethyl)-1H-pyrrole- 2-carboxylic Acid EHPC->Acid 1. Saponification    (LiOH or NaOH) Amide N-Aryl-3-(hydroxymethyl)- 1H-pyrrole-2-carboxamide (Kinase Inhibitor Scaffold) Acid->Amide 2. Amide Coupling    (HATU, DIPEA, Ar-NH₂)

Caption: General workflow for converting EHPC into a kinase inhibitor scaffold.

Protocol 3: Synthesis of a Generic N-Aryl-3-(hydroxymethyl)-1H-pyrrole-2-carboxamide Scaffold

Principle: This protocol outlines a general method to convert EHPC into a core structure common in many kinase inhibitors, such as those targeting Janus kinases (JAKs) or Extracellular signal-regulated kinases (ERKs).[4][15][16] The synthesis involves two key steps: saponification of the ethyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction with a desired aryl amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.

Materials:

  • This compound (EHPC)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Aryl amine (Ar-NH₂)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

Part A: Saponification

  • Dissolve EHPC (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1M HCl at 0°C.

  • Extract the product, 3-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid, with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Part B: Amide Coupling

  • In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid from Part A (1 equivalent) in anhydrous DMF.

  • Add the desired aryl amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-Aryl-3-(hydroxymethyl)-1H-pyrrole-2-carboxamide by column chromatography on silica gel or by recrystallization to yield the final product.

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a testament to the power of scaffold-based drug design. The protocols outlined herein provide a robust and logical pathway for its synthesis and application, empowering researchers to explore its full potential. As the demand for novel, highly selective, and potent therapeutics continues to grow, particularly in the realm of kinase inhibition, the strategic use of versatile and functionalized building blocks like EHPC will undoubtedly remain at the forefront of medicinal chemistry innovation. Future work will likely focus on developing even more efficient and greener synthetic routes to EHPC and its derivatives, as well as expanding its application to other therapeutic targets.

References

Methods for the Derivatization of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a particularly valuable building block for drug discovery, offering multiple reactive sites for chemical modification. The presence of a hydroxymethyl group at the 3-position, an ester at the 2-position, and a reactive N-H proton allows for a diverse range of derivatization strategies. This guide provides an in-depth exploration of key methods for modifying this versatile starting material, complete with detailed protocols and an explanation of the underlying chemical principles. The derivatization of this molecule is crucial for generating libraries of novel compounds for high-throughput screening and for the synthesis of targeted therapeutics, such as kinase inhibitors.[3][4]

Strategic Overview of Derivatization Pathways

The derivatization of this compound can be systematically approached by targeting its three primary functional groups: the hydroxymethyl group, the pyrrole nitrogen, and the pyrrole ring itself. Each site offers a unique opportunity to modulate the physicochemical and pharmacological properties of the resulting molecule.

Derivatization_Pathways cluster_OH Hydroxymethyl Group (C3) cluster_NH Pyrrole Nitrogen (N1) cluster_Ring Pyrrole Ring (C4, C5) Start This compound Etherification O-Alkylation (Williamson Ether Synthesis) Start->Etherification Esterification O-Acylation (Ester Formation) Start->Esterification Oxidation Oxidation to Aldehyde (e.g., Swern, MnO2) Start->Oxidation N_Alkylation N-Alkylation Start->N_Alkylation N_Acylation N-Acylation Start->N_Acylation N_Protection N-Protection (e.g., Boc, TBDMS) Start->N_Protection Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier Halogenation Halogenation (e.g., NBS, NCS) Start->Halogenation

Figure 1: Key derivatization strategies for this compound, targeting the hydroxymethyl group, the pyrrole nitrogen, and the aromatic ring.

I. Derivatization of the Hydroxymethyl Group

The primary alcohol at the C3 position is a prime target for introducing diversity. Etherification, esterification, and oxidation are fundamental transformations that allow for the exploration of a wide range of functional groups and linkers.

A. O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alcohol and an alkyl halide.[5][6] In the context of this compound, deprotonation of the hydroxymethyl group with a suitable base generates an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base such as sodium hydride (NaH) is typically employed to ensure complete deprotonation of the alcohol without affecting the pyrrole N-H, which is less acidic.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal as they solvate the cation of the base and do not interfere with the nucleophilic alkoxide.

  • Alkylating Agent: Primary alkyl halides (e.g., iodides or bromides) are preferred to minimize competing elimination reactions.

Protocol 1: Synthesis of Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate

  • Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) in anhydrous THF (20 mL) under an argon atmosphere at 0 °C, add a solution of this compound (1.69 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes.

  • Alkoxide Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (0.75 mL, 12.0 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Carefully quench the reaction by the slow addition of water (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate.

Expected Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.0-9.5 (br s, 1H, NH), 6.85 (t, J=2.8 Hz, 1H, pyrrole-H), 6.15 (t, J=2.8 Hz, 1H, pyrrole-H), 4.70 (s, 2H, -CH₂-O), 4.30 (q, J=7.1 Hz, 2H, -O-CH₂-CH₃), 3.40 (s, 3H, -O-CH₃), 1.35 (t, J=7.1 Hz, 3H, -O-CH₂-CH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₁₄NO₃: 184.10; found 184.10.

Reagent/ParameterMolar Equiv.Purpose
Sodium Hydride (NaH)1.2Deprotonation of the alcohol
Methyl Iodide1.2Alkylating agent
Anhydrous THF-Reaction solvent
Temperature0 °C to RTControl of reaction rate
B. O-Acylation via Esterification

Esterification of the hydroxymethyl group introduces a carbonyl moiety, which can serve as a hydrogen bond acceptor and alter the electronic properties of the molecule. The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[7][8]

Protocol 2: Synthesis of Ethyl 3-(acetoxymethyl)-1H-pyrrole-2-carboxylate

  • Preparation: To a solution of this compound (1.69 g, 10.0 mmol), acetic acid (0.63 mL, 11.0 mmol), and 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1.0 mmol) in anhydrous dichloromethane (DCM) (50 mL) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring and Work-up: Monitor the reaction by TLC (3:7 ethyl acetate/hexanes). Upon completion, filter off the DCU precipitate and wash with a small amount of cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash successively with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by flash chromatography (silica gel, 20% ethyl acetate in hexanes).

Expected Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.1 (br s, 1H, NH), 6.80 (t, J=2.9 Hz, 1H, pyrrole-H), 6.20 (t, J=2.9 Hz, 1H, pyrrole-H), 5.25 (s, 2H, -CH₂-O-), 4.32 (q, J=7.1 Hz, 2H, -O-CH₂-CH₃), 2.10 (s, 3H, -C(O)-CH₃), 1.36 (t, J=7.1 Hz, 3H, -O-CH₂-CH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₀H₁₄NO₄: 212.09; found 212.09.

C. Oxidation to the Aldehyde

Oxidation of the primary alcohol to an aldehyde provides a versatile handle for further functionalization, such as reductive amination or Wittig reactions. The Swern oxidation is a mild and widely used method that converts primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[9][10][11]

Protocol 3: Synthesis of Ethyl 3-formyl-1H-pyrrole-2-carboxylate

  • Swern Reagent Preparation: In a three-necked flask under an argon atmosphere, dissolve oxalyl chloride (1.1 mL, 12.5 mmol) in anhydrous DCM (25 mL) and cool to -78 °C. Add a solution of dimethyl sulfoxide (DMSO) (1.8 mL, 25.0 mmol) in DCM (5 mL) dropwise, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.69 g, 10.0 mmol) in DCM (10 mL) dropwise, keeping the internal temperature below -65 °C. Stir for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (7.0 mL, 50.0 mmol) dropwise, and stir the mixture at -78 °C for 30 minutes before allowing it to warm to room temperature.

  • Work-up: Add water (30 mL) and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography (silica gel, 30% ethyl acetate in hexanes) to yield Ethyl 3-formyl-1H-pyrrole-2-carboxylate.

Expected Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.10 (s, 1H, -CHO), 9.5 (br s, 1H, NH), 7.10 (t, J=3.0 Hz, 1H, pyrrole-H), 6.35 (t, J=3.0 Hz, 1H, pyrrole-H), 4.35 (q, J=7.1 Hz, 2H, -O-CH₂-CH₃), 1.40 (t, J=7.1 Hz, 3H, -O-CH₂-CH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₈H₁₀NO₃: 168.06; found 168.06.

II. Derivatization of the Pyrrole Nitrogen

The N-H proton of the pyrrole ring is moderately acidic (pKa ≈ 17.5) and can be deprotonated with a strong base to generate a nucleophilic pyrrolide anion, which readily reacts with electrophiles.[2]

A. N-Alkylation

N-alkylation is a straightforward method to introduce substituents that can modulate lipophilicity, metabolic stability, and receptor interactions.

Protocol 4: Synthesis of Ethyl 1-benzyl-3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

  • Deprotonation: To a suspension of sodium hydride (60% in mineral oil, 0.44 g, 11.0 mmol) in anhydrous DMF (20 mL) at 0 °C, add a solution of this compound (1.69 g, 10.0 mmol) in DMF (5 mL) dropwise.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.3 mL, 11.0 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

  • Work-up and Purification: Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography (silica gel, gradient of ethyl acetate in hexanes).

B. N-Acylation

N-acylation introduces an electron-withdrawing group onto the pyrrole nitrogen, which can influence the reactivity of the pyrrole ring in subsequent reactions.

Protocol 5: Synthesis of Ethyl 1-acetyl-3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

  • Preparation: Dissolve this compound (1.69 g, 10.0 mmol) in a mixture of acetic anhydride (5 mL) and pyridine (5 mL).

  • Reaction: Heat the mixture at 60 °C for 2 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Extract with ethyl acetate.

  • Purification: Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to give the N-acylated product, which can be further purified by chromatography if necessary.

III. Derivatization of the Pyrrole Ring

The electron-rich pyrrole ring is susceptible to electrophilic aromatic substitution, typically occurring at the C5 position due to the directing effects of the substituents at C2 and C3.

A. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic and heteroaromatic rings.[1][3][12] This reaction introduces a formyl group, a versatile synthon for further elaboration.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrrole Ethyl 3-(hydroxymethyl)- 1H-pyrrole-2-carboxylate Pyrrole->Intermediate Electrophilic Attack Product Ethyl 3-(hydroxymethyl)- 5-formyl-1H-pyrrole-2-carboxylate Intermediate->Product Hydrolysis

Figure 2: Simplified workflow of the Vilsmeier-Haack formylation on a substituted pyrrole.

Protocol 6: Synthesis of Ethyl 5-formyl-3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

  • Reagent Preparation: To anhydrous DMF (10 mL) at 0 °C, add phosphorus oxychloride (POCl₃) (1.4 mL, 15.0 mmol) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0 °C.

  • Pyrrole Addition: Add a solution of this compound (1.69 g, 10.0 mmol) in DMF (5 mL) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat at 40 °C for 1 hour.

  • Hydrolysis: Cool the mixture in an ice bath and slowly add a solution of sodium acetate (12.3 g, 150 mmol) in water (50 mL).

  • Work-up and Purification: Heat the mixture at 60 °C for 30 minutes. Cool to room temperature and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

B. Halogenation

Introduction of a halogen atom onto the pyrrole ring provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of complex biaryl and acetylenic derivatives. N-Bromosuccinimide (NBS) is a convenient reagent for the regioselective bromination of electron-rich heterocycles.[8]

Protocol 7: Synthesis of Ethyl 5-bromo-3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

  • Preparation: Dissolve this compound (1.69 g, 10.0 mmol) in anhydrous THF (50 mL) and cool to 0 °C.

  • Halogenation: Add N-bromosuccinimide (NBS) (1.78 g, 10.0 mmol) portion-wise over 10 minutes, keeping the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour. Monitor by TLC.

  • Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution. Extract with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

IV. Conclusion and Future Perspectives

The methods outlined in this guide represent a toolbox for the derivatization of this compound, a key starting material in medicinal chemistry. The strategic functionalization of the hydroxymethyl group, the pyrrole nitrogen, and the pyrrole ring allows for the systematic exploration of chemical space and the generation of novel compounds with potential therapeutic applications. The resulting derivatives can be further elaborated using a vast array of modern synthetic methodologies, paving the way for the discovery of next-generation therapeutics.

V. References

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate. --INVALID-LINK--

  • Pyrrole. Wikipedia. --INVALID-LINK--

  • This citation is not used in the text.

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. --INVALID-LINK--

  • Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. ResearchGate. --INVALID-LINK--

  • Williamson Ether Synthesis. Chemistry Steps. --INVALID-LINK--

  • Williamson ether synthesis. Wikipedia. --INVALID-LINK--

  • Steglich Esterification. SynArchive. --INVALID-LINK--

  • This citation is not used in the text.

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. --INVALID-LINK--

  • This citation is not used in the text.

  • This citation is not used in the text.

  • This citation is not used in the text.

  • This citation is not used in the text.

  • This citation is not used in the text.

  • Swern oxidation. Wikipedia. --INVALID-LINK--

  • This citation is not used in the text.

  • Swern Oxidation. Organic Chemistry Portal. --INVALID-LINK--

  • Swern Oxidation. Alfa Chemistry. --INVALID-LINK--

References

Application Notes and Protocols for the Strategic Use of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile and strategic starting material in medicinal chemistry and the synthesis of complex organic molecules. Its structure incorporates three distinct and orthogonally reactive functional groups: an electron-rich pyrrole ring with an acidic N-H proton, a primary alcohol amenable to oxidation and substitution, and an ethyl ester that can be further modified. This unique combination allows for a stepwise and controlled elaboration of the molecular scaffold, making it a valuable building block for synthesizing substituted pyrroles, which are core components of numerous natural products and pharmaceuticals. This document provides detailed protocols and expert insights into the laboratory setup and key transformations of this compound.

Physicochemical Properties and Safe Handling

This compound is typically a solid at room temperature.[1] Understanding its properties and the general safety precautions for pyrrole derivatives is critical for safe and effective experimentation.

PropertyValueSource
CAS Number 75448-69-0[1]
Molecular Formula C₈H₁₁NO₃[1][2]
Molecular Weight 169.18 g/mol [1][2]
Appearance Solid[1]
Boiling Point 353.0 ± 32.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]

1.1. Safety and Handling Precautions

While specific toxicity data for this compound is limited, general safety protocols for pyrrole derivatives should be strictly followed. Pyrroles can be toxic if swallowed, inhaled, or absorbed through the skin and may cause serious eye damage.[3]

  • Engineering Controls : Always handle this compound and its derivatives inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or butyl rubber), and tightly sealed safety goggles.[3]

  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition. The compound may be sensitive to air, light, and moisture.

  • Spill Management : In case of a spill, evacuate the area, eliminate ignition sources, and clean up using appropriate absorbent materials. Do not let the product enter drains.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. A successful synthetic strategy depends on the careful selection of reagents and the order of operations, particularly concerning the use of protecting groups.

  • Pyrrole N-H : The pyrrole nitrogen is nucleophilic and acidic. It readily undergoes deprotonation with a suitable base, allowing for N-alkylation or N-acylation. In many multi-step syntheses, protecting the nitrogen is the first step.[5] Sulfonyl (e.g., tosyl) or silyl-based ethers (e.g., SEM) are common protecting groups that reduce the nucleophilicity of the pyrrole ring, enabling a wider range of subsequent reactions.[5][6]

  • Hydroxymethyl Group : As a primary alcohol, this group can be easily oxidized to an aldehyde or a carboxylic acid. The resulting pyrrole-2-carboxaldehyde is a key intermediate for building more complex structures, often found in natural products.[7] The alcohol can also be converted into an ether or halide for further coupling reactions.

  • Ethyl Ester Group : The ester is the most stable group on the molecule but can be hydrolyzed to a carboxylic acid under basic or acidic conditions, or converted to an amide via aminolysis.

The choice of which functional group to modify first is a key strategic decision, as illustrated below.

Strategic pathways for functionalizing the starting material.

Experimental Protocols

The following protocols are foundational transformations that demonstrate the synthetic utility of this compound.

Protocol 3.1: Selective Oxidation to Ethyl 3-formyl-1H-pyrrole-2-carboxylate

The oxidation of the hydroxymethyl group to an aldehyde provides a critical intermediate for subsequent C-C bond-forming reactions, such as Wittig or aldol reactions.[8] Using a mild oxidant like activated manganese dioxide (MnO₂) is crucial to prevent over-oxidation to the carboxylic acid and to preserve the sensitive pyrrole ring.

Reaction Scheme: this compound → Ethyl 3-formyl-1H-pyrrole-2-carboxylate

Reagents and Materials:

ReagentMW ( g/mol )AmountEquivalents
This compound169.181.0 g (5.91 mmol)1.0
Activated Manganese Dioxide (MnO₂)86.945.14 g (59.1 mmol)10.0
Dichloromethane (DCM), anhydrous-50 mL-

Step-by-Step Procedure:

  • Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.91 mmol).

  • Dissolution : Add 50 mL of anhydrous dichloromethane (DCM) and stir until the starting material is fully dissolved.

  • Addition of Oxidant : In a single portion, add activated manganese dioxide (5.14 g, 59.1 mmol). The suspension will turn black.

    • Scientist's Note : Use of a large excess of freshly activated, high-surface-area MnO₂ is essential for driving the reaction to completion in a reasonable timeframe. The reaction is heterogeneous.

  • Reaction Monitoring : Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material will have a lower Rf than the more polar aldehyde product. The reaction is typically complete within 4-6 hours.

  • Work-up : Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.

  • Purification : Wash the Celite® pad thoroughly with additional DCM (3 x 20 mL) to recover all the product. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Isolation : The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield Ethyl 3-formyl-1H-pyrrole-2-carboxylate as a white to pale yellow solid.

Protocol 3.2: N-Protection with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) Group

Protecting the pyrrole nitrogen prevents unwanted side reactions and modulates the electronic properties of the ring for subsequent steps. The SEM group is a robust protecting group that can be attached under mild basic conditions and removed with fluoride ions or Lewis acids.[6]

Reaction Scheme: this compound → Ethyl 3-(hydroxymethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate

Reagents and Materials:

ReagentMW ( g/mol )AmountEquivalents
This compound169.181.0 g (5.91 mmol)1.0
Sodium Hydride (NaH), 60% dispersion in oil24.00284 mg (7.09 mmol)1.2
SEM-Chloride (SEM-Cl)166.721.18 g (7.09 mmol)1.2
Dimethylformamide (DMF), anhydrous-20 mL-

Step-by-Step Procedure:

  • Setup : To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (284 mg, 7.09 mmol).

    • Scientist's Note : NaH is highly reactive with water and air. Strict anhydrous and inert conditions are mandatory to ensure safety and reaction efficiency.

  • Solvent Addition : Add 10 mL of anhydrous DMF via syringe and cool the suspension to 0 °C in an ice bath.

  • Deprotonation : Dissolve this compound (1.0 g, 5.91 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C. Stir for 30 minutes at this temperature; effervescence (H₂ gas) should be observed as the pyrrole anion forms.

  • Addition of Electrophile : Add SEM-Chloride (1.18 g, 7.09 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Quenching : Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (approx. 20 mL) to destroy any excess NaH.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing : Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the pure N-SEM protected product.

Overall Synthetic Workflow

The protocols described enable the transformation of a single versatile starting material into several key intermediates, each poised for different downstream applications in drug discovery and materials science.

Comprehensive_Workflow Start This compound P1_Step1 Protocol 3.1: Oxidation with MnO2 in DCM Start->P1_Step1 P2_Step1 Protocol 3.2: N-Protection with NaH, SEM-Cl in DMF Start->P2_Step1 P3_Step1 O-Alkylation: (e.g., NaH, BnBr) Start->P3_Step1 P1_Product Product A: Ethyl 3-formyl-1H-pyrrole-2-carboxylate P1_Step1->P1_Product P1_App Applications: - Wittig Olefination - Reductive Amination - Aldol Condensation P1_Product->P1_App P2_Product Product B: N-SEM Protected Pyrrole P2_Step1->P2_Product P2_App Applications: - Regioselective Ring Functionalization - Grignard/Lithiation Reactions P2_Product->P2_App P3_Product Product C: 3-(Benzoxymethyl)pyrrole P3_Step1->P3_Product P3_App Applications: - Linker for PROTACs - Protecting Group for Alcohol P3_Product->P3_App

Workflow diagram illustrating key transformations and applications.

Conclusion

This compound is a powerful and adaptable building block for chemical synthesis. By understanding its core reactivity and applying strategic protocols for protection and functional group interconversion, researchers can efficiently access a wide array of complex pyrrole derivatives. The methods detailed in this guide provide a reliable foundation for the use of this compound in academic and industrial research, particularly within the field of drug development. Adherence to rigorous safety standards and careful reaction monitoring are paramount for achieving successful and reproducible outcomes.

References

Strategies for the large-scale synthesis of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. Traditional synthetic routes often face challenges in scalability, safety, and selectivity. This guide details a robust and efficient two-step strategy commencing from the commercially available Ethyl 1H-pyrrole-2-carboxylate. The selected pathway involves a regioselective Vilsmeier-Haack formylation to yield an aldehyde intermediate, followed by a highly chemoselective reduction. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations for industrial-scale production are thoroughly discussed.

Introduction: The Significance and Synthetic Challenge

Pyrrole derivatives are foundational scaffolds in a vast array of biologically active compounds and functional materials, including hemoglobin, chlorophylls, and vitamin B12.[1][2] Specifically, substituted Ethyl 1H-pyrrole-2-carboxylates serve as crucial intermediates in the synthesis of pharmaceuticals and advanced materials.[3] this compound, with its dual functionality of an ester and a primary alcohol, is a particularly versatile synthon for introducing the pyrrole moiety into more complex molecular architectures.

The primary challenge in producing this molecule on a large scale is achieving the desired functionalization with high regioselectivity and efficiency while maintaining a favorable safety profile and cost-effectiveness. Direct synthesis can be complex, and routes involving the selective reduction of a precursor like Diethyl 1H-pyrrole-2,3-dicarboxylate are plagued by selectivity issues. Therefore, a strategic approach is required to circumvent these difficulties.

Retrosynthetic Analysis and Strategy Selection

Two plausible retrosynthetic pathways for the target molecule (TM) are considered:

  • Route A: Selective Reduction of a Diester. This route begins with Diethyl 1H-pyrrole-2,3-dicarboxylate. It requires the chemoselective reduction of the ester at the C3 position while leaving the C2 ester intact. This is a significant challenge as both ester groups possess similar reactivity. While methods exist for selective mono-reduction of certain pyrrole dicarboxylates using specific reagents like diisobutylaluminum hydride (DIBAL-H), they can be costly and difficult to handle on a large scale.[4]

  • Route B: Formylation Followed by Aldehyde Reduction. This strategy starts with the readily available Ethyl 1H-pyrrole-2-carboxylate. The synthesis proceeds in two distinct steps: (1) Regioselective formylation at the C3 position to yield Ethyl 3-formyl-1H-pyrrole-2-carboxylate. (2) Chemoselective reduction of the aldehyde group to a primary alcohol.

Strategic Choice: Route B is the superior strategy for large-scale synthesis. The Vilsmeier-Haack reaction is a well-established, high-yielding method for formylating electron-rich pyrroles. Crucially, the subsequent reduction of an aldehyde in the presence of an ester can be accomplished with high selectivity using mild and inexpensive reducing agents like sodium borohydride (NaBH₄).[5] This avoids the use of more hazardous and less selective reagents like lithium aluminum hydride (LiAlH₄) for ester reduction, which would readily attack both carbonyl groups.[6][7] This approach enhances safety, reduces cost, and simplifies purification.

Retrosynthetic Analysis TM This compound (TM) Intermediate_A Diethyl 1H-pyrrole-2,3-dicarboxylate TM->Intermediate_A Selective Ester Reduction (Route A) Intermediate_B Ethyl 3-formyl-1H-pyrrole-2-carboxylate TM->Intermediate_B Selective Aldehyde Reduction (Route B - Recommended) Precursor Ethyl 1H-pyrrole-2-carboxylate Intermediate_B->Precursor Vilsmeier-Haack Formylation

Caption: Retrosynthetic pathways for the target molecule.

Part I: Synthesis of Ethyl 3-formyl-1H-pyrrole-2-carboxylate

Principle of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an electrophilic substitution reaction used to introduce a formyl group onto an electron-rich aromatic ring, such as pyrrole.[8] The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphoryl chloride (POCl₃). The electron-rich pyrrole ring attacks this electrophile, and subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The C2-ester group is deactivating, directing the formylation to the C4 or C3 position, with the C3 position being electronically favored in this case.

Detailed Experimental Protocol

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Deionized water

  • Ice

Procedure:

  • Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is dry and purged with nitrogen.

  • Reagent Preparation: In the dropping funnel, prepare a solution of phosphoryl chloride (1.1 equivalents) in anhydrous 1,2-dichloroethane (2 mL per gram of POCl₃).

  • Vilsmeier Reagent Formation: Charge the reactor with anhydrous N,N-dimethylformamide (3.0 equivalents) and anhydrous 1,2-dichloroethane (5 mL per gram of starting material). Cool the solution to 0-5 °C using a circulating chiller.

  • Slow Addition: Add the POCl₃ solution dropwise to the stirred DMF solution, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic. After the addition is complete, stir the resulting slurry for 30 minutes at 5-10 °C.

  • Substrate Addition: Add a solution of Ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous 1,2-dichloroethane (2 mL per gram) to the reactor at a rate that maintains the temperature below 15 °C.

  • Reaction: After the addition, slowly warm the reaction mixture to 60-65 °C and hold for 2-3 hours, monitoring the reaction progress by TLC or HPLC.

  • Hydrolysis (Quench): Prepare a separate vessel with a solution of sodium acetate (4.0 equivalents) in water (10 mL per gram of sodium acetate), cooled to 0-10 °C. Carefully and slowly transfer the reaction mixture into the cold aqueous sodium acetate solution, ensuring the temperature of the quench mixture does not exceed 25 °C. This hydrolysis step is highly exothermic.

  • Workup: Stir the resulting mixture for 1 hour at room temperature. Separate the organic layer. Extract the aqueous layer twice with 1,2-dichloroethane.

  • Purification: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield Ethyl 3-formyl-1H-pyrrole-2-carboxylate as a solid.

Part II: Selective Reduction to the Target Molecule

Principle of Chemoselective Aldehyde Reduction

The key to this step is the selective reduction of the aldehyde functional group in the presence of the less reactive ethyl ester. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions.[5] In contrast, stronger reducing agents like LiAlH₄ would reduce both the aldehyde and the ester to their respective alcohols.[7][9] The choice of NaBH₄ ensures high chemoselectivity, operational safety, and a simpler workup.

Detailed Experimental Protocol

Materials:

  • Ethyl 3-formyl-1H-pyrrole-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reactor Setup: In a reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, dissolve Ethyl 3-formyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in methanol or ethanol (10 mL per gram of substrate).

  • Cooling: Cool the solution to 0-5 °C using an ice bath or a chiller.

  • Reductant Addition: Add sodium borohydride (1.0-1.2 equivalents) portion-wise to the solution, ensuring the internal temperature is maintained below 10 °C. The addition will cause some gas (hydrogen) evolution.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Quench: Slowly and carefully add 1 M HCl to the reaction mixture to neutralize the excess NaBH₄ and decompose the borate complexes. Maintain the temperature below 15 °C during this exothermic quench until the pH is approximately 5-6.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.

  • Extraction: Partition the remaining residue between dichloromethane (DCM) and water. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Wash & Dry: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) if necessary.

Process Summary and Data

Caption: Overall workflow for the two-step synthesis.

ParameterStep 1: FormylationStep 2: Reduction
Starting Material Ethyl 1H-pyrrole-2-carboxylateEthyl 3-formyl-1H-pyrrole-2-carboxylate
Key Reagents POCl₃, DMFNaBH₄
Solvent 1,2-DichloroethaneMethanol / Ethanol
Temperature 0-10 °C (addition), 60-65 °C (reaction)0-5 °C
Typical Yield 80-90%90-98%
Purity (Post-Crystallization) >98%>99%

Scalability and Safety Considerations

  • Hazardous Reagents:

    • Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations must be performed under anhydrous conditions in a well-ventilated area or fume hood. Personnel must wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.[10]

    • Lithium Aluminum Hydride (LiAlH₄) (If considered for alternative routes): Extremely reactive with water and protic solvents, generating flammable hydrogen gas. It is pyrophoric and can ignite upon grinding or friction.[10][11] Its use on a large scale requires specialized equipment and stringent safety protocols, which is a primary reason for its avoidance in the recommended route.[12][13]

    • Sodium Borohydride (NaBH₄): Reacts with acidic solutions and water to produce hydrogen gas. While much safer than LiAlH₄, the quench step must be performed slowly and with adequate cooling to control the exotherm and gas evolution.

  • Thermal Management: Both the Vilsmeier reagent formation and the subsequent hydrolysis are highly exothermic. On a large scale, a jacketed reactor with an efficient cooling system is mandatory to maintain temperature control and prevent runaway reactions. Similarly, the reduction and quenching steps require careful thermal management.

  • Process Control: For large-scale production, automated, controlled addition of reagents via dosing pumps is recommended to ensure consistent reaction profiles and safety. Real-time monitoring of temperature and reaction progress is critical.

Conclusion

The described two-step synthesis of this compound via formylation and subsequent selective reduction represents a scalable, efficient, and safe manufacturing process. By selecting a pathway that utilizes well-understood reactions and avoids hazardous, non-selective reagents, this protocol provides a reliable method for researchers and drug development professionals to access this important building block in large quantities. The emphasis on process control and safety ensures that the synthesis can be transitioned from the laboratory to an industrial setting with confidence.

References

The Versatility of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of materials science, the demand for monomers that offer a versatile platform for the synthesis of functional polymers is ever-increasing. Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate emerges as a molecule of significant interest, possessing a unique combination of a polymerizable pyrrole core and two distinct functional groups: a primary alcohol (hydroxymethyl) and an ester (ethyl carboxylate). This bifunctionality opens a gateway to a wide array of material modifications and applications, from the creation of robust, cross-linked conductive polymers to the tailored surface engineering of advanced materials.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging the unique chemical architecture of this compound in materials science. The narrative delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and innovative material design.

I. Foundational Concepts: The Chemical Potential of this compound

The utility of this compound in materials science is rooted in its trifecta of reactive sites: the pyrrole ring, the hydroxymethyl group, and the ethyl carboxylate group.

  • The Pyrrole Core: The electron-rich pyrrole ring is the cornerstone for the synthesis of conductive polymers.[1] Through oxidative polymerization, either chemically or electrochemically, the pyrrole units link to form polypyrrole, a material renowned for its electrical conductivity, environmental stability, and biocompatibility.[2][3]

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile functional handle for a variety of chemical transformations. It can participate in esterification, etherification, and isocyanate reactions, making it an ideal site for cross-linking polymer chains or for grafting the polymer onto surfaces.[4]

  • The Ethyl Carboxylate Group (-COOCH₂CH₃): The ester group offers another avenue for functionalization. It can be hydrolyzed to a carboxylic acid, which can then be used for amide bond formation or for coordinating with metal ions. Alternatively, the ester can be used to tune the solubility and processing characteristics of the resulting polymer.

The strategic exploitation of these functional groups allows for the rational design of materials with tailored properties.

II. Application Note 1: Synthesis of Cross-Linked Polypyrrole Films with Enhanced Mechanical Integrity

Introduction:

Standard polypyrrole films, while conductive, can be brittle and difficult to process.[5] By utilizing the hydroxymethyl group of this compound, it is possible to introduce covalent cross-links between the polymer chains, resulting in a material with significantly improved mechanical strength and thermal stability.[6] This protocol details the synthesis of a cross-linked polypyrrole film via a two-step process: electropolymerization followed by thermal cross-linking.

Experimental Protocol:

Part A: Electropolymerization of this compound

  • Electrolyte Preparation: Prepare a 0.1 M solution of this compound and a 0.1 M solution of a suitable supporting electrolyte (e.g., lithium perchlorate, LiClO₄) in acetonitrile.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a constant potential (potentiostatic) or cycle the potential (potentiodynamic) to the working electrode to initiate the oxidative polymerization of the pyrrole monomer on the electrode surface.[7] A typical potential range for pyrrole polymerization is +0.6 to +1.0 V vs. Ag/AgCl. The thickness of the deposited film can be controlled by the duration of the polymerization and the charge passed.

  • Post-Polymerization Treatment: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a stream of nitrogen.

Part B: Thermal Cross-Linking of the Functionalized Polypyrrole Film

  • Cross-linker Solution Preparation: Prepare a solution of a di- or poly-functional cross-linking agent that reacts with hydroxyl groups, such as a diisocyanate (e.g., hexamethylene diisocyanate) or a diacid chloride (e.g., sebacoyl chloride), in an anhydrous organic solvent (e.g., toluene).

  • Cross-Linking Reaction: Immerse the functionalized polypyrrole film in the cross-linker solution and heat at a temperature appropriate for the chosen cross-linker (typically 60-100 °C) for a defined period (e.g., 2-4 hours). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Final Washing and Drying: After the cross-linking reaction, thoroughly wash the film with the solvent used for the cross-linker solution to remove any excess cross-linker. Dry the cross-linked film in a vacuum oven.

Expected Outcomes and Characterization:

The resulting cross-linked polypyrrole film is expected to exhibit enhanced adhesion to the substrate, increased tensile strength, and improved thermal stability compared to its non-cross-linked counterpart.

PropertyNon-Cross-Linked PolypyrroleCross-Linked Polypyrrole
Adhesion ModerateHigh
Tensile Strength LowModerate to High
Thermal Stability Decomposes at ~250-300 °CDecomposes at >300 °C
Solvent Resistance Swells or delaminates in some organic solventsHigh resistance to swelling and delamination

Characterization Techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the hydroxymethyl groups in the initial polymer and to monitor their reaction during the cross-linking step (disappearance of the O-H stretch and appearance of new bonds, e.g., urethane C=O stretch).

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the polymer film before and after cross-linking.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the cross-linked polymer.

  • Four-Point Probe Measurement: To measure the electrical conductivity of the film.

Diagram of the Experimental Workflow:

Crosslinking_Workflow cluster_partA Part A: Electropolymerization cluster_partB Part B: Thermal Cross-Linking A1 Prepare Electrolyte: 0.1 M Monomer 0.1 M LiClO4 in Acetonitrile A2 Assemble 3-Electrode Electrochemical Cell A1->A2 A3 Electropolymerize Film on Working Electrode A2->A3 A4 Rinse and Dry Functionalized Film A3->A4 B1 Prepare Cross-linker Solution (e.g., Diisocyanate) A4->B1 Transfer Film B2 Immerse Film and Heat (60-100 °C) B1->B2 B3 Wash and Dry Cross-Linked Film B2->B3

Caption: Workflow for the synthesis of a cross-linked polypyrrole film.

III. Application Note 2: Surface Functionalization of Materials via Grafting of Polypyrrole

Introduction:

The ability to tailor the surface properties of materials is crucial for a wide range of applications, including biocompatible implants, sensors, and anti-fouling coatings. The dual functionality of this compound allows for its use as a versatile monomer for surface-initiated polymerization, enabling the growth of functional polymer brushes from a material's surface.[8][9] This protocol describes a "grafting-from" approach to modify a hydroxyl-terminated surface.

Experimental Protocol:

Part A: Surface Activation and Initiator Immobilization

  • Substrate Preparation: Start with a substrate that has surface hydroxyl groups (e.g., glass, silicon wafer with a native oxide layer, or a polymer pre-treated to introduce -OH groups). Clean the substrate thoroughly using a standard procedure (e.g., piranha solution for glass/silicon – Caution: Piranha solution is extremely corrosive and should be handled with extreme care ).

  • Silanization: Treat the cleaned substrate with a silane coupling agent that will introduce a reactive group for the subsequent attachment of the pyrrole monomer. For example, treat the surface with (3-aminopropyl)triethoxysilane (APTES) to introduce amine groups.

  • Monomer Attachment: React the amine-functionalized surface with the ethyl carboxylate group of this compound. This can be achieved by activating the carboxylate group (after hydrolysis to carboxylic acid) or through direct amidation under appropriate conditions, effectively tethering the pyrrole monomer to the surface.

Part B: Surface-Initiated Polymerization

  • Polymerization Solution: Prepare a solution containing pyrrole monomer and the surface-tethered this compound as a co-monomer, along with a suitable oxidant for chemical polymerization (e.g., ammonium persulfate or iron(III) chloride) in an appropriate solvent (e.g., water or acetonitrile).[10]

  • Grafting Reaction: Immerse the initiator-functionalized substrate into the polymerization solution. The polymerization will initiate from the surface-bound pyrrole units, leading to the growth of polymer chains from the surface. The reaction time and monomer concentration will influence the thickness and density of the grafted polymer layer.

  • Washing and Drying: After the desired polymerization time, remove the substrate from the solution and wash it extensively with the solvent to remove any non-grafted polymer. Dry the surface-modified substrate under vacuum.

Expected Outcomes and Characterization:

The successful grafting of the polypyrrole will result in a uniform, conformal coating on the substrate. The surface properties, such as wettability and chemical reactivity, will be dictated by the functional groups present on the polymer (in this case, the unreacted hydroxymethyl groups).

PropertyUnmodified SubstratePolypyrrole-Grafted Substrate
Surface Chemistry Hydrophilic (-OH groups)Modified with polypyrrole chains
Wettability Varies (e.g., hydrophilic for glass)Can be tuned based on the polymer
Electrical Conductivity Insulating (for glass/silicon)Conductive
Biocompatibility VariesGenerally good for polypyrrole

Characterization Techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface at each step of the modification process and to verify the presence of nitrogen from the pyrrole ring.

  • Contact Angle Goniometry: To measure the change in surface wettability after polymer grafting.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and measure the thickness of the grafted polymer layer.

  • Ellipsometry: To accurately measure the thickness of the grafted polymer film.

Diagram of the Surface Grafting Process:

Surface_Grafting cluster_steps Surface Modification Workflow cluster_molecules Chemical Transformations S1 Hydroxylated Substrate S2 Silanization (e.g., APTES) S1->S2 M1 Substrate-OH S3 Pyrrole Monomer Attachment S2->S3 M2 Substrate-O-Si-(CH2)3-NH2 S4 Surface-Initiated Polymerization S3->S4 M3 Substrate-O-Si-(CH2)3-NH-CO-Pyrrole-CH2OH S5 Functionalized Surface S4->S5 M4 Substrate-(Polypyrrole)-CH2OH

Caption: Step-wise process for surface grafting of polypyrrole.

IV. Future Perspectives and Broader Applications

The protocols detailed above represent foundational applications of this compound in materials science. The true potential of this monomer lies in the creative combination of its reactive sites. For instance:

  • Drug Delivery Systems: The hydroxymethyl group could be used to attach therapeutic agents, while the conductive polypyrrole backbone could enable electrically controlled drug release.

  • Biosensors: The carboxylate group (after hydrolysis) can be used to immobilize enzymes or antibodies for biosensing applications, with the conductive polymer acting as the signal transducer.[11]

  • Functional Porous Materials: This monomer can be used in the synthesis of porous organic polymers (POPs) with tailored pore surface chemistry for applications in gas storage, separation, and catalysis.[12][13]

V. Conclusion

This compound is a highly valuable building block for the materials scientist's toolbox. Its unique combination of a polymerizable heterocycle with orthogonal functional groups provides a rich platform for the design and synthesis of a new generation of functional materials. The application notes and protocols presented here serve as a starting point for researchers to explore the vast potential of this versatile monomer in creating materials with enhanced properties and novel functionalities.

VI. References

  • Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. (n.d.). Google Scholar. Retrieved from 14

  • Crosslinking strategies in modulating methylcellulose hydrogel properties. (2023). Soft Matter. Retrieved from --INVALID-LINK--

  • Polypyrrole - Wikipedia. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction. (2025). ACS Omega. Retrieved from --INVALID-LINK--

  • Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. (n.d.). Frontiers in Chemistry. Retrieved from --INVALID-LINK--

  • Polypyrrole Derivatives: Preparation, Properties and Application. (n.d.). Polymers. Retrieved from --INVALID-LINK--

  • Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. (n.d.). International Journal of Engineering Research & Technology. Retrieved from --INVALID-LINK--

  • Synthesis of Polypyrrole and Their Application. (n.d.). IOSR Journal of Applied Chemistry. Retrieved from --INVALID-LINK--

  • WO1992013007A1 - Polymerization of pyrrole and its derivatives. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Radiation crosslinking of biodegradable hydroxypropylmethylcellulose. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. (n.d.). Crystals. Retrieved from --INVALID-LINK--

  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. (2021). The Chemical Record. Retrieved from --INVALID-LINK--

  • Formation and structure of the bifunctional pyrrole monomer containing... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • A Functionalized Pyrrole Coating to Improve Fiber–Matrix Adhesion in Carbon Fiber Reinforced Polyphenylene Sulfide Composites. (n.d.). University of Twente Research Information. Retrieved from --INVALID-LINK--

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--

  • Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors. (2009). ACS Applied Materials & Interfaces. Retrieved from --INVALID-LINK--

  • Intramolecularly Cross-Linked Polymers: From Structure to Function with Applications as Artificial Antibodies and Artificial Enzymes. (2020). Accounts of Chemical Research. Retrieved from --INVALID-LINK--

  • Polypyrrole Derivatives: Preparation, Properties and Application. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • The Chemistry of Polymer Cross-Linkers. (n.d.). ChemPoint. Retrieved from --INVALID-LINK--

  • Surface Functionalities of Polymers for Biomaterial Applications. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Surface-grafting polymers: from chemistry to organic electronics. (n.d.). RSC Publishing. Retrieved from --INVALID-LINK--

  • Graft copolymers with a random distribution of pyrrole monomer with hydrophilic functionalities. (n.d.). UPCommons. Retrieved from --INVALID-LINK--

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules. Retrieved from --INVALID-LINK--

  • Ethyl 3-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 5324582. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Synthesis of diketopyrrolopyrrole-based polymers with polydimethylsiloxane side chains and their application in organic field-effect transistors. (2018). National Institutes of Health. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--

  • Pyrrole - Wikipedia. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Surface Grafting of Polypyrrole onto Silicon Wafers. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). Molecules. Retrieved from --INVALID-LINK--

  • Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. (n.d.). Frontier Specialty Chemicals. Retrieved from --INVALID-LINK--

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Functional Polymers for Biomedical Apps. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Synthesis, characterization and computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3, 5-dimethyl-1H-pyrrole-2-carboxylate. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Ethyl 3-methyl-1H-pyrrole-2-carboxylate | 3284-47-7. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate | C9H13NO3 | CID 21857593. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers. (2025). Polymers. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold as a Privileged Motif in Drug Discovery

The pyrrole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets. Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a particularly attractive starting material for the synthesis of novel bioactive compounds. It possesses three distinct functional handles—the N-H of the pyrrole ring, the C3-hydroxymethyl group, and the C2-ethyl ester—each amenable to selective chemical modification. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for screening against various therapeutic targets.

Pyrrole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5][6][7][8] For instance, substituted pyrroles form the basis of non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, which function by inhibiting cyclooxygenase (COX) enzymes.[9] Furthermore, the pyrrole motif is present in several kinase inhibitors used in cancer therapy, such as Sunitinib, highlighting its importance in modern drug design.[3][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel bioactive compounds starting from the versatile building block, this compound. The protocols detailed herein are designed to be robust and adaptable, enabling the creation of diverse molecular architectures for biological evaluation.

Strategic Derivatization of the Pyrrole Scaffold

The synthetic strategy for derivatizing this compound is centered on the selective modification of its three key functional groups. The following sections provide detailed protocols for these transformations.

I. Modification of the C3-Hydroxymethyl Group

The C3-hydroxymethyl group is a versatile handle for introducing a variety of functional groups. Key transformations include oxidation to the corresponding aldehyde, conversion to a leaving group for nucleophilic substitution, and etherification.

The oxidation of the primary alcohol to an aldehyde provides a key intermediate for further derivatization, such as reductive amination or the formation of imines and oximes.

Rationale: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols, which is also effective for the oxidation of hydroxymethyl groups on electron-rich heterocycles like pyrrole, minimizing over-oxidation to the carboxylic acid.

Step-by-Step Protocol:

  • To a stirred solution of this compound (1.0 g, 5.91 mmol) in dichloromethane (DCM, 50 mL), add activated manganese dioxide (5.14 g, 59.1 mmol, 10 equivalents).

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional DCM (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 3-formyl-1H-pyrrole-2-carboxylate as a solid.

II. Modification of the C2-Ethyl Carboxylate Group

The C2-ethyl ester can be readily converted into a carboxylic acid or a variety of amides, which are common functional groups in bioactive molecules.

Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental step for subsequent amide coupling reactions.

Rationale: Saponification using a strong base like sodium hydroxide is a standard and efficient method for the hydrolysis of esters. The reaction is typically carried out in a mixture of an organic solvent and water to ensure solubility of both the substrate and the reagent.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 g, 5.91 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add sodium hydroxide (0.47 g, 11.82 mmol, 2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid.

Amide bond formation is a critical reaction in drug discovery. This protocol describes a general procedure for coupling the pyrrole carboxylic acid with a primary or secondary amine.

Rationale: The use of a coupling agent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is a highly efficient method for amide bond formation, minimizing side reactions and racemization (if applicable).[11]

Step-by-Step Protocol:

  • To a solution of 3-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid (from Protocol 2, 1.0 g, 7.08 mmol) in dry N,N-dimethylformamide (DMF, 30 mL), add HBTU (2.95 g, 7.79 mmol, 1.1 equivalents) and DIPEA (2.47 mL, 14.16 mmol, 2 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., benzylamine, 0.84 mL, 7.79 mmol, 1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-substituted 3-(hydroxymethyl)-1H-pyrrole-2-carboxamide.

III. Modification of the Pyrrole Ring

The pyrrole ring itself can be functionalized through various reactions, including N-alkylation and palladium-catalyzed cross-coupling reactions, to introduce further diversity.

Introducing substituents on the pyrrole nitrogen can significantly impact the biological activity and physicochemical properties of the resulting compounds.

Rationale: Deprotonation of the pyrrole N-H with a suitable base followed by reaction with an alkyl halide is a common method for N-alkylation. Using a base like potassium carbonate in a polar aprotic solvent such as DMF is effective for this transformation.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 g, 5.91 mmol) in dry DMF (20 mL), add potassium carbonate (1.63 g, 11.82 mmol, 2 equivalents).

  • Add the desired alkyl halide (e.g., benzyl bromide, 0.84 mL, 7.09 mmol, 1.2 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.

  • After completion, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the N-alkylated product.

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents onto the pyrrole ring.[1][12][13][14] This protocol first describes the halogenation of the pyrrole ring, followed by the cross-coupling reaction.

Step 5a: Halogenation of the Pyrrole Ring

Rationale: N-Bromosuccinimide (NBS) is a mild and regioselective brominating agent for electron-rich heterocycles.[15] For pyrroles, electrophilic substitution typically occurs at the C5 position.

Step-by-Step Protocol (for Bromination at C5):

  • Protect the pyrrole nitrogen first using a suitable protecting group (e.g., Boc or SEM) if necessary to improve yields and prevent side reactions in the subsequent coupling step.[12][16]

  • Dissolve the N-protected this compound in a suitable solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography to yield the C5-bromo-pyrrole derivative.

Step 5b: Suzuki-Miyaura Cross-Coupling

Rationale: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) and a suitable solvent system (e.g., dioxane/water), effectively catalyzes the coupling of the brominated pyrrole with an arylboronic acid.[12][13]

Step-by-Step Protocol:

  • In a reaction vessel, combine the C5-bromo-pyrrole derivative (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (2-3 equivalents).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the C5-aryl-pyrrole derivative.

Data Presentation

Protocol Starting Material Key Reagents Product Typical Yield Range
1This compoundMnO₂, DCMEthyl 3-formyl-1H-pyrrole-2-carboxylate70-85%
2This compoundNaOH, EtOH/H₂O3-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid85-95%
33-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acidAmine, HBTU, DIPEAN-Substituted 3-(hydroxymethyl)-1H-pyrrole-2-carboxamide60-90%
4This compoundAlkyl halide, K₂CO₃, DMFEthyl 1-alkyl-3-(hydroxymethyl)-1H-pyrrole-2-carboxylate75-90%
5N-Protected this compoundNBS; Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃N-Protected Ethyl 5-aryl-3-(hydroxymethyl)-1H-pyrrole-2-carboxylate50-80% (over 2 steps)

Visualizations

Synthetic_Pathways cluster_C3 C3-Hydroxymethyl Modification cluster_C2 C2-Ester Modification cluster_Ring Pyrrole Ring Modification SM This compound Aldehyde Ethyl 3-formyl-1H-pyrrole-2-carboxylate SM->Aldehyde Protocol 1 (MnO2) Acid 3-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid SM->Acid Protocol 2 (NaOH, H2O) N_Alkyl Ethyl 1-alkyl-3-(hydroxymethyl)-1H-pyrrole-2-carboxylate SM->N_Alkyl Protocol 4 (R-X, K2CO3) C5_Bromo Ethyl 5-bromo-3-(hydroxymethyl)-1H-pyrrole-2-carboxylate SM->C5_Bromo Protocol 5a (NBS) Amide N-Substituted 3-(hydroxymethyl)-1H-pyrrole-2-carboxamide Acid->Amide Protocol 3 (Amine, HBTU) C5_Aryl Ethyl 5-aryl-3-(hydroxymethyl)-1H-pyrrole-2-carboxylate C5_Bromo->C5_Aryl Protocol 5b (ArB(OH)2, Pd cat.)

Caption: Synthetic derivatization routes from this compound.

Suzuki_Miyaura_Workflow Start C5-Bromo-pyrrole + Arylboronic acid Reagents Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Reaction Heat (80-100 °C) Inert Atmosphere Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product C5-Aryl-pyrrole Product Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

The protocols outlined in these application notes provide a robust framework for the synthesis of a diverse range of novel pyrrole derivatives from the readily available starting material, this compound. By systematically modifying the three key functional groups, researchers can generate extensive libraries of compounds for screening in various biological assays. The potential to discover new therapeutic agents with anti-inflammatory, anticancer, or other valuable pharmacological properties is significant. Future work could involve the exploration of other advanced synthetic methodologies, such as C-H activation and multicomponent reactions, to further expand the accessible chemical space around this versatile pyrrole scaffold.

References

Versatile Chemical Transformations of the Hydroxymethyl Group in Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrrole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and natural products.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a favored scaffold in drug design.[1] Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a particularly valuable building block, possessing three key points for diversification: the pyrrole nitrogen, the ethyl ester, and the hydroxymethyl group. The C3-hydroxymethyl group, in particular, serves as a versatile handle for a variety of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery and materials science.

This comprehensive guide provides detailed application notes and protocols for the chemical modification of the hydroxymethyl group of this compound. We will delve into the mechanistic underpinnings of these transformations, offering practical, field-proven insights to ensure successful and reproducible outcomes. The protocols described herein are designed to be self-validating, with explanations for critical steps and potential challenges.

Oxidation to the Aldehyde: Synthesis of Ethyl 3-formyl-1H-pyrrole-2-carboxylate

The oxidation of the primary alcohol in this compound to the corresponding aldehyde, Ethyl 3-formyl-1H-pyrrole-2-carboxylate, provides a key intermediate for further functionalization, such as reductive amination or the formation of imines and oximes. The Swern oxidation is a preferred method for this transformation due to its mild reaction conditions, which are well-tolerated by the sensitive pyrrole ring system.[3][4]

The Swern Oxidation: Mechanism and Rationale

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride (TFAA), at low temperatures (e.g., -78 °C).[5] The resulting highly reactive intermediate, a chlorosulfonium salt, reacts with the primary alcohol to form an alkoxysulfonium salt.[5] A hindered non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is then added to deprotonate the carbon adjacent to the oxygen, inducing an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6] The low reaction temperature is crucial to prevent side reactions, such as the Pummerer rearrangement.[5]

Experimental Protocol: Swern Oxidation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
This compound169.181.0 g1.0
Oxalyl chloride126.931.0 mL2.0
Dimethyl sulfoxide (DMSO)78.131.3 mL3.0
Triethylamine (TEA)101.194.1 mL5.0
Dichloromethane (DCM), anhydrous-50 mL-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (20 mL) and oxalyl chloride (1.0 mL, 2.0 equiv.).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (1.3 mL, 3.0 equiv.) in anhydrous dichloromethane (5 mL) dropwise to the stirred solution, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 g, 1.0 equiv.) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add triethylamine (4.1 mL, 5.0 equiv.) dropwise to the suspension. The reaction mixture will become thicker. Stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quench the reaction by adding water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 3-formyl-1H-pyrrole-2-carboxylate.

dot

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

This technical support guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions (FAQs) for the synthesis of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of this valuable synthetic intermediate.

Introduction: The Challenge of Selective Synthesis

This compound is a key building block in the synthesis of various biologically active molecules. Its preparation, however, presents a common challenge in organic synthesis: the selective modification of one functional group in the presence of another with similar reactivity. The most prevalent synthetic route involves the regioselective reduction of one of two ester groups on a pyrrole scaffold, specifically Diethyl 1H-pyrrole-2,3-dicarboxylate. Achieving high yield and selectivity requires precise control over reaction conditions to prevent over-reduction to the diol byproduct or incomplete reaction. This guide provides the expert insights and detailed protocols necessary to navigate these challenges effectively.

Core Synthesis Pathway: Regioselective Reduction

The primary route to this compound is the partial reduction of Diethyl 1H-pyrrole-2,3-dicarboxylate. This transformation is typically accomplished using a powerful hydride-based reducing agent, such as Lithium Aluminum Hydride (LiAlH₄). The core challenge lies in delivering exactly one equivalent of hydride to the C3-ester while leaving the C2-ester intact.

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of one of the ester groups. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide group to form an aldehyde. This aldehyde is immediately reduced by a second hydride equivalent to the primary alcohol.[1][2] Because aldehydes are more reactive than esters, stopping the reaction at the aldehyde stage is not feasible with strong reducing agents like LiAlH₄.[1] The key to selectivity is controlling the stoichiometry and reaction conditions to favor mono-reduction over the reduction of both ester groups.

G start Diethyl 1H-pyrrole-2,3-dicarboxylate reagent 1) LiAlH₄ (0.5-0.7 eq) THF, -78 °C to 0 °C 2) H₂O/Acid Quench start->reagent Reduction byproduct 1H-Pyrrole-2,3-diyl)dimethanol (Diol Byproduct) start->byproduct product This compound (Target Product) reagent->product Selective Mono-reduction (High Yield) reagent->byproduct Over-reduction

Caption: General workflow for the selective reduction synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the common causes?

Low conversion is a frequent issue and can typically be traced back to the quality of reagents and the reaction setup.

Potential Causes & Solutions:

  • Degraded Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is extremely reactive with moisture and can be deactivated by improper storage or handling.[3] A gray, free-flowing powder is indicative of good quality, while a white or clumpy appearance suggests degradation.

    • Solution: Always use freshly opened LiAlH₄ or titrate older batches to determine the active hydride concentration. Handle the reagent under an inert atmosphere (e.g., Argon or Nitrogen).

  • Wet Solvent/Glassware: Trace amounts of water will rapidly quench the LiAlH₄, reducing the effective equivalents available for the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

  • Insufficient Reaction Time or Temperature: While low temperatures are crucial for selectivity, the reaction may be sluggish if the temperature is too low or the reaction time is too short.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls at a low temperature (e.g., -78 °C), allow it to slowly warm to a higher temperature (e.g., 0 °C or room temperature) while continuing to monitor.

Q2: I am observing a significant amount of the diol byproduct, (1H-pyrrole-2,3-diyl)dimethanol. How can I improve selectivity for the desired mono-alcohol?

The formation of the diol is the most significant side reaction, resulting from the over-reduction of both ester groups. Controlling this is paramount for achieving a high yield.

Key Control Parameters:

ParameterRationaleRecommended Action
Stoichiometry of LiAlH₄ The reduction of each ester group to an alcohol consumes two hydride equivalents.[1][4] Using excess LiAlH₄ will inevitably lead to the formation of the diol.Carefully control the stoichiometry. Start with 0.5 to 0.7 equivalents of LiAlH₄ relative to the starting diester. This provides enough hydride for partial reduction while minimizing over-reduction.
Reaction Temperature The reduction of esters with LiAlH₄ is highly exothermic. Lower temperatures moderate the reactivity of LiAlH₄, enhancing the kinetic difference between the first and second reduction events.Begin the addition of the reducing agent at a very low temperature, such as -78 °C (dry ice/acetone bath). After the addition is complete, allow the reaction to warm slowly to 0 °C or room temperature.
Reverse Addition Adding the diester solution slowly to the LiAlH₄ slurry (reverse addition) can sometimes lead to localized areas of high reagent concentration, promoting over-reduction.The standard procedure of adding the LiAlH₄ solution/slurry slowly to the cooled solution of the diester is generally recommended for better control.
Q3: My crude product is a dark, tarry material that is difficult to purify. What is causing this?

The formation of dark, polymeric materials is often a sign of product or starting material degradation, which can be caused by harsh reaction or workup conditions.[5]

Potential Causes & Solutions:

  • Excessively High Temperatures: Allowing the reaction to warm too quickly or for too long can lead to polymerization and degradation of the pyrrole ring, which can be sensitive.[6]

    • Solution: Maintain strict temperature control throughout the reaction. Do not let the internal temperature rise uncontrollably during the addition of the reducing agent or the quench.

  • Improper Quenching: A violent or uncontrolled quench with water or acid on a large excess of unreacted LiAlH₄ can generate significant heat and localized high pH, leading to degradation.

    • Solution: Perform a careful, staged quench at 0 °C. Sequentially add a less reactive reagent like ethyl acetate to consume excess LiAlH₄, followed by a saturated aqueous solution of sodium sulfate or Rochelle's salt (potassium sodium tartrate) until a granular precipitate forms. This method, known as a Fieser workup, is often much cleaner than quenching directly with water and acid.

Caption: A troubleshooting flowchart for common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method to synthesize this compound? A: The most commonly cited and reliable method is the controlled, low-temperature reduction of Diethyl 1H-pyrrole-2,3-dicarboxylate with Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like THF.[3][7] The key to success is precise control over reagent stoichiometry and temperature to achieve selective mono-reduction.

Q: Are there alternative reducing agents I can use? A: While LiAlH₄ is the most common, other reducing agents can be considered, though they come with their own challenges.

  • Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters efficiently under standard conditions.[2][7]

  • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is known for reducing esters to aldehydes at low temperatures. However, controlling the reaction to stop at the mono-alcohol stage without isolating the intermediate aldehyde can be difficult and may require extensive optimization.

Q: How critical is the purification step? A: Purification is absolutely critical for obtaining a high-purity final product. The target molecule, the starting diester, and the diol byproduct have similar polarities, making separation challenging. Flash column chromatography on silica gel is the most effective method. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is required to achieve good separation.

Q: Can other pyrrole synthesis methods like the Barton-Zard or Paal-Knorr be used? A: While methods like the Barton-Zard, Paal-Knorr, or Hantzsch syntheses are powerful for creating the initial pyrrole ring, they are generally used to construct the core heterocycle from acyclic precursors.[5][8][9] For generating this compound, it is far more common and efficient to start with a pre-formed, appropriately substituted pyrrole (like the 2,3-diester) and perform a functional group interconversion (the selective reduction).

Optimized Experimental Protocol

This protocol is a synthesized example based on standard procedures for selective ester reduction. Researchers should adapt it based on their specific laboratory conditions and scale.

Objective: To synthesize this compound via selective reduction.

Materials:

  • Diethyl 1H-pyrrole-2,3-dicarboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Sulfate (Na₂SO₄) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade for chromatography)

Procedure:

  • Preparation:

    • Under an inert atmosphere of Argon, add Diethyl 1H-pyrrole-2,3-dicarboxylate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Dissolve the diester in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction:

    • In a separate flame-dried flask, prepare a slurry of LiAlH₄ (0.6 eq) in anhydrous THF.

    • Slowly add the LiAlH₄ slurry to the cooled diester solution via cannula or the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

    • Slowly allow the reaction to warm to 0 °C over 1-2 hours and hold at 0 °C until the starting material is consumed.

  • Workup (Quench):

    • While maintaining the temperature at 0 °C, slowly and carefully add ethyl acetate to quench any excess LiAlH₄. Observe for cessation of gas evolution.

    • Slowly add saturated aqueous Na₂SO₄ solution dropwise until a white, granular precipitate forms and the mixture is easily stirrable.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Isolation & Purification:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 50% EtOAc).

    • Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.[10]

References

Technical Support Center: Purification of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar pyrrole derivative. The presence of the hydroxyl and ester functionalities on the pyrrole core introduces specific purification hurdles that require careful consideration of methodology and experimental parameters.

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary method for the purification of this compound. However, the polarity of the molecule and the nature of the pyrrole ring can lead to several common issues.

Issue 1: Product Streaking on TLC and Poor Separation in Column Chromatography

Q: My TLC plate shows significant streaking of the product spot, and I'm observing poor separation and broad peaks during column chromatography. What is the cause and how can I resolve this?

A: Streaking and poor peak shape are often due to the interaction of the polar N-H group of the pyrrole ring with the acidic silanol groups on the surface of the silica gel. This interaction can lead to slow and uneven elution.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Increase Polarity: A gradual increase in the polarity of your eluent, for instance, by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system, can improve solubility and reduce tailing.

    • Addition of a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of triethylamine (0.1-1%) to your mobile phase. This will prevent the pyrrole from strongly adsorbing to the stationary phase, resulting in sharper peaks and better separation.[1]

  • Stationary Phase Selection:

    • Deactivated Silica Gel: If streaking persists, consider deactivating the silica gel. This can be achieved by preparing a slurry of the silica gel in the mobile phase containing 1% triethylamine before packing the column.[2]

    • Alternative Stationary Phases: For compounds that are particularly sensitive to acid, switching to a different stationary phase can be beneficial. Neutral or basic alumina is a good alternative to silica gel for purifying basic compounds.[1] Reversed-phase (C18) chromatography can also be a viable option.

Issue 2: Product Degradation on the Column

Q: I suspect my this compound is degrading on the silica gel column, as I'm observing the appearance of new, often colored, spots on my TLC plates of the collected fractions. What are the signs and how can this be prevented?

A: Pyrroles can be sensitive to the acidic nature of silica gel, which can catalyze decomposition, especially over extended periods.[3] The formation of dark, tarry materials is a common indicator of product degradation.[3]

Troubleshooting Protocol:

  • Minimize Contact Time:

    • Flash Chromatography: Employ flash chromatography with positive pressure to accelerate the elution process and reduce the time your compound spends in contact with the silica gel.[2]

  • Deactivate the Stationary Phase:

    • As mentioned previously, the addition of a base like triethylamine to the eluent can neutralize the silica gel and mitigate acid-catalyzed degradation.[1][2]

  • Alternative Purification Methods:

    • If degradation remains a significant issue, consider non-chromatographic purification techniques such as recrystallization.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds like this compound, provided a suitable solvent system can be identified.

Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent

Q: I am struggling to find an appropriate solvent system for the recrystallization of my product. It is either too soluble in common solvents or does not dissolve at all. What is a systematic approach to finding a good recrystallization solvent?

A: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Troubleshooting Protocol:

  • Solvent Screening:

    • Single Solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Common solvents to screen include ethanol, methanol, water, ethyl acetate, acetone, and hexane.[4]

    • Solvent Mixtures: If a single solvent is not effective, a two-solvent system is often successful. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and acetone/hexane.[4]

  • Consider Functional Groups:

    • A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers. For this compound, with its ester and alcohol functionalities, solvents like ethyl acetate and ethanol are good starting points.[4]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter after the synthesis of this compound, for example, via a Knorr-type synthesis?

A1: In a Knorr-type synthesis, which is a common method for preparing substituted pyrroles, several byproducts and impurities can arise:

  • Unreacted Starting Materials: Depending on the reaction conditions, you may have residual starting materials.

  • Furan Byproducts: A common side reaction in the Paal-Knorr synthesis is the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the incorporation of the amine, leading to the formation of a furan byproduct.[3]

  • Polymerization Products: Harsh acidic conditions or high temperatures can lead to the polymerization of the starting materials or the pyrrole product, resulting in the formation of dark, tarry substances that can be difficult to remove.[3]

Q2: My purified this compound is a white solid, but it starts to develop a color over time. Is this normal and how can I prevent it?

A2: Pyrroles are known to be susceptible to oxidation and can darken upon exposure to air and light.[5] This is a common observation for many pyrrole derivatives. To ensure the long-term stability of your purified compound, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

Q3: What is a good starting point for a solvent system for the column chromatography of this compound?

A3: Given the presence of the polar hydroxymethyl group and the ester, a mobile phase of intermediate polarity is a good starting point. A mixture of ethyl acetate and hexane (or petroleum ether) is commonly used for the purification of similar hydroxymethyl pyrrole esters.[6] A good starting point would be to test a range of solvent ratios, for example, from 10% to 50% ethyl acetate in hexane, using thin-layer chromatography (TLC) to find a system that gives your product an Rf value between 0.2 and 0.4 for optimal separation on a column.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good target Rf for the product is ~0.3. For this compound, start with a mixture of ethyl acetate and hexane.

  • Prepare the Mobile Phase: Prepare a sufficient volume of the chosen solvent system and add 0.5% (v/v) triethylamine.

  • Pack the Column: Pack a flash chromatography column with silica gel using the prepared mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[7]

  • Elution: Run the column using the prepared mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Two-Solvent System
  • Dissolution: In a flask, dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexane or water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For better crystal formation, you can then place it in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product (this compound + Impurities) TLC TLC Analysis (Assess purity and determine separation conditions) Crude->TLC Purification_Choice Choice of Purification Method TLC->Purification_Choice Column Column Chromatography Purification_Choice->Column Complex mixture or liquid/oily product Recrystallization Recrystallization Purification_Choice->Recrystallization Solid product Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product Analysis Characterization (NMR, MS, etc.) Pure_Product->Analysis

Caption: A general workflow for the purification of this compound.

Column_Troubleshooting cluster_solutions_streaking Solutions for Streaking cluster_solutions_degradation Solutions for Degradation Problem Problem Observed in Column Chromatography Streaking Streaking / Poor Separation Problem->Streaking Degradation Product Degradation Problem->Degradation Modify_Eluent Modify Mobile Phase (e.g., add triethylamine) Streaking->Modify_Eluent Change_Stationary Change Stationary Phase (e.g., alumina) Streaking->Change_Stationary Flash_Chrom Use Flash Chromatography (reduce contact time) Degradation->Flash_Chrom Deactivate_Silica Deactivate Silica Gel Degradation->Deactivate_Silica Alt_Method Alternative Purification Method (e.g., recrystallization) Degradation->Alt_Method

Caption: Troubleshooting common issues in the column chromatography of polar pyrroles.

References

Pyrrole Synthesis Technical Support Center: A Guide to Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of substituted pyrroles. Pyrroles are foundational heterocyclic motifs in pharmaceuticals and functional materials, making their efficient and clean synthesis a critical endeavor. This resource provides in-depth, question-and-answer-based troubleshooting for the most prevalent synthetic methods, focusing on the identification and minimization of side reactions to improve yield and purity.

General Troubleshooting: The First Line of Defense

Before delving into method-specific issues, it's crucial to address the universal parameters that govern the success of any pyrrole synthesis.

Question: My reaction is resulting in a low yield and a complex mixture of unidentified products. Where should I start my investigation?

Answer: Low yields and impure product mixtures often stem from foundational experimental variables.[1] Before suspecting complex side reactions, verify the following:

  • Purity of Starting Materials: Impurities in reagents are a primary source of unwanted byproducts.[1] Always use freshly purified or high-purity starting materials. For instance, pyrrole itself is a colorless liquid that darkens upon exposure to air due to oxidation and polymerization, and should be distilled immediately before use.[2]

  • Reaction Conditions: Temperature, pressure, and reaction time are critical.[1][3] Sub-optimal temperatures can lead to incomplete reactions, while excessively high temperatures can cause degradation of starting materials or the desired pyrrole product.[4]

  • Stoichiometry: Incorrect molar ratios of reactants can lead to the incomplete consumption of the limiting reagent and the presence of excess starting material in the final mixture.[1]

  • Solvent and Atmosphere: Many pyrrole syntheses are sensitive to moisture.[1] Employing dry solvents and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be critical to prevent hydrolysis and other water-mediated side reactions.[1]

Paal-Knorr Pyrrole Synthesis: Troubleshooting Guide

The Paal-Knorr synthesis, the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a robust and widely used method.[5][6][7] However, it is not without its challenges.

Question: I am observing a significant byproduct with a similar polarity to my desired pyrrole in my Paal-Knorr synthesis. What is it likely to be, and how can I prevent its formation?

Answer: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[1][4] This occurs via an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound, a reaction that competes with the desired amine condensation.[1][4][8]

Strategies to Minimize Furan Formation:

  • pH Control: Furan formation is highly favored under strongly acidic conditions (pH < 3).[4][9] To suppress this side reaction, conduct the synthesis under neutral or weakly acidic conditions.[9][10] Using a weak acid like acetic acid as a catalyst or even as the solvent can accelerate the desired reaction without significantly promoting furan formation.[1][9]

  • Amine Stoichiometry: Using a slight excess of the primary amine can help to favor the pyrrole formation pathway through Le Chatelier's principle.[4]

  • Catalyst Choice: While acid catalysis is common, modern variations have shown that catalysts like iodine or iron(III) chloride can promote the reaction under milder conditions, reducing the risk of acid-mediated side reactions.[4][11]

ConditionFavors Pyrrole FormationFavors Furan Formation
pH Neutral to weakly acidic (pH > 3)Strongly acidic (pH < 3)
Amine Present (often in slight excess)Absent or limiting
Catalyst Weak acids (e.g., acetic acid), Iodine, Lewis acidsStrong protic acids (e.g., H₂SO₄, HCl)

Question: My reaction mixture has turned into a dark, intractable tar. What is causing this, and is it salvageable?

Answer: The formation of a dark, tarry substance is indicative of polymerization of the starting materials or the pyrrole product itself.[4] This is often a result of excessively harsh reaction conditions, such as high temperatures or the use of strong, non-volatile acids.[4] Pyrroles, being electron-rich aromatic compounds, are susceptible to acid-catalyzed polymerization.

Mitigation Strategies for Polymerization:

  • Lower the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.

  • Use a Milder Catalyst: Switch from strong acids like sulfuric acid to weaker, volatile acids like acetic acid, or explore catalyst-free conditions if the reactants are sufficiently reactive.[4]

  • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC) and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.

Knorr Pyrrole Synthesis: Overcoming Self-Condensation

The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[5][12] Its primary challenge lies in the instability of the α-amino-ketone, which readily undergoes self-condensation.

Question: My Knorr pyrrole synthesis is giving very low yields, and I suspect the α-amino-ketone is decomposing or self-condensing. How can I address this?

Answer: The self-condensation of α-amino-ketones is the most significant side reaction in the Knorr synthesis.[12] The most effective solution is to generate the α-amino-ketone in situ, ensuring its concentration remains low at any given moment, thereby favoring the desired reaction with the β-ketoester.[12]

Standard Protocol for In Situ Generation:

The common and effective method is to prepare the α-amino-ketone in situ from the corresponding α-oximino-ketone via reduction.[12]

  • Formation of the α-Oximino-Ketone: The β-ketoester is treated with an aqueous solution of sodium nitrite in glacial acetic acid to form the α-oximino-ketone.[12]

  • In Situ Reduction and Cyclization: This α-oximino-ketone solution is then gradually added, along with zinc dust, to a solution of the second equivalent of the β-ketoester in glacial acetic acid.[1][12] The zinc reduces the oxime to the amine in situ.[1][12] This freshly formed, low-concentration α-amino-ketone is immediately trapped by the β-ketoester present in the reaction mixture, leading to the formation of the pyrrole.[1]

This strategy effectively circumvents the self-condensation pathway by ensuring the reactive intermediate does not accumulate.

Knorr_Troubleshooting cluster_problem Problem cluster_solution Solution: In Situ Generation Problem α-Amino Ketone Self-Condensation Step1 Step 1: Form α-Oximino Ketone (β-Ketoester + NaNO₂/AcOH) Step2 Step 2: In Situ Reduction to Amine (Add Oxime + Zn dust to second reactant) Step1->Step2 Gradual Addition Outcome Successful Knorr Pyrrole Synthesis Step2->Outcome

Caption: Workflow to prevent α-amino ketone self-condensation.

Hantzsch Pyrrole Synthesis: Avoiding Furan Byproducts

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[5][13] A key competing reaction is the Feist-Bénary furan synthesis.

Question: I am obtaining a significant amount of a furan derivative in my Hantzsch pyrrole synthesis. What is happening and how can I favor the pyrrole product?

Answer: The formation of a furan byproduct in the Hantzsch synthesis is due to the competing Feist-Bénary furan synthesis pathway, which involves the reaction of the β-ketoester and the α-haloketone without the incorporation of the amine component.[1][14] To favor the desired Hantzsch pyrrole synthesis, you must optimize conditions to promote the reaction pathway involving the amine.

Strategies to Suppress Feist-Bénary Furan Synthesis:

  • Amine Concentration: Using a sufficient concentration, or even an excess, of the amine or ammonia is crucial to ensure the initial formation of the enamine intermediate from the β-ketoester, which is the first step in the Hantzsch pathway.[1]

  • Slow Addition of α-Haloketone: The α-haloketone can react with the β-ketoester to form the furan.[10] By adding the α-haloketone slowly to the pre-formed mixture of the β-ketoester and the amine, you ensure the enamine is present to react first, minimizing the competing furan pathway.[10] This also mitigates potential self-condensation of the α-haloketone.[10]

  • Catalyst Optimization: While the reaction can proceed without a catalyst, certain organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to improve both the yield and selectivity for the pyrrole product.[1]

Hantzsch_Side_Reaction cluster_pyrrole Desired Pathway (Hantzsch) cluster_furan Side Reaction (Feist-Bénary) Start β-Ketoester + α-Haloketone Amine + Amine Furan Furan Byproduct Start->Furan No Amine Involvement Enamine Enamine Intermediate Amine->Enamine Pyrrole Pyrrole Product Enamine->Pyrrole

Caption: Competing pathways in the Hantzsch synthesis.

Purification Strategies

Question: My crude pyrrole is difficult to purify. What are the recommended methods?

Answer: Purifying pyrroles can be challenging due to the presence of unreacted starting materials, catalysts, and polar byproducts.[15] A multi-step approach is often necessary.

  • Aqueous Wash/Extraction: A standard liquid-liquid extraction can remove water-soluble impurities and acid/base catalysts.[15] For basic impurities like unreacted amines or pyrrolidines (from over-reduction), washing the organic layer with a dilute acid (e.g., dilute HCl or formic acid) can be effective.[15][16]

  • Column Chromatography: This is a highly effective method for separating pyrroles from byproducts with different polarities. A common solvent system is a gradient of ethyl acetate in hexane.[15]

  • Distillation: For volatile pyrroles, distillation under reduced pressure can be an excellent final purification step.[15][16]

References

Technical Support Center: Optimization of Reaction Parameters for Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the modification of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic transformations involving this versatile building block.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The presence of three distinct functional groups—the pyrrole N-H, the C3-hydroxymethyl group, and the C2-ethyl ester—offers numerous possibilities for chemical modification. However, the electron-rich and often sensitive nature of the pyrrole ring presents unique challenges.[1][2][3] This guide provides a structured, question-and-answer-based approach to navigate these challenges, ensuring successful and reproducible outcomes in your experiments.

Frequently Asked Questions (FAQs)

Section 1: General Considerations & N-Protection Strategies

Q1: My reaction is giving a complex mixture of products. What are the most common sources of side reactions with this starting material?

A1: The primary sources of side reactions stem from the reactivity of the pyrrole ring itself. Key issues include:

  • N-H Reactivity: The pyrrole nitrogen is nucleophilic and its proton is acidic (pKa ≈ 17.5), making it susceptible to undesired reactions with electrophiles and bases.[4]

  • Ring Oxidation/Decomposition: Unprotected pyrroles can be sensitive to strong acids, heat, and oxidizing agents, leading to polymerization or degradation.[1][5]

  • Competitive Electrophilic Attack: While the C3-hydroxymethyl group is the primary site for many modifications, electrophiles can also attack the pyrrole ring, typically at the C5 position, leading to a mixture of isomers.

Q2: When is it necessary to protect the pyrrole nitrogen, and what are the best protecting groups to use?

A2: N-protection is highly recommended for most modifications to prevent N-acylation, N-alkylation, and to improve the stability of the pyrrole ring. The choice of protecting group depends on the subsequent reaction conditions.

  • For Reactions Under Basic or Nucleophilic Conditions:

    • Sulfonyl Groups (e.g., tosyl (Ts) or benzenesulfonyl (Bs)): These are excellent electron-withdrawing groups that decrease the nucleophilicity of the pyrrole ring, enhancing its stability and directing electrophilic substitution.[6] They are robust but require strong basic conditions for removal.

  • For Reactions Under Mild Conditions:

    • Alkoxycarbonyl Groups (e.g., Boc, Cbz): These are useful for moderating pyrrole reactivity and can be introduced under relatively mild conditions.[7] However, Boc groups are sensitive to strong acids.[7]

    • Silyl Groups (e.g., TBDMS): These can be employed for temporary protection and are easily removed with fluoride sources.

Q3: How do I choose the right solvent for my reaction?

A3: Solvent choice is critical for both solubility and minimizing side reactions.

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are generally good choices for a wide range of reactions as they are less likely to participate in side reactions.

  • Protic Solvents: Alcohols (e.g., ethanol, methanol) can be used, but be mindful of potential transesterification of the ethyl ester at C2, especially under acidic or basic conditions with prolonged heating.

  • High-Boiling Point Solvents: For reactions requiring higher temperatures, solvents like N,N-Dimethylformamide (DMF) or 1,2-dichlorobenzene can be used, but be aware that pyrrole stability can be an issue at elevated temperatures.[8]

Troubleshooting Guide: Specific Modifications

Section 2: Acylation of the Hydroxymethyl Group

Q4: I am trying to acylate the primary alcohol with an acid chloride and pyridine, but I am getting a low yield and a significant amount of a dark, insoluble material.

A4: This is a common issue arising from the instability of the unprotected pyrrole. The pyridine, being a base, can deprotonate the pyrrole N-H, and the resulting pyrrolide anion can react with the acid chloride, leading to N-acylation and subsequent polymerization.

Recommended Solution: Protect the pyrrole nitrogen before proceeding with the acylation. A tosyl (Ts) group is a robust choice here.

Part A: N-Tosylation

  • Dissolve this compound (1.0 eq) in dry THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Ethyl 3-(hydroxymethyl)-1-(tosyl)-1H-pyrrole-2-carboxylate.

Part B: Acylation

  • Dissolve the N-tosylated pyrrole (1.0 eq) in dry DCM.

  • Add triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq).

  • Cool to 0 °C and add the desired acid chloride (1.2 eq) dropwise.

  • Stir at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous MgSO₄, concentrate, and purify by column chromatography.

Q5: My acylation with a carboxylic acid using EDC/DMAP is inefficient. What can I do to improve the yield?

A5: Inefficiency in carbodiimide-mediated couplings can be due to several factors.

Possible Cause Recommended Solution
Insufficient Activation Ensure your EDC and DMAP are of high quality and anhydrous. Consider adding an activating agent like HOBt (1-Hydroxybenzotriazole) to the reaction mixture.[9]
pH Drift The reaction pH can drift, affecting the efficiency. Maintaining a slightly basic pH (7-8) can be beneficial.[9]
Steric Hindrance If the carboxylic acid is sterically bulky, the reaction may require longer times or gentle heating (40-50 °C).
Solvent Choice Ensure all reactants are fully dissolved. DMF is often a better solvent than DCM for these couplings.
Section 3: Oxidation of the Hydroxymethyl Group to an Aldehyde

Q6: I am attempting to oxidize the hydroxymethyl group to the corresponding aldehyde, but the reaction is either incomplete or over-oxidizes to the carboxylic acid.

A6: The oxidation of the primary alcohol on the pyrrole ring requires mild and selective oxidizing agents to prevent over-oxidation and degradation of the pyrrole ring.

Recommended Oxidizing Agents & Conditions:

Reagent Conditions Advantages/Disadvantages
Manganese Dioxide (MnO₂) Stirring in DCM or chloroform at room temperature.Adv: Very mild and selective for allylic/benzylic-type alcohols. Disadv: Requires a large excess of reagent (5-20 eq) and can have long reaction times.
Dess-Martin Periodinane (DMP) DCM, room temperature.Adv: Fast, reliable, and high-yielding. Disadv: Can be expensive and is moisture-sensitive.
Pyridinium Chlorochromate (PCC) DCM with celite or silica gel at room temperature.Adv: Effective and relatively inexpensive. Disadv: Chromium-based reagent, requiring careful handling and disposal.
  • To a solution of this compound (1.0 eq) in DCM, add activated manganese dioxide (MnO₂, 10 eq).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction may take 12-48 hours.

  • Upon completion, filter the mixture through a pad of celite, washing thoroughly with DCM.

  • Concentrate the filtrate to obtain the crude aldehyde, which can be purified by column chromatography.

Q7: My purified pyrrole-2-carboxaldehyde is unstable and darkens upon storage. How can I improve its stability?

A7: Pyrrole-2-carboxaldehydes can be prone to oxidation and polymerization.[5]

  • Storage: Store the purified aldehyde under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C) and protected from light.

  • Purity: Ensure the product is free of acidic or basic impurities from the workup, as these can catalyze degradation. A final filtration through a short plug of neutral alumina or silica may help.

  • Immediate Use: It is often best to use the aldehyde in the next synthetic step as soon as possible after purification.

Visualizing the Workflow

A general workflow for the modification of this compound is presented below.

G cluster_start Starting Material cluster_protection N-Protection cluster_modification Modification of C3-Side Chain cluster_deprotection N-Deprotection (if necessary) start This compound N_protected N-Protected Pyrrole start->N_protected TsCl, NaH acylation Acylation (Ester Formation) N_protected->acylation RCOCl, Base oxidation Oxidation to Aldehyde N_protected->oxidation MnO2 or DMP etherification Etherification N_protected->etherification RX, Base deprotected Final Modified Product acylation->deprotected oxidation->deprotected etherification->deprotected

Caption: General workflow for the modification of this compound.

Analytical Methods for Reaction Monitoring

Q8: What are the best ways to monitor the progress of my reactions?

A8:

  • Thin Layer Chromatography (TLC): This is the most common and rapid method. Use a solvent system that gives good separation between your starting material, intermediates, and product (e.g., hexane/ethyl acetate or DCM/methanol). Visualize spots using a UV lamp and/or a potassium permanganate stain, which is very effective for visualizing pyrroles and alcohols.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or to confirm the mass of the desired product, LC-MS is an invaluable tool.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals (e.g., the CH₂OH protons) and the appearance of product signals.

Purification Strategies

Q9: I am having difficulty purifying my pyrrole derivative. What are some common issues and solutions?

A9: Purification of pyrrole derivatives can be challenging due to their polarity and potential instability on silica gel.

  • Streaking on Silica Gel: If your compound streaks on a silica TLC plate, it may be too acidic or interacting strongly with the silica. Try neutralizing your crude product before chromatography or adding a small amount of triethylamine (~0.5%) to your eluent.

  • Decomposition on Silica: Some sensitive pyrroles can decompose on acidic silica gel. Using neutral alumina or a deactivated silica gel can mitigate this.

  • Alternative Purification Methods:

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.

    • Distillation: For thermally stable, non-polar derivatives, distillation under reduced pressure can be effective.[10][11]

    • Preparative HPLC: For difficult separations or for achieving very high purity, preparative HPLC is a powerful option.

References

A troubleshooting guide for common issues in reactions involving pyrrole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrole Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and manipulation of pyrrole compounds. The inherent reactivity and sensitivity of the pyrrole ring, while making it a valuable scaffold in medicinal chemistry and materials science, also present unique experimental hurdles. This resource provides in-depth, question-and-answer-based troubleshooting for specific issues, grounded in mechanistic principles and supported by established protocols.

Section 1: Reaction Failures & Low Yields

Question: My Paal-Knorr pyrrole synthesis is resulting in a low yield and a dark, tarry crude product. What is happening and how can I fix it?

Answer: This is a classic issue in pyrrole synthesis, often pointing to two primary culprits: acid-catalyzed polymerization and furan byproduct formation . Pyrroles are electron-rich aromatic compounds that are notoriously susceptible to polymerization under acidic conditions.[1][2] The dark, tarry material you're observing is likely polypyrrole, formed by the acid-catalyzed self-condensation of your desired product.[1]

Causality Explained:

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic catalysis.[3] However, the very acid that catalyzes the desired cyclization can also protonate the pyrrole product. This protonation disrupts the aromaticity and makes the ring highly susceptible to nucleophilic attack by another pyrrole molecule, initiating polymerization.[4]

Furthermore, if the reaction is too acidic (e.g., pH < 3), the 1,4-dicarbonyl can undergo acid-catalyzed cyclization and dehydration on its own, leading to the formation of a furan byproduct before the amine has a chance to react.[1][5]

Troubleshooting Protocol:

  • Moderate the Acidity: The choice and concentration of the acid catalyst are critical.[1]

    • Switch to a Weaker Acid: Instead of strong mineral acids, consider using weaker Brønsted acids like acetic acid or Lewis acids.[5]

    • Catalytic Amount: Ensure you are using only a catalytic amount of acid.

    • Neutral Conditions: Some Paal-Knorr reactions can proceed under neutral conditions, albeit at a slower rate. Consider heating the reactants in a suitable solvent without any added acid.[1]

  • Control the Temperature: Excessively high temperatures can accelerate both polymerization and byproduct formation.[1]

    • Lower the Reaction Temperature: Try running the reaction at a lower temperature for a longer period.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and stop it as soon as the starting material is consumed to minimize product degradation.

  • Optimize Reactant Stoichiometry:

    • Excess Amine: Using a slight excess of the amine can help to favor the pyrrole formation over the competing furan synthesis.[1]

Experimental Workflow: Optimized Paal-Knorr Synthesis

cluster_workflow Optimized Paal-Knorr Workflow start Combine 1,4-dicarbonyl (1.0 eq) and primary amine (1.1-1.2 eq) in a suitable solvent (e.g., EtOH, AcOH). add_catalyst Add a catalytic amount of a mild acid (e.g., acetic acid, 10 mol% I₂). start->add_catalyst heat Heat moderately (e.g., 60°C or reflux) and monitor by TLC. add_catalyst->heat workup Upon completion, cool to RT. Perform aqueous workup (e.g., wash with NaHCO₃ solution). heat->workup extract Extract with an organic solvent (e.g., ethyl acetate). workup->extract dry_concentrate Dry the organic layer (e.g., Na₂SO₄) and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by column chromatography or recrystallization. dry_concentrate->purify

Caption: A general workflow for an optimized Paal-Knorr synthesis.

Section 2: Reactivity and Selectivity Issues

Question: I am trying to perform an electrophilic substitution (e.g., acylation, halogenation) on my pyrrole, but I'm getting a mixture of products or no reaction at all. How can I control the regioselectivity?

Answer: Pyrroles are significantly more reactive towards electrophiles than benzene, but this high reactivity can be a double-edged sword.[6] Electrophilic attack generally occurs at the α-position (C2 or C5) because the resulting cationic intermediate (the arenium ion) is better stabilized by resonance (three resonance structures) compared to attack at the β-position (C3 or C4), which has only two resonance structures.[7][8] However, achieving clean, regioselective substitution requires careful consideration of the pyrrole's electronic nature and the reaction conditions.

Causality Explained:

The nitrogen lone pair's participation in the aromatic sextet makes the pyrrole ring electron-rich and highly activated towards electrophilic attack.[9] This high reactivity can lead to multiple substitutions or polymerization if the electrophile is too reactive or if the conditions are too harsh.[2]

For N-unsubstituted pyrroles, the acidic N-H proton (pKa ≈ 17.5) can be deprotonated by strong bases to form the pyrrolide anion.[2] This anion is ambident, meaning it can react with electrophiles at either the nitrogen or the carbon atoms. The outcome (N- vs. C-alkylation/acylation) depends on the counterion and the solvent.[2]

Troubleshooting Protocol:

  • N-Protection for Enhanced Selectivity: The most reliable strategy to control reactivity and direct substitution is to install a protecting group on the nitrogen.[10]

    • Electron-Withdrawing Groups (EWGs): Sulfonyl groups (e.g., benzenesulfonyl, tosyl) are excellent choices.[11] They temper the ring's reactivity, preventing polymerization and often directing electrophilic attack to the β-position.[10]

    • Bulky Groups: A bulky N-substituent can sterically hinder the C2 and C5 positions, favoring substitution at the C3 and C4 positions.

  • Control of N- vs. C-Substitution (for N-H Pyrroles):

    • For N-Alkylation: Deprotonate the pyrrole with a strong base (e.g., NaH, KH) in a polar, coordinating solvent. The resulting ionic pyrrolide salt will favor reaction with an electrophile at the nitrogen.[2]

    • For C-Alkylation: Use the pyrrole Grignard reagent (pyrrolylmagnesium bromide). The more covalent nature of the N-Mg bond favors reaction at the carbon, primarily at the C2 position.[2]

  • Milder Reagents and Conditions:

    • Vilsmeier-Haack Reaction: For formylation, the Vilsmeier-Haack reaction (DMF/POCl₃) is a mild and effective method that selectively yields the 2-formylpyrrole.[6]

    • Halogenation: Use milder halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) instead of elemental halogens to avoid polyhalogenation.[2]

Data Presentation: Common N-Protecting Groups for Pyrroles

Protecting GroupIntroduction ReagentRemoval ConditionsKey Features
Benzenesulfonyl (SO₂Ph)Benzenesulfonyl chloride, BaseMg/MeOH; TBAFReduces ring reactivity, directs to C3.[11]
tert-Butoxycarbonyl (Boc)Boc₂O, DMAPTFA, HClAcid labile, can be unstable.[12]
2-(Trimethylsilyl)ethoxymethyl (SEM)SEM-Cl, BaseTBAF, HClRobust, removed with fluoride or acid.

Section 3: Purification Challenges

Question: My pyrrole compound is streaking badly on the silica gel column, leading to poor separation and low recovery. What can I do?

Answer: This is a frequent problem when purifying pyrroles and other nitrogen-containing heterocycles via silica gel chromatography.[13] The streaking, or tailing, is caused by strong interactions between the basic nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[13] This leads to irreversible adsorption or slow elution, resulting in broad peaks and poor separation.

Causality Explained:

Silica gel is an acidic stationary phase. The lone pair of electrons on the pyrrole nitrogen can act as a Lewis base, forming strong hydrogen bonds with the surface silanol groups. This interaction is often strong enough to significantly retard the compound's movement down the column, leading to the observed tailing.

Troubleshooting Protocol:

  • Neutralize the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel.

    • Add a Basic Modifier to the Eluent: Add a small amount (0.1-1%) of a volatile base like triethylamine (Et₃N) or pyridine to your eluent system.[13] The amine modifier will preferentially bind to the acidic sites on the silica, allowing your pyrrole compound to elute more cleanly.

    • Pre-treat the Silica: You can create a slurry of the silica gel in your non-polar solvent containing 1-2% triethylamine, then pack the column as usual.

  • Switch to a Different Stationary Phase:

    • Alumina: Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds.[13]

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, C18 reverse-phase chromatography can be a viable option.

  • Check for Compound Stability: Some electron-rich pyrroles can decompose on silica gel, especially if there are residual acidic impurities from the reaction.[13] Neutralizing the crude product during workup is crucial before attempting chromatography.

Visualization: Troubleshooting Logic for Pyrrole Purification

start Streaking on Silica Column? q1 Is the compound basic? start->q1 add_base Add 0.1-1% Et₃N or Pyridine to Eluent. q1->add_base Yes check_stability Check for on-plate decomposition (TLC). q1->check_stability No/Unsure success Successful Purification add_base->success Problem Solved check_stability->add_base No Decomposition switch_phase Switch to a neutral stationary phase (Alumina). check_stability->switch_phase Decomposition Observed switch_phase->success

Caption: A decision tree for troubleshooting pyrrole purification by column chromatography.

Section 4: Stability and Handling

Question: My purified pyrrole derivative darkens in color upon storage. Is it decomposing?

Answer: Yes, the darkening of pyrrole compounds upon storage is a clear sign of decomposition, primarily due to oxidation.[13] Pyrroles, especially those that are electron-rich, are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and residual acid.[13][14]

Causality Explained:

The electron-rich nature of the pyrrole ring makes it vulnerable to attack by electrophilic species, including molecular oxygen. This can initiate a cascade of reactions, including oxidative dearomatization and polymerization, leading to the formation of highly conjugated, colored impurities.[14]

Best Practices for Storage and Handling:

  • Inert Atmosphere: Always handle and store purified pyrroles under an inert atmosphere (e.g., nitrogen or argon).

  • Protection from Light: Store pyrrole compounds in amber vials or flasks wrapped in aluminum foil to protect them from light.[15]

  • Low Temperature: Store samples in a refrigerator or freezer to slow down the rate of decomposition.[15]

  • Ensure Purity: Trace amounts of acid can catalyze decomposition. Ensure the final product is free from acidic residues by washing with a mild base (e.g., NaHCO₃ solution) during workup.[13]

  • Degas Solvents: When preparing solutions of pyrroles for reactions or analysis, use solvents that have been degassed to remove dissolved oxygen.

By adhering to these best practices, you can significantly extend the shelf-life of your pyrrole compounds and ensure the integrity of your experimental results.

References

Techniques to prevent the polymerization of pyrrole derivatives during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the inherent instability of the pyrrole ring during synthetic manipulations. Unwanted polymerization is a frequent and frustrating side reaction that can lead to low yields, complex purification, and project delays.

This document provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges. We will explore the root causes of pyrrole polymerization and provide actionable, step-by-step protocols to ensure the success of your synthetic endeavors.

Understanding the Root Cause: Why Do Pyrroles Polymerize?

The pyrrole ring is an electron-rich aromatic heterocycle. While this property is key to its utility in forming complex molecules, it also makes it highly susceptible to reactions that lead to polymerization. There are two primary mechanisms through which this occurs:

  • Oxidative Polymerization: Exposure to atmospheric oxygen or other oxidizing agents can initiate the polymerization process. The mechanism is thought to involve the formation of a pi-radical cation, which is highly reactive and attacks a neutral pyrrole molecule, initiating a chain reaction that ultimately forms polypyrrole, a black, insoluble material.

  • Acid-Catalyzed Polymerization: Pyrroles are unstable in the presence of strong acids. The pyrrole ring can be protonated, typically at the C-2 or C-3 position. This protonation disrupts the aromaticity and creates a highly electrophilic intermediate. This cation is then readily attacked by a nucleophilic, neutral pyrrole molecule, starting a polymerization cascade that results in intractable "pyrrole red" or black tars.

The following sections provide targeted FAQs and troubleshooting guides to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: My bottle of pyrrole monomer has turned dark brown/black. Can I still use it?

A1: This discoloration is a classic sign of oxidative polymerization. The dark material is polypyrrole. Using the monomer directly will introduce impurities and non-reproducible conditions into your reaction. It is critical to purify the pyrrole by distillation under reduced pressure before use. For detailed instructions, refer to the protocol in the Troubleshooting section below.

Q2: I added a strong acid to my reaction, and it immediately turned into a black, solid mass. What happened?

A2: You have encountered acid-catalyzed polymerization. The strong acid protonated the electron-rich pyrrole ring, initiating a rapid and uncontrolled polymerization reaction. To prevent this, you must reduce the reactivity of the pyrrole ring, typically by installing an electron-withdrawing protecting group on the nitrogen atom before proceeding with acid-sensitive steps.

Q3: How should I properly store purified pyrrole monomer?

A3: To prevent oxidative degradation, freshly distilled, colorless pyrrole should be stored under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial or a flask wrapped in foil), and kept at low temperatures. For long-term storage, freezing at -20°C or even -80°C is effective. Aliquoting the distilled pyrrole into smaller, single-use vials under nitrogen is a highly recommended practice to avoid repeated freeze-thaw cycles and air exposure.

Q4: Can substituents on the pyrrole ring affect its stability?

A4: Absolutely. Electron-withdrawing groups (EWGs) on the ring, particularly on the nitrogen, decrease the electron density of the heterocycle. This makes the pyrrole less nucleophilic and less prone to both protonation and oxidation, thereby significantly reducing the likelihood of polymerization. Conversely, electron-donating groups (EDGs) increase the ring's electron density, making it more reactive and more susceptible to polymerization.

Troubleshooting Guides & Protocols

This section provides detailed solutions to common polymerization problems.

Issue 1: Polymerization Initiated by Oxidative Degradation

Symptoms:

  • The reaction mixture slowly darkens over time, even under seemingly non-oxidative conditions.

  • Formation of insoluble black or brown particles.

  • Low yield of the desired product.

Solution A: Rigorous Monomer Purification

Commercial pyrrole often contains dissolved oxygen and oligomeric impurities that can catalyze polymerization. Always begin with freshly distilled monomer.

Protocol: Distillation of Pyrrole Monomer

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. Use a magnetic stir bar in the distilling flask.

  • Drying (Optional but Recommended): If the pyrrole is suspected to contain water, add a small amount of a suitable drying agent like CaH₂ and stir for 1-2 hours before distillation.

  • Distillation: Heat the flask gently using an oil bath. Apply vacuum slowly. Collect the fraction that boils at the correct temperature and pressure (Pyrrole BP: ~129-131 °C at atmospheric pressure; ~65 °C at 100 mmHg).

  • Collection: The receiving flask should be cooled in an ice bath and kept under a nitrogen atmosphere. Collect only the clear, colorless liquid.

  • Storage: Immediately transfer the purified pyrrole to a clean, dry, amber vial. Purge the headspace with nitrogen, seal tightly, and store in the freezer as described in the FAQs.

Solution B: Maintaining an Inert Atmosphere

Oxygen is a key culprit in polymerization. Running your synthesis under an inert atmosphere is crucial.

Protocol: Setting Up an Inert Atmosphere Reaction

  • Glassware: Oven-dry or flame-dry all glassware (reaction flask, addition funnel, condenser) and cool under a stream of dry nitrogen or argon.

  • Assembly: Quickly assemble the apparatus while it is still warm and maintain a positive pressure of inert gas. A simple method is to use a balloon filled with nitrogen or argon connected via a needle to a rubber septum covering the main joint of the flask.

  • Reagent Transfer: Use degassed solvents. Transfer liquid reagents via syringe through rubber septa. Dissolve solid reagents in degassed solvent and transfer via cannula or add them to the flask before purging with inert gas.

  • Execution: Maintain a gentle, positive flow of inert gas throughout the entire reaction, including workup if the product is also sensitive.

Issue 2: Acid-Catalyzed Polymerization

Symptoms:

  • Rapid and dramatic color change to dark red or black upon addition of an acid (protic or Lewis).

  • Formation of an intractable, tar-like substance that crashes out of solution.

  • Complete consumption of starting material with no desired product formation.

Solution A: Employing N-Protecting Groups

The most robust strategy to prevent acid-catalyzed polymerization is to decrease the pyrrole's nucleophilicity by installing an electron-withdrawing group (EWG) on the nitrogen atom. The choice of protecting group is critical and depends on the subsequent reaction conditions it must withstand.

Table 1: Common N-Protecting Groups for Pyrrole Stabilization

Protecting GroupAbbreviationIntroduction ReagentsStabilityRemoval Conditions
Tosyl (p-Toluenesulfonyl)TsTsCl, NaH, DMFStable to strong acids, mild base, many oxidizing/reducing agents.Strong reducing agents (e.g., Na/NH₃); Mg/MeOH; SmI₂.
tert-ButoxycarbonylBocBoc₂O, DMAP, CH₂Cl₂Stable to base, hydrogenolysis. Labile to strong acids.Strong acid (e.g., TFA, HCl).
2-(Trimethylsilyl)ethoxymethylSEMSEMCl, NaH, DMFStable to a wide range of conditions including some acids and bases.Fluoride sources (e.g., TBAF); strong Lewis acids.
2,4-DinitrobenzenesulfonylDNsDNsCl, BaseVery strong EWG, provides excellent stabilization.Thiophenol, K₂CO₃.

Protocol: N-Tosylation of Pyrrole

  • Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred DMF.

  • Pyrrole Addition: Slowly add freshly distilled pyrrole (1.0 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas will evolve.

  • Tosylation: Dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting pyrrole.

  • Workup: Carefully quench the reaction by slowly adding it to an ice-water mixture. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-tosylpyrrole by flash column chromatography on silica gel.

Solution B: Control of Reaction Conditions

If protection is not feasible, carefully controlling the reaction parameters can sometimes mitigate polymerization.

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C, -20 °C, or -78 °C) to reduce the rate of polymerization, which often has a higher activation energy than the desired reaction.

  • Slow Addition: Add the acidic reagent very slowly (dropwise) using a syringe pump to maintain a low instantaneous concentration of the acid and the protonated pyrrole intermediate.

  • Use of Milder Acids: If possible, substitute strong mineral acids with weaker organic acids or buffered systems.

Visual Workflow and Mechanistic Diagrams

The following diagrams illustrate the key concepts discussed.

Diagram 1: Pathways of Unwanted Pyrrole Polymerization

G cluster_oxidative Oxidative Polymerization cluster_acid Acid-Catalyzed Polymerization Pyrrole1 Pyrrole Monomer RadicalCation Radical Cation Pyrrole1->RadicalCation [O] (O₂, FeCl₃, etc.) Dimer Dimer RadicalCation->Dimer + Pyrrole Monomer Polypyrrole Polypyrrole (Black Solid) Dimer->Polypyrrole Chain Propagation Pyrrole2 Pyrrole Monomer ProtonatedPyrrole Protonated Pyrrole (Electrophile) Pyrrole2->ProtonatedPyrrole H⁺ (Strong Acid) Dimer2 Dimer ProtonatedPyrrole->Dimer2 + Pyrrole Monomer PolymerTar Polymer Tar (Red/Black) Dimer2->PolymerTar Chain Propagation

Caption: The two primary mechanisms of unwanted pyrrole polymerization.

Diagram 2: Decision Workflow for Pyrrole Synthesis

G start Start Pyrrole Synthesis check_monomer Is Monomer Clear & Colorless? start->check_monomer distill PROTOCOL: Distill Pyrrole Under Vacuum check_monomer->distill No check_acid Does Reaction Use Strong Acid? check_monomer->check_acid Yes distill->check_acid protect PROTOCOL: Install N-Protecting Group (e.g., Ts, Boc) check_acid->protect Yes inert_atm PROTOCOL: Use Inert Atmosphere (N₂ or Ar) check_acid->inert_atm No protect->inert_atm run_rxn Proceed with Synthesis: - Use Low Temperature - Slow Reagent Addition inert_atm->run_rxn end Successful Synthesis run_rxn->end

Caption: A decision-making workflow to prevent pyrrole polymerization.

Assessing and improving the stability of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate. As a substituted, electron-rich pyrrole, this compound possesses a unique chemical architecture that, while synthetically valuable, presents specific stability challenges.[1][2] This guide provides a comprehensive overview of the potential stability issues, methods for assessment, and strategies for improvement, structured to address practical questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule stem from its constituent functional groups: the electron-rich pyrrole ring, the hydroxymethyl group, and the ethyl ester.[1] Consequently, the compound is susceptible to degradation through three main pathways:

  • Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can lead to coloration (darkening) and the formation of polymeric byproducts.[3] The hydroxymethyl group can also be oxidized to an aldehyde or carboxylic acid.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. Pyrrole rings themselves can be unstable in strongly acidic media, potentially leading to polymerization.[2][4]

  • Photodegradation: Pyrrole-containing compounds can be light-sensitive, leading to degradation upon exposure to UV or even visible light.[5][6]

Q2: What are the initial signs of degradation?

A2: The most common initial indicator of degradation is a change in the physical appearance of the compound. As a solid, it should be a stable, crystalline material.[7] Any of the following changes may suggest degradation:

  • Color Change: Development of a yellow, brown, or black discoloration. Pyrroles are known to darken upon exposure to air and light.[3]

  • Change in Consistency: The solid may become sticky, oily, or clump together, indicating the formation of impurities or hygroscopicity.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can indicate the formation of insoluble polymers.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally between 2-8°C.[8]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in a light-blocking container.

  • Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, which can facilitate hydrolysis.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Solution turns dark during reaction or workup. Oxidation of the pyrrole ring.- Degas all solvents prior to use.- Run the reaction under an inert atmosphere (N₂ or Ar).- Consider adding a radical scavenger like BHT (Butylated hydroxytoluene) to the reaction mixture if compatible with your chemistry.[9]
Low yield of desired product after purification. - Degradation on silica gel during chromatography.- Hydrolysis during aqueous workup.- Minimize the time the compound spends on silica gel. Consider using a less acidic grade of silica or an alternative purification method like recrystallization.- Use neutralized or buffered aqueous solutions for extraction and washing steps.- Ensure all extractions are performed quickly and at a low temperature.
Appearance of a new, more polar spot by TLC/LC-MS after storage in solution. Ester hydrolysis to the carboxylic acid.- Prepare solutions fresh whenever possible.- If storage is necessary, use an aprotic, anhydrous solvent and store at low temperature.- Avoid protic solvents, especially those containing traces of acid or base.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.- Assess the stability of the compound in your specific assay buffer and conditions (e.g., temperature, light exposure) over the time course of the experiment.- Consider adding antioxidants like ascorbic acid or tocopherol (Vitamin E) to the assay medium if they do not interfere with the assay itself.[10][11][12][13]

Methodologies for Stability Assessment

A systematic approach to assessing the stability of this compound involves forced degradation studies, which intentionally stress the molecule to predict its long-term stability.[14]

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC with UV or PDA detector

  • LC-MS for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.[14]

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours, then dissolve in acetonitrile.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette) to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. A typical starting method would be a C18 column with a gradient elution of acetonitrile and water. Monitor at a wavelength where the parent compound and potential degradants absorb.

  • Peak Identification: Use LC-MS to obtain the mass of the parent peak and any significant degradation products to aid in their structural elucidation.

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox thermal Thermal Stress (Solid, 80°C) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC-UV/PDA Analysis ox->hplc thermal->hplc photo->hplc neutralize->hplc lcms LC-MS for Peak ID hplc->lcms

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under stress conditions.

Diagram of Potential Degradation Pathwaysdot

G parent {this compound | {Pyrrole Ring | Hydroxymethyl | Ethyl Ester}} hydrolysis hydrolysis parent:f2->hydrolysis  Acid/Base Hydrolysis oxidation_ring oxidation_ring parent:f0->oxidation_ring  Oxidation (O₂) or Light oxidation_alcohol oxidation_alcohol parent:f1->oxidation_alcohol  Oxidation (e.g., H₂O₂)

References

Technical Support Center: Advanced Recrystallization Methods for Purifying Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for advanced recrystallization methods. Here, we move beyond basic protocols to explain the scientific principles behind the techniques, ensuring you can adapt and optimize these methods for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing this compound?

A1: this compound possesses both a polar hydroxymethyl group and a hydrogen-bonding N-H group, alongside a less polar ethyl ester. This combination of functional groups can lead to several challenges:

  • High solubility in polar solvents: The polar functionalities can make the compound highly soluble in common polar solvents like methanol and ethanol, even at low temperatures, which can result in poor recovery.

  • "Oiling out": The compound may separate from the solution as a liquid (an oil) rather than a crystalline solid, especially during rapid cooling or when using a solvent in which its melting point is lower than the solution's temperature.[1] This is a common issue with polar compounds.

  • Co-crystallization of impurities: Structurally similar impurities may have comparable solubility profiles, leading to their incorporation into the crystal lattice of the desired compound.

Q2: How do I select an appropriate solvent system for recrystallization?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[2] For polar molecules like this, a mixed-solvent system is often effective.[2]

A good starting point is to use a "good" solvent in which the compound is readily soluble (e.g., ethyl acetate, acetone) and a "poor" solvent in which it is much less soluble (e.g., hexane, heptane). The principle of "like dissolves like" can be a useful guide; given the ester functional group, solvents like ethyl acetate are often a good choice.

Solvent Screening Protocol:

  • Place a small amount of your crude product into several test tubes.

  • Add a few drops of a single solvent to each tube and observe the solubility at room temperature.

  • If insoluble, gently heat the solvent to its boiling point. If the compound dissolves, it is a potential candidate for single-solvent recrystallization.

  • If the compound is too soluble at room temperature in a "good" solvent, or insoluble even when hot in a "poor" solvent, a mixed-solvent system is indicated.

Solvent CategoryExamplesRole in Recrystallization
Good Solvents Ethyl Acetate, Acetone, DichloromethaneTo dissolve the compound at an elevated temperature.
Poor Solvents Hexane, Heptane, TolueneTo induce precipitation upon cooling.
Protic Solvents Ethanol, Methanol, WaterCan be effective but may lead to high solubility and lower yields.[2]

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[1] This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.

Preventative Measures:

  • Slower Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can aid in this process.

  • Use More Solvent: Adding a slight excess of the hot "good" solvent can prevent the solution from becoming supersaturated at a temperature above the compound's melting point.[1] The excess solvent can be slowly evaporated later to induce crystallization.

  • Change Solvent System: If oiling persists, a different solvent or solvent pair should be investigated.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.[3]- Scratch the inside of the flask with a glass rod to create nucleation sites.[4]- Add a seed crystal of the pure compound.[4][5]
Low Crystal Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.[3]- The solution was not cooled to a low enough temperature.- Excessive washing of the collected crystals.[2]- Concentrate the mother liquor and attempt a second crystallization.- Ensure the solution is thoroughly chilled in an ice bath.- Wash the crystals with a minimal amount of ice-cold solvent.[4]
Crystals are Colored - Presence of colored impurities.- Perform a charcoal treatment: dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution to remove the charcoal and adsorbed impurities before proceeding with the recrystallization.[1]
Rapid Crystallization ("Crashing Out") - The solution is too concentrated.- The temperature difference between the hot and cold solvent is too large.- Re-heat the solution and add a small amount of additional hot "good" solvent to ensure a more gradual cooling and crystallization process.[3]

Advanced Recrystallization Protocols

Protocol 1: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane)

This is often a good starting point for polar compounds like this compound.

Methodology:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few more drops of hot ethyl acetate until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of a cold ethyl acetate/hexane mixture.

  • Dry the crystals under vacuum.

Workflow for Mixed-Solvent Recrystallization

G start Start with Crude Product dissolve Dissolve in minimum hot 'good' solvent (e.g., Ethyl Acetate) start->dissolve add_poor Add hot 'poor' solvent (e.g., Hexane) until cloudy dissolve->add_poor clarify Add a few drops of hot 'good' solvent to clarify add_poor->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool in an ice bath cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with minimal cold solvent mixture filter->wash dry Dry crystals under vacuum wash->dry end Pure Product dry->end G start Recrystallization Attempted no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield success Pure Crystals Obtained start->success too_much_solvent Reduce solvent volume and re-cool no_crystals->too_much_solvent Clear Solution supersaturated Scratch flask or add seed crystal no_crystals->supersaturated Clear Solution slow_cooling Re-dissolve, add more 'good' solvent, and cool slower oiling_out->slow_cooling concentrate_mother_liquor Concentrate filtrate for a second crop low_yield->concentrate_mother_liquor too_much_solvent->success supersaturated->success change_solvent Try a different solvent system slow_cooling->change_solvent If oiling persists change_solvent->success concentrate_mother_liquor->success

References

Validation & Comparative

A Comparative Guide to Structural Validation of Novel Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a novel molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in discovery pipelines. This guide provides an in-depth comparison of essential analytical techniques for validating the structure of newly synthesized Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate derivatives, a class of compounds with significant potential in medicinal chemistry.

The guide moves beyond a simple listing of methods, delving into the strategic application and comparative strengths of each technique. We will explore why certain experiments are chosen, what specific questions they answer, and how their data streams converge to provide a self-validating, high-confidence structural assignment.

The Strategic Workflow of Structural Elucidation

The validation process is not a linear checklist but a logical, iterative workflow. The primary goal is to assemble a complete and verified picture of the molecule's identity, from its elemental composition to its three-dimensional arrangement in space. Each technique provides a unique piece of the puzzle, and their collective agreement provides the ultimate proof of structure.

G cluster_2 Definitive 3D Structure HRMS HRMS (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) HRMS->NMR_1D Provides Formula FTIR FTIR (Functional Groups) FTIR->NMR_1D Confirms Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bond Connectivity) NMR_1D->NMR_2D XRAY Single-Crystal X-Ray (Absolute Structure) NMR_2D->XRAY Confirms Connectivity

Caption: Workflow for structural validation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Expertise & Experience: Before delving into the intricate details of atomic connectivity, the first and most fundamental question is: what is the exact molecular formula? High-Resolution Mass Spectrometry (HRMS) is the gold standard for answering this. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[1] This precision is critical because atoms do not have integer masses (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu).[1] This allows for the unambiguous determination of the elemental composition from a list of possible formulas that might share the same nominal mass.[2][3][4]

Trustworthiness: For a novel compound like this compound (expected formula C₈H₁₁NO₃), HRMS provides the foundational piece of evidence. An experimentally determined mass that matches the theoretical mass to within a very small tolerance (typically <5 ppm) provides high confidence in the proposed molecular formula.[2] This data point is crucial as it constrains the possibilities for all subsequent spectroscopic interpretation.

Comparative Data: HRMS vs. LRMS
FeatureLow-Resolution MS (LRMS)High-Resolution MS (HRMS)Advantage for Novel Pyrroles
Mass Accuracy To the nearest integer (e.g., 169)To 3-4 decimal places (e.g., 169.0739)Unambiguously confirms the elemental formula (C₈H₁₁NO₃).[1][3]
Confidence Low; multiple formulas possibleHigh; often only one viable formulaEliminates ambiguity from the outset.
Typical Use Routine reaction monitoringStructure confirmation , metabolomicsEssential for publication and patenting.
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve a small amount of the purified compound (~0.1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of ~10-50 µg/mL.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecule [M+H]⁺ without significant fragmentation. For our target molecule, this would be [C₈H₁₁NO₃ + H]⁺.

  • Mass Analyzer: Analyze the ions using a high-resolution mass analyzer like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR).[4]

  • Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical mass calculated for the proposed formula. The mass error, expressed in parts-per-million (ppm), should be below 5 ppm for confident assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Skeleton

NMR is arguably the most powerful technique for elucidating the structure of organic compounds in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For our target pyrrole derivative, a combination of 1D (¹H, ¹³C) and 2D experiments is essential.

1D NMR: Identifying the Pieces

Expertise & Experience: ¹H NMR provides a map of all proton environments in the molecule, while ¹³C NMR does the same for the carbon skeleton. The chemical shift (δ) of each signal is indicative of its electronic environment. For instance, protons on the aromatic pyrrole ring will appear at a different chemical shift than those on the ethyl group or the hydroxymethyl substituent.[7][8] Integration of ¹H signals reveals the relative number of protons in each environment, and coupling patterns (multiplicity) indicate the number of neighboring protons.

Trustworthiness: The combination of ¹H and ¹³C NMR provides a census of all proton and carbon atoms, which must match the molecular formula determined by HRMS. The expected signals for this compound are distinct and predictable, providing a robust system for validation.

Expected Signal¹H NMR (ppm, typical)¹³C NMR (ppm, typical)Structural Information Gained
Pyrrole NH 8.0 - 9.5 (broad)-Confirms the presence of the N-H proton.[7]
Pyrrole CH (2) 6.5 - 7.0110 - 125Aromatic ring protons.
Ethyl CH₂ ~4.3 (quartet)~60Ester ethyl group, adjacent to CH₃.
Hydroxymethyl CH₂ ~4.6 (singlet/doublet)~55Methylene group attached to the pyrrole and OH.
Ethyl CH₃ ~1.3 (triplet)~14Ester ethyl group, adjacent to CH₂.
Hydroxyl OH Variable (broad)-Hydroxyl proton, position is solvent-dependent.
Pyrrole C (quat, 2) -~125Carbon bearing the carboxylate.
Pyrrole C (quat, 3) -~120Carbon bearing the hydroxymethyl group.
Carboxylate C=O -160 - 165Ester carbonyl carbon.
2D NMR: Connecting the Pieces

Expertise & Experience: While 1D NMR identifies the fragments, 2D NMR shows how they are connected.[5][9] For a novel structure, these experiments are non-negotiable as they provide direct, through-bond evidence of connectivity, removing reliance on interpretation of coupling constants alone.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations.[10] A cross-peak between two proton signals indicates they are coupled, typically through 2-3 bonds. This is ideal for confirming the ethyl group fragment (correlation between the CH₂ and CH₃).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to (one-bond ¹H-¹³C correlation).[9][10] This definitively links the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away.[10][11] This is the most powerful experiment for piecing together the entire molecule. For example, it will show a correlation from the ethyl CH₂ protons to the ester carbonyl carbon, and from the hydroxymethyl CH₂ protons to the C3 and C2 carbons of the pyrrole ring, unequivocally establishing the position of the substituents.

G cluster_mol Molecular Fragments cluster_exp 2D NMR Experiments H_Et_CH2 H (Et-CH2) COSY COSY H_Et_CH2->COSY J-coupled HMBC HMBC H_Et_CH2->HMBC 2-3 bonds H_Et_CH3 H (Et-CH3) H_HM_CH2 H (HM-CH2) H_HM_CH2->HMBC 2-3 bonds C_Pyr_3 C3 C_Pyr_2 C2 C_CO C=O COSY->H_Et_CH3 J-coupled HSQC HSQC HMBC->C_Pyr_3 HMBC->C_Pyr_2 HMBC->C_CO

Caption: Using 2D NMR to establish key connectivities.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the highly purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7] The choice of solvent can affect the chemical shifts of exchangeable protons like N-H and O-H.[8]

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition:

    • Run a standard gradient-selected COSY (gCOSY) experiment.

    • Run a gradient-selected HSQC (gHSQC) experiment, optimized for a one-bond J-coupling of ~145 Hz.

    • Run a gradient-selected HMBC (gHMBC) experiment, optimized for long-range J-couplings of ~8 Hz.[10]

  • Data Interpretation: Systematically analyze the spectra, starting with HSQC to assign directly bonded C-H pairs. Use COSY to trace out spin systems. Finally, use HMBC cross-peaks to connect all fragments into the final molecular structure.

Single-Crystal X-ray Crystallography: The Definitive Proof

Expertise & Experience: While the combination of MS and NMR provides an exceptionally strong case for a given structure, single-crystal X-ray crystallography is considered the ultimate, unambiguous proof.[12][13] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.[14] It not only confirms the constitution and connectivity but also reveals stereochemistry, conformation, and intermolecular interactions.

Trustworthiness: An X-ray crystal structure provides a direct visualization of the molecule.[13] The primary and often significant challenge is growing a single crystal of sufficient quality for diffraction. For novel compounds, success is not guaranteed, making this a powerful but sometimes inaccessible technique.

Comparison of Validation Techniques
TechniqueInformation ProvidedConfidence LevelKey Limitation
HRMS Elemental CompositionHighNo connectivity information.
1D & 2D NMR Atomic Connectivity & EnvironmentVery HighIndirect; relies on interpretation.
X-Ray Crystallography Absolute 3D StructureDefinitive Requires a high-quality single crystal. [15]
Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystallization: The most crucial and variable step. The goal is to slowly precipitate the compound from a supersaturated solution to form ordered single crystals. Common methods include:

    • Slow evaporation of a solvent in which the compound is moderately soluble.

    • Vapor diffusion, where a less volatile solvent containing the compound is exposed to a more volatile solvent in which the compound is insoluble.

    • Cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

Expertise & Experience: FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic frequencies.[16] For the target molecule, FTIR is excellent for quickly confirming the presence of the key N-H (pyrrole), O-H (hydroxyl), and C=O (ester) functionalities.

Trustworthiness: While not a primary tool for elucidating the overall carbon skeleton, FTIR serves as a quick and reliable check that must be consistent with the proposed structure. For example, the presence of a strong absorption band around 1700 cm⁻¹ is definitive evidence for a carbonyl group, while a broad band around 3300 cm⁻¹ indicates an O-H or N-H group.[16]

Key FTIR Absorptions for this compound
Functional GroupTypical Wavenumber (cm⁻¹)Vibration Type
O-H (alcohol) 3200 - 3500 (broad)Stretching
N-H (pyrrole) 3300 - 3500 (moderate)Stretching
C-H (aromatic/aliphatic) 2850 - 3100Stretching
C=O (ester) 1680 - 1720 (strong)Stretching
C=C (aromatic) 1450 - 1600Stretching
C-O (ester/alcohol) 1050 - 1300Stretching
Experimental Protocol: FTIR Analysis
  • Sample Preparation: For a solid sample, either press a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the molecule.

Conclusion

The structural validation of a novel compound like this compound is a multi-faceted process that relies on the convergence of evidence from several orthogonal analytical techniques. HRMS establishes the molecular formula, FTIR confirms the presence of key functional groups, and a comprehensive suite of 1D and 2D NMR experiments pieces together the intricate atomic connectivity. When obtainable, a single-crystal X-ray structure provides the final, definitive proof of the three-dimensional architecture. By following this self-validating workflow, researchers can achieve the highest level of confidence in their molecular structure, ensuring the integrity and reproducibility of their scientific findings.

References

A Comparative Study of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate with Other Pyrrole Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The strategic functionalization of the pyrrole ring is paramount in modulating the physicochemical and biological properties of these molecules.[3] This guide provides a comparative analysis of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate against other key pyrrole building blocks, offering insights into their synthetic utility and reactivity profiles to aid in the rational design of novel compounds.

Introduction to Pyrrole Building Blocks

Pyrroles are five-membered aromatic heterocycles that are ubiquitous in biologically active compounds.[4] Their electron-rich nature makes them susceptible to electrophilic substitution, but also presents challenges in controlling regioselectivity and preventing polymerization.[3] Consequently, a diverse array of substituted pyrrole building blocks has been developed to offer predictable reactivity and streamline the synthesis of complex molecules. These building blocks are crucial in the development of drugs such as atorvastatin (Lipitor), sunitinib (Sutent), and ketorolac.[4][5]

The choice of a pyrrole starting material is a critical decision in any synthetic campaign. Factors such as the position and nature of substituents, the presence of protecting groups, and the overall stability of the molecule dictate the feasible reaction pathways and ultimately the success of the synthesis. This guide will explore the unique characteristics of this compound and compare it with other commonly employed pyrrole synthons.

Featured Building Block: this compound

This compound is a versatile building block that offers multiple points for diversification. The presence of a hydroxymethyl group at the 3-position and an ethyl carboxylate at the 2-position provides orthogonal handles for subsequent chemical transformations.

Molecular Structure:

Caption: Structure of this compound.

Synthetic Utility and Reactivity

The hydroxymethyl group at C3 can be readily oxidized to an aldehyde, serving as a precursor for the synthesis of various pyrrole-2-carboxaldehydes, which are themselves valuable intermediates.[6] This functionality also allows for etherification or esterification to introduce diverse side chains. The ethyl ester at C2 can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further opportunities for modification.[7] The pyrrole nitrogen can be protected or alkylated to modulate the electronic properties of the ring and prevent unwanted side reactions.[8]

Comparative Analysis with Alternative Pyrrole Building Blocks

To provide a comprehensive understanding of its utility, this compound is compared with other widely used pyrrole building blocks.

Ethyl 1H-pyrrole-2-carboxylate

This is a simpler building block, lacking the C3-hydroxymethyl group. Its primary utility lies in reactions where functionalization at the 3 and 4 positions is desired without interference from a pre-existing substituent.

Key Differences and Considerations:

  • Reactivity: The absence of the C3 substituent in Ethyl 1H-pyrrole-2-carboxylate can lead to different regioselectivity in electrophilic substitution reactions compared to its 3-substituted counterpart.

  • Synthetic Scope: While versatile, it requires additional steps to introduce functionality at the C3 position, making this compound a more direct precursor for certain targets.

2-Acetyl-1H-pyrrole

2-Acetyl-1H-pyrrole is a key intermediate in the synthesis of various pharmaceuticals and flavor compounds.[9][10] The acetyl group offers a different reactivity profile compared to the ethyl ester of the featured compound.

Key Differences and Considerations:

  • Reactivity of the Carbonyl Group: The acetyl group's ketone can participate in a wider range of reactions, including reductions, oxidations (e.g., Baeyer-Villiger), and various C-C bond-forming reactions (e.g., aldol, Wittig).

  • Electronic Effects: The electron-withdrawing nature of the acetyl group deactivates the pyrrole ring towards electrophilic substitution more strongly than an ester group.

N-Protected Pyrroles

For many synthetic transformations, protection of the pyrrole nitrogen is essential to prevent deprotonation or unwanted side reactions.[8] Common protecting groups include tosyl (Ts), tert-butyloxycarbonyl (Boc), and benzyl (Bn).

Key Differences and Considerations:

  • Stability and Cleavage: The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.

  • Directing Effects: The N-substituent can influence the regioselectivity of subsequent functionalization reactions. For instance, N-alkoxycarbonyl groups can direct acylation to the 2-position.[11]

Data Summary
Building BlockKey Functional GroupsPrimary Synthetic ApplicationsKey Advantages
This compound C3-CH₂OH, C2-COOEtSynthesis of polysubstituted pyrroles, precursors to pyrrole-2-carboxaldehydes.Orthogonal functional handles for sequential modifications.
Ethyl 1H-pyrrole-2-carboxylateC2-COOEtGeneral purpose pyrrole building block for C3/C4 functionalization.Commercially available and relatively inexpensive.[12]
2-Acetyl-1H-pyrroleC2-C(O)CH₃Synthesis of pharmaceuticals, flavor and fragrance compounds.[13]Versatile reactivity of the acetyl group.
N-Protected PyrrolesN-Protecting Group (e.g., Boc, Ts)Reactions requiring protection of the pyrrole nitrogen.Prevents N-H reactivity and can direct substitution.[8]

Experimental Protocols

General Synthesis of N-Substituted Pyrroles (Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a classical and widely used method for constructing the pyrrole ring.[14]

Paal_Knorr_Synthesis reagents 1,4-Dicarbonyl Compound + Primary Amine conditions Acidic or Neutral Conditions Heat reagents->conditions product N-Substituted Pyrrole conditions->product

Caption: Workflow for the Paal-Knorr pyrrole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of a 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., acetic acid, ethanol, or toluene), add the primary amine (1-1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

This is a generalized procedure. Specific conditions may vary based on the substrates used.

Oxidation of this compound to the Aldehyde

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetone.

  • Oxidizing Agent: Add a mild oxidizing agent like manganese dioxide (MnO₂) (5-10 equivalents) or pyridinium chlorochromate (PCC) (1.5-2 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by column chromatography.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthetic chemist's toolbox. Its bifunctional nature allows for a wide range of selective transformations, making it an ideal starting material for the synthesis of complex, highly substituted pyrrole derivatives. The comparative analysis with other common pyrrole building blocks highlights its unique advantages in scenarios requiring regiocontrolled introduction of functionality at both the C2 and C3 positions. Researchers and drug development professionals can leverage the distinct reactivity of this and other pyrrole synthons to rationally design and efficiently synthesize novel molecules with desired biological or material properties.

References

A Comparative Guide to Quantitative Purity Assessment of Synthesized Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of quantitative analytical methods for assessing the purity of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate, a key intermediate in various pharmaceutical syntheses. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The accurate determination of purity is critical as even minute impurities can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1][2] This necessitates the use of robust and validated analytical techniques capable of separating, identifying, and quantifying the target compound and any potential process-related impurities or degradation products.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical method hinges on factors such as the expected impurities, the required level of sensitivity, and the physicochemical properties of this compound. Here, we compare the most effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis (EA).

Analytical Method Principle Strengths Limitations Typical Purity Specification
HPLC (UV-Vis) Differential partitioning between a stationary and mobile phase.High resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.Requires chromophores for UV detection.>98% (Area normalization)
GC-MS Separation based on volatility and polarity, followed by mass-based identification.Excellent for volatile and semi-volatile impurities, provides structural information.[3]Requires derivatization for non-volatile compounds, potential for thermal degradation.>99% (Area normalization)
qNMR (¹H NMR) Proportionality of NMR signal area to the number of nuclei.Highly specific, provides structural confirmation, does not require a reference standard of the analyte.Lower sensitivity compared to chromatographic methods.>95% (relative to a certified internal standard)
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Provides fundamental composition and can indicate the presence of inorganic impurities.[4][5]Does not distinguish between the target compound and isomers or organic impurities with similar elemental composition.Within ±0.4% of theoretical values.[6]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating system suitability tests and controls to ensure the reliability of the generated data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity.[7] The method's specificity allows for the separation of the main compound from closely related impurities.[7]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh sample B Dissolve in mobile phase A->B C Filter through 0.45 µm syringe filter B->C F Equilibrate HPLC system C->F Prepared Sample D Prepare mobile phase (e.g., Acetonitrile:Water) E Degas mobile phase D->E E->F Prepared Mobile Phase G Inject sample F->G H Isocratic or Gradient Elution G->H I UV Detection (e.g., 254 nm) H->I J Integrate peak areas I->J K Calculate purity by area normalization J->K L Report results K->L GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve sample in a volatile solvent (e.g., Dichloromethane) B Filter if necessary A->B C Inject sample into GC B->C Prepared Sample D Temperature programmed separation C->D E Eluted compounds enter MS D->E F Electron Ionization (EI) E->F G Mass analysis F->G H Analyze total ion chromatogram (TIC) I Identify peaks by mass spectra library matching H->I J Calculate purity by peak area percentage I->J QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Accurately weigh sample and internal standard (e.g., maleic acid) B Dissolve in deuterated solvent (e.g., DMSO-d6) A->B C Transfer to NMR tube B->C D Acquire ¹H NMR spectrum C->D Prepared Sample E Optimize acquisition parameters (e.g., relaxation delay) D->E F Integrate signals of analyte and internal standard E->F G Calculate purity based on integral ratios, weights, and molecular weights F->G H Report purity with uncertainty G->H EA_Workflow cluster_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Interpretation A Accurately weigh a small amount of the dried sample B Place in a tin or silver capsule A->B C Combust sample at high temperature in an oxygen-rich environment B->C Prepared Sample D Gases are separated and quantified by a detector (e.g., TCD) C->D E Compare experimental %C, %H, %N with theoretical values F A deviation of <0.4% is generally acceptable E->F

References

A-Scientist's Guide to Investigating Cross-Reactivity of Novel Therapeutics Derived from Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, from anti-inflammatory to anticancer agents.[1][2][3] The specific intermediate, Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate, presents a versatile starting point for the synthesis of novel drug candidates.[4] However, the very structural motifs that grant pyrrole derivatives their therapeutic efficacy can also predispose them to off-target interactions, leading to unforeseen side effects or diminished potency.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and compare the cross-reactivity profiles of novel compounds derived from this pyrrole scaffold. We will detail an integrated strategy, combining in silico prediction with robust in vitro experimental validation, to build a self-validating system for early-stage safety and selectivity assessment.

Introduction: The Double-Edged Sword of the Pyrrole Scaffold

The five-membered aromatic pyrrole ring is a "privileged scaffold" in drug discovery. Its electron-rich nature makes it highly reactive to electrophilic substitution, allowing for diverse functionalization to optimize pharmacological properties.[1][7] Drugs like Atorvastatin (a cholesterol-lowering agent) and Sunitinib (a kinase inhibitor for cancer therapy) highlight the therapeutic potential of pyrrole-containing molecules.[7]

The core subject of this guide, this compound, provides three key points for chemical modification: the pyrrole nitrogen, the hydroxymethyl group at position 3, and the ethyl ester at position 2. This versatility allows for the creation of vast chemical libraries. However, this structural flexibility also increases the risk of unintended interactions with biological targets. Off-target binding is a leading cause of drug attrition during clinical trials, often due to unforeseen toxicity.[5][6][8] Therefore, a proactive, rigorous cross-reactivity assessment early in the development pipeline is not just recommended—it is critical for success.[8]

This guide will compare two hypothetical derivatives, Compound A and Compound B , to illustrate the application of a multi-tiered cross-reactivity screening cascade.

The Strategic Framework: An Integrated Approach to Cross-Reactivity Profiling

A robust investigation into cross-reactivity cannot rely on a single method. We advocate for a tiered approach that moves from broad, predictive screening to specific, functional validation. This workflow ensures that resources are used efficiently, focusing detailed experimental work on the most probable and highest-risk interactions identified in earlier stages.

G cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: In Vitro Binding Assays cluster_2 Tier 3: In Vitro Functional Assays cluster_3 Tier 4: Data Synthesis a Scaffold Analysis & Target Prediction (Similarity Ensemble Approach, etc.) b Broad Panel Radioligand Binding (e.g., 44-target safety panel) a->b Guides panel selection c Focused Competitive Binding Assays (Primary Target vs. Off-Targets) b->c Identifies initial hits d Enzyme Inhibition Assays (e.g., Kinase Profiling) c->d Confirms functional impact e Cell-Based Functional Assays (e.g., Reporter Gene, Ca2+ Flux) c->e Validates in cellular context f Comparative Cross-Reactivity Profile (Selectivity Index Calculation) d->f e->f

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: In Silico Prediction - Focusing the Search

Before any wet lab experiments are conducted, computational methods can provide a valuable roadmap.[9][10] By analyzing the 2D and 3D structure of our hypothetical pyrrole derivatives, we can predict likely off-target interactions based on similarity to known ligands for various receptors, enzymes, and ion channels.[11][12]

Methodology: Similarity Analysis

The core principle is that structurally similar molecules are more likely to have similar biological activities.[11] We can use computational tools like the Similarity Ensemble Approach (SEA) to compare our compounds against large databases of ligands with known biological targets.

Hypothetical Outcome:

Let's assume our primary target for Compound A and B is a specific protein kinase, "Kinase X."

  • Compound A: In silico screening predicts a high probability of cross-reactivity with several other kinases in the same family and, unexpectedly, with the hERG ion channel, a critical anti-target in safety pharmacology.

  • Compound B: Shows a cleaner predicted profile, with high similarity only to Kinase X and one other closely related kinase.

This initial screen immediately flags Compound A for a more thorough hERG assessment and guides the selection of kinases for our experimental panels.

Tier 2: In Vitro Binding - Quantifying Interactions

The gold standard for assessing direct binding affinity is the competitive radioligand binding assay.[13][14] These assays measure the ability of a test compound to displace a high-affinity radiolabeled ligand from a specific target receptor or enzyme.[13][15]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound.[15][16]

  • Reagent Preparation : Prepare serial dilutions of the unlabeled test compounds (Compound A and B). Prepare a fixed concentration of a suitable radioligand and a suspension of cell membranes expressing the target of interest in assay buffer.[15]

  • Assay Setup : In a 96-well filter plate, add assay buffer, the test compound, the radioligand, and the membrane suspension to each well.[15] Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation : Incubate the plate for a sufficient time (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.[13][15]

  • Filtration : Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the free radioligand.[15]

  • Washing : Quickly wash the filters with ice-cold wash buffer to remove any residual unbound radioligand.

  • Detection : Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis : Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[15]

Data Presentation: Comparative Binding Profile

The results from a broad safety panel screen should be summarized clearly. A common initial screen involves a panel of ~44 targets known to be implicated in adverse drug reactions.[8]

TargetCompound A (Ki, nM)Compound B (Ki, nM)Potential Implication
Kinase X (Primary) 15 25 On-target potency
Kinase Y (Related)85350Off-target kinase activity
Kinase Z (Unrelated)>10,000>10,000No significant binding
hERG Channel950>10,000Cardiac risk (Compound A)
5-HT2B Receptor1,2008,500Potential for valvulopathy
M1 Muscarinic Receptor>10,000>10,000No significant binding

Data is hypothetical for illustrative purposes.

From this table, we can see that while Compound A is slightly more potent at the primary target, it shows significant binding to a related kinase (Kinase Y) and, critically, to the hERG channel, confirming the in silico prediction. Compound B has a much cleaner profile.

Tier 3: In Vitro Functional Assays - Assessing Biological Consequences

Binding does not always equate to functional activity. A compound can be an agonist, antagonist, or have no effect at all. Therefore, functional assays are essential to understand the biological consequences of the off-target binding observed in Tier 2.[17][18][19]

Part A: Enzyme Inhibition Assays

Since our primary target is a kinase, a kinase inhibition assay is the logical next step to confirm the functional impact of binding to Kinase X and the off-target Kinase Y.

Experimental Protocol: In Vitro TR-FRET Kinase Assay

This protocol describes a common method for measuring kinase inhibition.[20]

  • Compound Preparation : Prepare a serial dilution of the test compounds (A and B) in DMSO, then dilute into the appropriate kinase buffer.

  • Kinase Reaction Setup : In a 384-well plate, add the test compound dilutions. Then, add a solution containing the kinase (e.g., Kinase Y) and a fluorescein-labeled substrate peptide. Allow this to pre-incubate for 15-30 minutes.[20]

  • Initiation : Initiate the kinase reaction by adding a solution containing ATP (ideally at its Km concentration for the specific kinase).[20]

  • Incubation : Cover the plate and incubate for 60-90 minutes at room temperature to allow for substrate phosphorylation.

  • Detection : Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody. This antibody binds specifically to the phosphorylated substrate.

  • Readout : After a final incubation (e.g., 60 minutes), read the plate on a TR-FRET enabled plate reader. The FRET signal is proportional to the amount of phosphorylated substrate, and therefore inversely proportional to kinase inhibition.

  • Data Analysis : Calculate IC50 values by plotting the signal against the log concentration of the inhibitor.

Part B: Cell-Based Functional Assays

To assess the real-world impact in a cellular system, cell-based assays are invaluable.[17][18][21] For the hERG liability of Compound A, an automated patch-clamp assay would be the standard. For the 5-HT2B receptor interaction, a functional assay measuring a downstream signaling event, like calcium mobilization or inositol phosphate accumulation, would be appropriate.

G compound Compound A receptor 5-HT2B Receptor compound->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_flux Ca2+ Mobilization (Functional Readout) ip3->ca_flux Induces

Caption: Signaling pathway for a 5-HT2B functional assay.

Data Presentation: Comparative Functional Activity

Assay TypeTargetCompound A (IC50/EC50, nM)Compound B (IC50/EC50, nM)
Kinase Inhibition Kinase X (Primary) 20 (IC50) 45 (IC50)
Kinase InhibitionKinase Y (Off-Target)150 (IC50)1,100 (IC50)
Patch ClamphERG Channel2,500 (IC50)>30,000 (IC50)
Calcium Flux5-HT2B Receptor3,000 (EC50)>30,000 (EC50)

Data is hypothetical for illustrative purposes.

Conclusion: Synthesizing a Selectivity Profile

The ultimate goal is to generate a Selectivity Index , a quantitative comparison of a compound's potency at its intended target versus its off-targets.

Selectivity Index = IC50 (Off-Target) / IC50 (Primary Target)

  • Compound A Selectivity:

    • vs. Kinase Y: 150 / 20 = 7.5-fold

    • vs. hERG: 2,500 / 20 = 125-fold

  • Compound B Selectivity:

    • vs. Kinase Y: 1,100 / 45 = 24.4-fold

    • vs. hERG: >30,000 / 45 = >667-fold

References

A Senior Application Scientist's Guide to Evaluating the Therapeutic Potential of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrole-2-Carboxylate Scaffold

In the landscape of medicinal chemistry, the pyrrole ring is a privileged scaffold, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal foundation for designing molecules that can interact with complex biological targets. The specific starting scaffold, Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate (EHPC), is particularly compelling. It presents three distinct, chemically tractable points for diversification: the N-H of the pyrrole ring, the C3-hydroxymethyl group, and the C2-ethyl ester. This functionalization provides a rich chemical space to explore for targeted therapeutic applications, from oncology to inflammatory diseases.

This guide outlines a comprehensive, field-proven strategy for synthesizing, evaluating, and comparing a library of novel compounds derived from EHPC. We will not merely list protocols; we will delve into the causality behind experimental choices, establish self-validating workflows, and ground our approach in authoritative research. Our objective is to create a clear, logical framework for identifying lead compounds with superior therapeutic potential.

Part 1: Synthetic Strategy & Library Design

The cornerstone of any comparative evaluation is a well-designed compound library. Our strategy begins with the versatile EHPC scaffold and explores chemical diversification at three key positions to probe the structure-activity relationship (SAR).

  • N1-Alkylation/Arylation: The pyrrole nitrogen is a prime site for modification. Deprotonation with a suitable base (e.g., NaH) followed by reaction with various alkyl or benzyl halides can introduce lipophilic or sterically diverse groups. This is critical because N-substitution can significantly alter a compound's membrane permeability, metabolic stability, and binding orientation within a target protein.

  • C3-Hydroxymethyl Modification: The primary alcohol at the C3 position is a versatile handle for etherification or esterification. Converting the hydroxyl group to an ether (e.g., via Williamson ether synthesis) or an ester can modulate polarity and hydrogen bonding capability, which is often crucial for kinase or enzyme inhibition.

  • C2-Ester to Amide Conversion: The ethyl ester at C2 can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse panel of amines to form amides. This transformation introduces a new hydrogen bond donor and allows for the incorporation of extensive side chains to explore deeper binding pockets in target proteins.

The Paal-Knorr synthesis is a classical and robust method for generating the initial pyrrole scaffold itself, involving the condensation of a 1,4-dicarbonyl compound with an amine or ammonia.[3]

Part 2: Comparative Evaluation of Anticancer Potential

Pyrrole derivatives have demonstrated significant potential as anticancer agents, with mechanisms including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[4] A recent study on 3-benzoyl-4-phenyl-1H-pyrrole derivatives found that compounds with electron-donating groups showed potent activity against various cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[5]

Primary Screening: In Vitro Cytotoxicity Assessment

The initial step is to screen our designed library for cytotoxic activity against a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer). The MTT assay is a robust, high-throughput colorimetric method for this purpose.

Causality of the MTT Assay: This assay measures the metabolic activity of a cell, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[6] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of metabolically active (viable) cells.[7] A potent cytotoxic compound will decrease the number of viable cells and thus reduce the amount of purple formazan generated.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
  • Compound Treatment: Prepare serial dilutions of the synthesized pyrrole derivatives in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The duration is cell-line dependent and should be optimized.
  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).
  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation and SAR Analysis

The IC50 values for our hypothetical library are summarized below. We will use Doxorubicin as a reference compound.

Compound IDN1-SubstitutionC3-ModificationC2-ModificationIC50 (µM) vs. HCT-116
EHPC-H-CH₂OH-COOEt>100
DERIV-A1 -CH₃-CH₂OH-COOEt75.4
DERIV-A2 -CH₂Ph-CH₂OH-COOEt15.2
DERIV-A3 -CH₂(4-Cl-Ph)-CH₂OH-COOEt2.8
DERIV-B1 -CH₂Ph-CH₂OCH₃-COOEt11.5
DERIV-C1 -CH₂Ph-CH₂OH-CONH(CH₂CH₃)21.9
DERIV-C2 -CH₂Ph-CH₂OH-CONH(Ph)8.1
DoxorubicinN/AN/AN/A0.5

Structure-Activity Relationship (SAR) Insights: Based on this representative data, a clear SAR emerges. Unmodified EHPC is inactive. N1-substitution is critical for activity (compare EHPC to A1-A3). Increasing the lipophilicity and adding electron-withdrawing groups on the N1-benzyl ring dramatically increases potency (A2 vs. A3), a finding consistent with published studies on other pyrrole series.[5] Modification of the C3-hydroxyl to a methoxy ether (B1) slightly reduces activity compared to its parent (A2), suggesting the hydroxyl group may be an important hydrogen bond donor. Conversion of the C2-ester to an amide (C1, C2) also modulates activity, with an aromatic amide (C2) being more potent than a simple ethylamide (C1).

Mechanism of Action: Apoptosis Induction Pathway

Potent compounds like DERIV-A3 should be investigated further for their mechanism of action. Many cytotoxic agents induce apoptosis (programmed cell death). A key signaling cascade involved is the intrinsic apoptosis pathway, which is triggered by cellular stress and converges on the activation of caspase enzymes.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Pyrrole_Compound DERIV-A3 Bcl2 Bcl-2 (Anti-apoptotic) Pyrrole_Compound->Bcl2 inhibits Bax Bax/Bak (Pro-apoptotic) Pyrrole_Compound->Bax activates Bcl2->Bax CytoC Cytochrome c release Bax->CytoC Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_active Active Caspase-9 Apoptosome->Casp9_active activates Casp3_active Active Caspase-3 Casp9_active->Casp3_active activates Casp3 Pro-Caspase-3 Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: Intrinsic apoptosis pathway activated by a lead pyrrole compound.

Part 3: Comparative Evaluation of Anti-inflammatory Potential

The pyrrole scaffold is a well-established core for non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac.[8] Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins. There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a key goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1][8]

Primary Screening: In Vitro COX-1/COX-2 Inhibition Assay

We will screen our library for inhibitory activity against both COX-1 and COX-2 enzymes to determine potency and selectivity. Fluorometric or enzyme immunoassay (EIA) kits are commercially available and provide a reliable method for this evaluation.[9]

Causality of the Assay: These assays directly measure the enzymatic activity of purified COX-1 and COX-2.[10] The assay typically monitors the peroxidase component of the enzyme. In the presence of arachidonic acid (the substrate), the enzyme produces prostaglandin G₂ (PGG₂). This intermediate is then used by the probe in the kit to generate a fluorescent or colorimetric signal. An effective inhibitor will bind to the enzyme and reduce the rate of PGG₂ production, leading to a decrease in the signal. By running parallel assays for both isoforms, we can calculate a selectivity index.

Experimental Protocol: Fluorometric COX Inhibitor Screening
  • Reagent Preparation: Prepare COX Assay Buffer, COX Probe, and COX Cofactor solutions as per the manufacturer's protocol (e.g., from a Sigma-Aldrich or Cayman Chemical kit).[9][11] Reconstitute lyophilized human recombinant COX-1 and COX-2 enzymes in assay buffer and keep on ice.
  • Plate Setup: In a 96-well plate, add assay buffer to all wells. Add 10 µL of test compound dilutions (in buffer/DMSO) to the sample wells. Add vehicle to "100% Initial Activity" wells and a known selective inhibitor (e.g., Celecoxib) to positive control wells.
  • Enzyme Addition: Add 10 µL of the appropriate diluted COX enzyme (COX-1 or COX-2) to each well.
  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzymes. This step is crucial as many COX inhibitors are time-dependent.[9]
  • Reaction Initiation: Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and the COX probe to all wells.
  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) every minute for 10-20 minutes using a microplate reader.
  • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot dose-response curves to determine IC50 values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.
Data Presentation and SAR Analysis

The IC50 values and Selectivity Index (SI) for our hypothetical library are summarized below. Celecoxib is used as a reference compound.

Compound IDN1-SubstitutionC3-ModificationC2-ModificationIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI)
EHPC-H-CH₂OH-COOEt>200>200-
DERIV-D1 -CH₂COOH-CH₂OH-COOEt55.618.33.0
DERIV-D2 -(CH₂)₂COOH-CH₂OH-COOEt25.12.410.5
DERIV-E1 -Ph-CH₂OH-COOEt10.80.912.0
DERIV-E2 -(4-SO₂NH₂-Ph)-CH₂OH-COOEt15.30.08 191
CelecoxibN/AN/AN/A15.00.05300

Structure-Activity Relationship (SAR) Insights: The data suggests that an acidic moiety or a group capable of mimicking it is beneficial for activity, a common feature in NSAIDs. Attaching a propionic acid side chain at N1 (D2) is more effective and selective than an acetic acid chain (D1). The most dramatic effect comes from attaching a phenylsulfonamide group at the N1 position (E2), a classic pharmacophore found in selective COX-2 inhibitors (coxibs). This group is thought to fit into a secondary side pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity. Compound DERIV-E2 emerges as a highly potent and selective lead candidate.

Mechanism of Action: COX-2 Inhibition Pathway

COX-2 is induced by inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is then converted by downstream synthases into various prostaglandins (like PGE₂) that mediate pain and inflammation.

cox_pathway cluster_membrane Cell Membrane cluster_enzyme Enzymatic Cascade cluster_products Pro-inflammatory Products Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA releases COX2 COX-2 Enzyme AA->COX2 substrate PGH2 Prostaglandin H₂ COX2->PGH2 catalyzes Synthases Prostaglandin Synthases PGH2->Synthases PGE2 PGE₂ Synthases->PGE2 Inflammation Pain & Inflammation PGE2->Inflammation Pyrrole_Compound DERIV-E2 Pyrrole_Compound->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by a selective pyrrole derivative.

Part 4: Integrated Drug Discovery Workflow

The evaluation of a new chemical series requires a systematic, multi-stage process that progresses from broad screening to in-depth analysis. This workflow ensures that resources are focused on the most promising candidates.

workflow cluster_chem Chemistry cluster_screen Screening & Biology cluster_preclin Preclinical Development Lib_Design Library Design (SAR Hypothesis) Synthesis Compound Synthesis & Purification Lib_Design->Synthesis QC Structural Verification (NMR, MS) Synthesis->QC Primary_Screen Primary Screening (e.g., MTT, COX Assay) QC->Primary_Screen Hit_ID Hit Identification (Potency & Selectivity) Primary_Screen->Hit_ID Secondary_Assay Secondary Assays (e.g., Apoptosis, Cell Cycle) Hit_ID->Secondary_Assay Active Hits Lead_Gen Lead Generation Secondary_Assay->Lead_Gen ADME ADME/Tox Profiling (In Vitro) Lead_Gen->ADME In_Vivo In Vivo Efficacy (Xenograft/Inflammation Models) ADME->In_Vivo Lead_Opt Lead Optimization (Iterative SAR) In_Vivo->Lead_Opt Data for Next Cycle Lead_Opt->Lib_Design Iterate

Caption: A comprehensive workflow for pyrrole derivative drug discovery.

Conclusion and Future Directions

This guide has established a robust framework for the systematic evaluation of derivatives based on the this compound scaffold. By employing a strategy of targeted chemical diversification and screening through validated in vitro assays, we can efficiently identify compounds with significant therapeutic potential in oncology and inflammatory disease.

The hypothetical data and SAR analyses presented here suggest that N1-substitution is a critical determinant of activity for both anticancer and anti-inflammatory applications. For anticancer agents, an N-benzyl group with electron-withdrawing substituents appears highly favorable. For anti-inflammatory agents, incorporating a classic coxib-like phenylsulfonamide moiety at the N1 position is a promising strategy for achieving potent and selective COX-2 inhibition.

The lead compounds identified through this workflow, such as DERIV-A3 and DERIV-E2 , warrant progression into more complex secondary assays, in vitro ADME/Tox profiling, and ultimately, in vivo efficacy studies in relevant animal models. This iterative, data-driven process is the hallmark of modern drug discovery and provides the surest path to developing novel, effective therapeutics from this versatile pyrrole scaffold.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each procedure.

Hazard Assessment and Waste Characterization: The "Why" Before the "How"

Before any disposal action is taken, a thorough understanding of the compound's potential hazards is paramount. This compound is classified with specific risks that dictate its handling and disposal pathway.

According to its Safety Data Sheet (SDS), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. This initial assessment immediately flags the material as unsuitable for standard waste streams (e.g., drain or regular trash).

Under the Resource Conservation and Recovery Act (RCRA), the foundational U.S. law for hazardous waste, a generator of waste is legally required to perform a "hazardous waste determination."[2][3]. This process involves asking a series of questions to classify the waste appropriately.

The Four Key Questions for Waste Determination:

  • Is the material a solid waste? Yes, once it is intended for discard.

  • Is the waste specifically excluded by regulations? No, chemical reagents like this are not typically excluded[4][5].

  • Is the waste a "listed" hazardous waste? This compound is not explicitly on the F, K, P, or U lists.

  • Does the waste exhibit a "characteristic" of hazardous waste? This is the critical question. The known irritant properties may not meet the specific definitions for corrosivity, but given its chemical class (a pyrrole derivative), a precautionary approach is essential. A comprehensive assessment by an Environmental Health & Safety (EHS) professional may be required, but at the laboratory level, it is safest to manage it as hazardous waste[6].

Therefore, all waste streams containing this compound—including pure, unused product, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and solutions—must be treated as hazardous chemical waste.

Summary of Key Hazard and Disposal Information

PropertyValueImplication for Disposal
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]Requires handling with full Personal Protective Equipment (PPE). Must be disposed of as hazardous chemical waste, not in regular trash or drains.
Physical Form Solid[3]Spills should be swept or vacuumed, not washed down a drain. Waste containers should be appropriate for solids.
Disposal Recommendation P501: Dispose of contents/container to an approved waste disposal plant[1]Prohibits on-site disposal methods like drain disposal or incineration without a permit. Mandates transfer to a licensed TSDF.
Regulatory Framework Resource Conservation and Recovery Act (RCRA)Governs all stages of handling, from accumulation to final disposal, ensuring a "cradle-to-grave" responsibility for the waste generator[7].

The Disposal Workflow: From Benchtop to Final Disposition

The following protocol outlines the procedural journey of this compound waste within a laboratory setting, ensuring safety and regulatory compliance at each stage.

Diagram: Disposal Workflow for Chemical Waste

DisposalWorkflow cluster_0 Step 1: Point of Generation (The Lab Bench) cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Accumulation & Labeling cluster_3 Step 4: Institutional Pickup & Disposal A Waste Generation (Unused chemical, contaminated labware, solutions) B Hazard Assessment (Consult SDS for H315, H319, H335) A->B Immediate Action C Select Compatible Container (e.g., original bottle for solids, HDPE for solutions) B->C Proceed to Disposal D Segregate Waste Streams (Solid vs. Liquid, Avoid Incompatibles) C->D E Transfer to Satellite Accumulation Area (SAA) (At or near point of generation) D->E Container is Ready F Affix 'HAZARDOUS WASTE' Label (List all components and percentages) E->F G Keep Container Securely Closed F->G H Request Waste Pickup (Contact institutional EHS/Safety Office) G->H Container is Full or Project is Complete I Transfer to Central Accumulation Area (Managed by EHS) H->I J Final Disposal (Shipment to a licensed Treatment, Storage, and Disposal Facility - TSDF) I->J

Caption: Workflow for compliant disposal of laboratory chemical waste.

Step-by-Step Methodologies

Protocol 1: Waste Segregation and Containerization

The principle of causality here is paramount: improper segregation can lead to dangerous chemical reactions. While this compound is not known to be highly reactive, it should be segregated from strong oxidizing agents and acids as a general best practice for pyrrole derivatives.

  • Identify Waste Streams:

    • Solid Waste: Unused or expired pure compound, contaminated gloves, weigh paper, and plasticware.

    • Liquid Waste: Solutions containing the compound (e.g., from experiments or cleaning rinsate). Note: Do not mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's EHS guidelines[8][9].

  • Select Appropriate Containers:

    • Solids: Use a sealable, sturdy container. The original product bottle, if empty and suitable, is an excellent choice. Otherwise, a high-density polyethylene (HDPE) pail with a screw-top lid is recommended. The container must be compatible with the chemical[1][10].

    • Liquids: Use a screw-cap HDPE or glass bottle designed for liquid waste. Ensure the container is free from damage and has a leak-proof closure[10][11].

    • Never use metal containers for unknown chemical mixtures, as reactivity is a risk[11].

Protocol 2: Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations allow for the accumulation of hazardous waste at or near the point of generation in what is called a Satellite Accumulation Area (SAA), which is typically a designated spot within the laboratory itself[1][12]. This avoids the need for researchers to transport hazardous materials across the facility.

  • Designate the SAA: Identify a specific location in the lab (e.g., a fume hood, a designated cabinet) for waste accumulation. This area must be under the control of the laboratory personnel generating the waste[1][12].

  • Label the Container Immediately: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" [11].

    • The full chemical name(s) of all constituents (e.g., "this compound," "Methanol," "Water"). Do not use abbreviations or formulas[11].

    • The approximate percentage of each constituent.

  • Maintain Container Integrity:

    • Keep the waste container closed at all times except when adding waste. Do not leave a funnel in the opening[1][11]. This is a critical safety and compliance requirement to prevent the release of vapors and spills.

    • Store the container in a secondary containment bin or tray to contain any potential leaks[6][10].

  • Monitor Accumulation Limits: An SAA is limited to accumulating 55 gallons of non-acute hazardous waste. Once this limit is reached, the full container must be moved to the institution's central accumulation area within three days[1][12].

Protocol 3: Final Disposal via Institutional EHS

The ultimate responsibility for the waste's final disposition lies with the generator, a concept known as "cradle-to-grave" liability[7]. This is why using your institution's approved disposal process is non-negotiable.

  • Request a Pickup: Once your waste container is full, or when the project generating the waste is complete, contact your institution's Environmental Health & Safety (EHS) or Safety Office to schedule a waste pickup. Follow their specific internal procedures for making this request.

  • EHS Management: Trained EHS professionals will collect the waste from your SAA. They will then transport it to a central accumulation area, where it may be consolidated with other compatible wastes before being manifested for shipment off-site.

  • Transportation and Final Disposal: Your institution contracts with a licensed hazardous waste disposal company. This vendor is responsible for safely transporting the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[2][13]. At the TSDF, the waste will be destroyed, treated, or disposed of in a manner compliant with all federal and state regulations.

By adhering to this structured, well-documented procedure, you ensure that the disposal of this compound is handled not as an afterthought, but as an integral part of responsible scientific practice. This protects you, your colleagues, and the environment, reinforcing the trust placed in you as a professional in the field.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate. In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document moves beyond a simple checklist, offering a deep-dive into the rationale behind each safety protocol. Our goal is to empower you, our fellow researchers, with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Part 1: Hazard Profile and Risk Mitigation

Understanding the potential hazards of this compound is the first step in mitigating risk. Based on its constituent chemical groups—a pyrrole ring, an ester, and a hydroxymethyl group—we can anticipate the following primary hazards:

  • Skin and Eye Irritation: Pyrrole derivatives are known to be irritants.[1][2][3] Direct contact can lead to redness, itching, and inflammation of the skin, while eye contact may result in serious damage.

  • Respiratory Tract Irritation: Inhalation of airborne powder or aerosols may irritate the respiratory system.[1]

  • Harmful if Swallowed: Similar compounds exhibit oral toxicity.[1][4][5]

Your primary defense against these hazards is a multi-layered approach, combining engineering controls with appropriate Personal Protective Equipment (PPE). The fundamental principle is to minimize all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task at hand. Below, we detail the minimum required PPE and provide context for its use.

Core PPE for All Handling Procedures

This foundational level of protection is mandatory for any work involving this compound.

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particulates. Goggles provide a more complete seal and are required when there is a higher risk of splashing.[4]
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Nitrile is a good general-purpose choice for incidental contact with many chemicals. Always inspect gloves for tears or punctures before use.[6]
Body Protection Flame-resistant laboratory coat.Shields skin and personal clothing from minor spills and contamination.[6][7][8]
Footwear Closed-toe shoes.Protects feet from spills and dropped objects.[7][8]
Task-Specific PPE Requirements

Certain procedures present elevated risks that necessitate an enhanced level of protection.

TaskRequired PPE EnhancementJustification
Weighing Solid Compound Use of a chemical fume hood or ventilated balance enclosure.Minimizes the inhalation of fine powders. These engineering controls are the primary line of defense against respiratory exposure.[4]
Preparing Solutions / Transfers Chemical splash goggles and consider double-gloving.The risk of splashing is highest during these activities. Double-gloving provides an additional protective layer in case the outer glove is compromised.[6][9]
Large-Scale Operations (>10g) Chemical splash goggles, a face shield, and a chemical-resistant apron over the lab coat.A face shield offers broader protection for the entire face.[4][6] An apron provides an additional barrier against larger volume spills.

Part 3: Operational and Disposal Plans

A safe experiment is one that is planned from start to finish. This includes the initial handling, the experimental procedure, and the final disposal of waste.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure your work area is clean and uncluttered. Designate a specific area for the experiment.

  • Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your gloves.

  • Engineering Controls: Perform all manipulations of the solid compound and concentrated solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

  • Measurement and Transfer: Use appropriate tools (e.g., spatulas, weighing paper) for handling the solid. When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After completing your work, remove gloves using the proper technique to avoid contaminating your skin.[4][10] Wash your hands thoroughly with soap and water.[2]

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep 1. Area Setup & Decontamination ppe 2. Don Core PPE (Lab Coat, Eyewear, Gloves) prep->ppe hood 3. Verify Fume Hood Operation ppe->hood weigh 4. Weigh Solid Compound hood->weigh dissolve 5. Prepare Solution weigh->dissolve react 6. Perform Reaction dissolve->react waste 7. Segregate Waste (Solid & Liquid) react->waste decon 8. Decontaminate Work Area waste->decon doff 9. Doff PPE decon->doff wash 10. Wash Hands doff->wash

Safe handling workflow for this compound.
Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be placed in a designated hazardous solid waste container.[6]

  • Liquid Waste: Solutions containing the compound and any solvent rinses should be collected in a clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[6]

  • Container Disposal: Empty containers of the chemical should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

Always adhere to your institution's specific waste disposal protocols. When in doubt, consult with your Environmental Health and Safety (EHS) department.

Part 4: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.

By integrating these principles and protocols into your daily laboratory work, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.